molecular formula C10H10F8O4 B1583755 Diethyl perfluoroadipate CAS No. 376-50-1

Diethyl perfluoroadipate

Cat. No.: B1583755
CAS No.: 376-50-1
M. Wt: 346.17 g/mol
InChI Key: UBMQHNSEGKYMTP-UHFFFAOYSA-N
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Description

Diethyl perfluoroadipate is a useful research compound. Its molecular formula is C10H10F8O4 and its molecular weight is 346.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMQHNSEGKYMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(=O)OCC)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059925
Record name Diethyl octafluorohexanedioate
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Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

376-50-1
Record name 1,6-Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
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Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
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Record name Diethyl octafluorohexanedioate
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Record name Diethyl octafluoroadipate
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Foundational & Exploratory

Diethyl Perfluoroadipate: A Technical Guide to Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the chemical properties, spectroscopic profile, synthesis, and reactivity of Diethyl perfluoroadipate (CAS 376-50-1). As a member of the per- and polyfluoroalkyl substances (PFAS) family, this diester possesses unique characteristics conferred by its octafluorinated carbon backbone, making it a valuable intermediate in the synthesis of advanced materials. This document is intended for researchers, chemists, and material scientists, offering a consolidated resource on the fundamental chemistry and practical handling of this compound. We will explore its heightened electrophilicity, spectroscopic signatures, and key transformations, grounded in the principles of organofluorine chemistry.

Introduction: The Significance of Fluorination

Perfluorinated and polyfluorinated esters represent a significant class of organofluorine compounds that have garnered substantial interest in modern chemical research.[1] The incorporation of fluorine atoms into organic molecules imparts a unique combination of properties not observed in their hydrocarbon analogs, including high thermal and chemical stability, low surface energy, and distinct electronic characteristics.[1] this compound, also known as diethyl octafluoroadipate, is the diethyl ester of perfluoroadipic acid. Its structure, featuring a C4 perfluorinated chain flanked by two ethyl ester groups, renders the carbonyl carbons highly electrophilic. This heightened reactivity makes it a subject of interest for both fundamental research and as a precursor for specialized polymers and materials.[1] Historically, research into perfluorinated dicarboxylic acids and their esters was part of the broader expansion of fluorocarbon chemistry in the mid-20th century, with studies focusing on their synthesis and subsequent reduction to valuable fluorinated diols.[1]

Molecular Structure and Identification

The structure of this compound is defined by a central, fully fluorinated four-carbon chain linked to two ethyl ester functional groups. This symmetric arrangement is key to understanding its spectroscopic properties and reactivity.

IdentifierValue
IUPAC Name diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
CAS Number 376-50-1
Molecular Formula C₁₀H₁₀F₈O₄
Molecular Weight 346.17 g/mol
InChI InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3
SMILES CCOC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(=O)OCC
Synonyms Diethyl octafluoroadipate, Diethyl perfluoroadipinate, Hexanedioic acid, octafluoro-, diethyl ester

Physical and Chemical Properties

The physical properties of this compound are dominated by its fluorinated core. While comprehensive experimental data is not widely published, key values have been reported.

PropertyValueSource(s)
Boiling Point 101 °C at 9 mmHg[2]
Density 1.4607 g/cm³ (estimate)[2]
Physical State Liquid[1]
Flash Point Not available[1]
Melting Point Not available[1]
Refractive Index Not available[1]
Solubility Not available[1]
Chemical Stability Stable under recommended temperatures and pressures.[1]

Spectroscopic Analysis

While spectra are available in proprietary databases, specific data is not broadly disseminated.[3] The following sections describe the expected spectroscopic characteristics based on the molecule's structure and established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, reflecting the symmetry of the molecule. Two signals corresponding to the ethyl groups should be observed: a quartet around 4.4 ppm (for the -OCH₂- protons, deshielded by the adjacent oxygen) and a triplet around 1.4 ppm (for the terminal -CH₃ protons).

  • ¹³C NMR: Due to the molecule's symmetry, only four distinct carbon signals are predicted.

    • C=O: The ester carbonyl carbon, significantly deshielded, is expected in the 160-170 ppm region.[4]

    • -OCH₂-: The methylene carbon of the ethyl group, bonded to oxygen, should appear around 60-70 ppm.[4]

    • -CF₂- (α to C=O): The perfluorinated carbons adjacent to the carbonyls.

    • -CF₂- (β to C=O): The internal perfluorinated carbons.

    • -CH₃: The methyl carbon of the ethyl group, expected at the most upfield position, around 14-16 ppm.[4]

  • ¹⁹F NMR: This is the most informative NMR technique for this molecule. Two distinct signals are expected for the two chemically non-equivalent sets of fluorine atoms (-CF₂- α and β to the carbonyl). These signals would likely appear as complex multiplets due to extensive F-F coupling. Based on typical values, the CF₂ groups adjacent to the ester functionality would be expected in the range of -115 to -125 ppm relative to CFCl₃.[3][5]

Infrared (IR) Spectroscopy

The IR spectrum should be characterized by several strong, diagnostic absorptions:

  • C=O Stretch: A very strong and sharp absorption band is expected for the ester carbonyl stretch. Due to the powerful electron-withdrawing effect of the adjacent CF₂ group, this band is shifted to a higher frequency compared to non-fluorinated esters and is predicted to appear in the 1760-1780 cm⁻¹ region.[6][7]

  • C-F Stretch: Extremely strong and broad absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bonds in perfluorinated compounds.[8]

  • C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the ethyl groups are expected in the 2900-3000 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion (M⁺) at m/z = 346 may be observed. The fragmentation pattern would be dictated by the ester functional groups and the stable perfluoroalkyl chain. Common fragmentation pathways for esters include:

  • Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion at m/z = 301 [M-45]⁺.

  • Loss of an ethyl radical (•CH₂CH₃): Leading to a fragment at m/z = 317 [M-29]⁺.

  • McLafferty Rearrangement: If sterically feasible, though less common in diesters of this type.

  • Cleavage of the C-C bonds within the fluorocarbon chain.

Synthesis and Manufacturing

The primary laboratory-scale synthesis of this compound involves the direct esterification of perfluoroadipic acid or, more commonly, its more reactive derivative, perfluoroadipoyl chloride, with ethanol. A detailed procedure has been referenced in technical reports.[9] The general transformation follows the workflow below.

G cluster_reactants Reactants cluster_process Process Reactant1 Perfluoroadipoyl Chloride Reaction Reaction Vessel (Stirring, 0°C to RT) Reactant1->Reaction Reactant2 Ethanol (Excess) Reactant2->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction Workup Aqueous Workup (Wash with NaHCO₃, Water, Brine) Reaction->Workup Quench Purification Purification (Drying over MgSO₄, Vacuum Distillation) Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Figure 1. General synthesis workflow for this compound.
General Laboratory Protocol Outline:
  • Reaction Setup: Perfluoroadipoyl chloride is dissolved in an anhydrous solvent (e.g., diethyl ether) in a flask equipped with a dropping funnel and nitrogen inlet, and the solution is cooled in an ice bath.

  • Reagent Addition: Anhydrous ethanol, often in slight excess and sometimes with a non-nucleophilic base like pyridine to scavenge the HCl byproduct, is added dropwise to the stirred solution.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Workup: The reaction mixture is quenched with water and washed sequentially with dilute aqueous sodium bicarbonate (to remove HCl), water, and brine.

  • Isolation and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the strong inductive effect of the perfluoroalkyl chain, which significantly enhances the electrophilicity of the ester carbonyl carbons.

Nucleophilic Acyl Substitution: Hydrolysis

The ester groups are highly susceptible to nucleophilic attack.[1] Hydrolysis to perfluoroadipic acid and ethanol is significantly more facile than for its non-fluorinated analog, diethyl adipate. The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, further activating the carbonyl carbon for attack by a weak nucleophile like water.

G Ester This compound (One Ester Group Shown) Protonated_Ester Protonated Carbonyl (Activated Electrophile) Ester->Protonated_Ester + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Int + H₂O (Nucleophilic Attack) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Leaving_Group_Dep Elimination of EtOH Proton_Transfer->Leaving_Group_Dep Product Perfluoroadipic Acid + Ethanol Leaving_Group_Dep->Product - H⁺

Figure 2. Mechanism of acid-catalyzed hydrolysis.
Reduction to Diols

The ester functionalities can be reduced to primary alcohols using strong reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) or Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) are effective for this transformation, yielding 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol.[10] This diol is a valuable fluorinated building block for the synthesis of polyesters, polyurethanes, and other advanced polymers. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Applications

The primary application of this compound is as a chemical intermediate and monomer precursor.

  • Polymer Synthesis: It serves as a key starting material for the preparation of perfluoroadiponitrile, which is a precursor for creating thermally stable heterocyclic polymers and elastomers.[1]

  • Advanced Materials: The compound and its derivatives have been investigated for use in high-technology sectors. Research has pointed to its potential application as an additive in the electrolytes of lithium-ion batteries to improve performance and lifespan.[1]

  • Specialty Chemicals: Reduction of this compound provides access to 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, a monomer used to impart chemical resistance and thermal stability to polymers.

Safety and Handling

This compound is classified as an irritant. As with all perfluorinated compounds, appropriate personal protective equipment (PPE) should be used to avoid contact.

Hazard ClassPictogramStatement
Skin Irritation GHS07: Exclamation MarkH315: Causes skin irritation.
Eye Irritation GHS07: Exclamation MarkH319: Causes serious eye irritation.
Respiratory Irritation GHS07: Exclamation MarkH335: May cause respiratory irritation.
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

  • Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

  • Personal Protective Equipment: Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • DTIC. (1984, September 21). Synthesis and Characterization of Perfluoroalkyl Heterocyclic Elastomers. Defense Technical Information Center. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Harper, J. K., & Grant, D. M. (2000). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry, 65(18), 5678–5685.
  • MDPI. (2006).
  • PubChem. (n.d.). Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018). Experimental and calculated 19 F NMR chemical shifts (ppm) evaluated... [Data set]. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (1995).
  • ResearchGate. (2016). A plot of the absorbance ratios of the carbonyl 1667 cm-1 peak for the... [Data set]. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0062103). Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. PMC. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for producing diethyl perfluoroadipate, a valuable fluorinated building block in various fields of chemical research and development. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

This compound, also known as diethyl octafluoroadipate, is a diester of perfluoroadipic acid. The presence of a perfluorinated carbon chain imparts unique physicochemical properties to the molecule, including high thermal and chemical stability, low surface energy, and distinct electronic characteristics. These attributes make it a valuable intermediate in the synthesis of specialized polymers, lubricants, and potentially as a building block in the design of novel pharmaceutical compounds. The incorporation of fluorine can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.

This guide will explore the two primary synthetic pathways to this compound: the direct esterification of perfluoroadipic acid and a two-step process involving the conversion of perfluoroadipic acid to its corresponding acyl chloride followed by esterification.

I. Direct Synthesis via Fischer-Speier Esterification

The most direct and commonly employed method for the synthesis of this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] In this case, perfluoroadipic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2] The reaction is reversible, and to drive the equilibrium towards the formation of the diester, an excess of the alcohol is used, and the water formed during the reaction is often removed.[3][4]

Causality Behind Experimental Choices

The choice of concentrated sulfuric acid as a catalyst serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] Additionally, its strong dehydrating properties help to sequester the water produced, thereby shifting the reaction equilibrium to favor the product.[3] The use of a large excess of ethanol also serves to push the equilibrium forward in accordance with Le Châtelier's principle.[3]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow Reactants Perfluoroadipic Acid Ethanol (excess) Conc. H2SO4 (catalyst) Reaction Reflux (e.g., 80-100°C, 4-8 h) Reactants->Reaction Heat Workup Aqueous Workup: 1. Quench with water 2. Neutralize with NaHCO3 (aq) 3. Wash with Brine Reaction->Workup Cooling Drying Dry organic layer (e.g., Na2SO4 or MgSO4) Workup->Drying Purification Purification: Vacuum Distillation Drying->Purification Filtration Product This compound Purification->Product Acyl_Chloride_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Perfluoro_Acid Perfluoroadipic Acid Thionyl_Chloride Thionyl Chloride (SOCl2) Perfluoro_Acid->Thionyl_Chloride Reaction Acyl_Chloride Perfluoroadipoyl Chloride Thionyl_Chloride->Acyl_Chloride Distillation Ethanol Ethanol Esterification Reaction Acyl_Chloride->Esterification Ethanol->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification Purification: Vacuum Distillation Crude_Product->Purification Final_Product This compound Purification->Final_Product

Sources

An In-Depth Technical Guide to Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Fluorinated Compounds

The introduction of fluorine into organic molecules imparts a unique and often dramatic alteration of their physicochemical properties. This has led to the widespread use of fluorinated compounds in materials science, pharmaceuticals, and agrochemicals. Diethyl perfluoroadipate, a fully fluorinated ester, stands as a key building block in the synthesis of advanced polymers and other specialty chemicals. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering both established knowledge and predictive insights to facilitate its use in cutting-edge research and development.

Molecular Identity and Physicochemical Properties

This compound, also known as diethyl octafluoroadipate, is the diethyl ester of perfluoroadipic acid. Its structure is characterized by a six-carbon perfluorinated chain flanked by two ethyl ester functional groups.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 376-50-1[1]
Molecular Formula C₁₀H₁₀F₈O₄[1]
Molecular Weight 346.17 g/mol [1]
Appearance Colorless liquid (predicted)General property of similar esters.
Boiling Point 101 °C at 9 mmHg[1]
Density ~1.461 g/cm³ (estimated)[1]
Solubility Insoluble in water; Soluble in most organic solvents.General property of fluorinated esters.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and known chemical shift ranges for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CDCl₃):

  • δ 4.45 (q, J = 7.1 Hz, 4H): The methylene protons (-CH₂-) of the ethyl groups are deshielded by the adjacent oxygen atom of the ester functionality. The signal is a quartet due to coupling with the three protons of the methyl group.

  • δ 1.40 (t, J = 7.1 Hz, 6H): The methyl protons (-CH₃) of the ethyl groups are in a typical aliphatic region. The signal is a triplet due to coupling with the two protons of the methylene group.

¹³C-NMR (125 MHz, CDCl₃):

  • δ 158.5 (t, J ≈ 25-30 Hz): The carbonyl carbon (-C=O) is significantly influenced by the strongly electron-withdrawing perfluorinated chain, resulting in a downfield shift. It is expected to appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon.

  • δ 115-125 (m): The four distinct perfluorinated carbons (-CF₂-) in the backbone will appear in this region. The exact chemical shifts and complex splitting patterns arise from C-F and F-F couplings.

  • δ 64.0: The methylene carbon (-OCH₂-) of the ethyl group.

  • δ 13.8: The methyl carbon (-CH₃) of the ethyl group.

¹⁹F-NMR (470 MHz, CDCl₃, referenced to CFCl₃):

  • δ -118 to -122 ppm (m, 4F): The two -CF₂- groups adjacent to the carbonyls (α-CF₂).

  • δ -124 to -128 ppm (m, 4F): The two central -CF₂- groups (β-CF₂).

The ¹⁹F NMR spectrum is predicted to show two main multiplets due to the symmetry of the molecule. The chemical shifts are estimates based on typical values for perfluoroalkanes, with the groups closer to the electron-withdrawing ester functionality appearing slightly downfield.[2]

Infrared (IR) Spectroscopy
  • 2980-2900 cm⁻¹ (m): C-H stretching vibrations of the ethyl groups.

  • 1780-1760 cm⁻¹ (s): A strong absorption band characteristic of the C=O stretching of a fluorinated ester. The frequency is shifted higher compared to non-fluorinated esters due to the inductive effect of the fluorine atoms.

  • 1300-1100 cm⁻¹ (s, broad): Strong C-F stretching vibrations.

  • 1100-1000 cm⁻¹ (m): C-O stretching of the ester.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of perfluoroadipic acid with ethanol. The perfluoroadipic acid itself can be prepared via electrochemical fluorination (Simons process) of adipoyl chloride.

Synthesis Workflow

SynthesisWorkflow AdipoylChloride Adipoyl Chloride PerfluoroadipoylFluoride Perfluoroadipoyl Fluoride AdipoylChloride->PerfluoroadipoylFluoride Electrochemical Fluorination (Simons Process) PerfluoroadipicAcid Perfluoroadipic Acid PerfluoroadipoylFluoride->PerfluoroadipicAcid Hydrolysis DiethylPerfluoroadipate This compound PerfluoroadipicAcid->DiethylPerfluoroadipate Esterification (Ethanol, Acid Catalyst)

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification of Perfluoroadipic Acid

Materials:

  • Perfluoroadipic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add perfluoroadipic acid (1.0 eq).

  • Add an excess of absolute ethanol (10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation to yield the pure ester.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the strong electron-withdrawing effect of the perfluorinated backbone. This renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Hydrolysis

This compound can be hydrolyzed back to perfluoroadipic acid and ethanol under acidic or basic conditions. The reaction proceeds more readily than with its non-fluorinated counterpart due to the enhanced electrophilicity of the carbonyl carbons.[3]

Hydrolysis Workflow:

HydrolysisWorkflow DiethylPerfluoroadipate This compound PerfluoroadipicAcid Perfluoroadipic Acid DiethylPerfluoroadipate->PerfluoroadipicAcid Acid or Base Catalyzed Hydrolysis

Caption: Hydrolysis of this compound.

Precursor for Advanced Polymers

A significant application of this compound is its use as a precursor in the synthesis of high-performance fluorinated polymers. For instance, it can be converted to perfluoroadiponitrile, a key monomer for thermally stable heterocyclic polymers and elastomers. These materials find use in demanding applications where high thermal and chemical resistance are required.

Safety and Handling

As a fluorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Eye and Skin Contact: May cause irritation. Wear safety glasses and chemical-resistant gloves.

  • Inhalation: Avoid inhaling vapors.

  • Ingestion: Harmful if swallowed.

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable fluorinated building block with significant potential in materials science and organic synthesis. Its unique properties, stemming from the perfluorinated chain, make it a target for the development of advanced materials with enhanced thermal and chemical stability. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in harnessing its potential for future innovations.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

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  • Pohl, R., Hejtmánková, L., Klepetářová, B., & Beier, P. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. Chemistry (Weinheim an der Bergstrasse, Germany), 20(5), 1307–1314. [Link]

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  • Taydakov, I. V., & Kiskin, M. A. (2020). Supporting Information for On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1868. [Link]

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  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses, 100, 1-15. [Link]

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An In-Depth Technical Guide to Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: Situating Diethyl Perfluoroadipate in Modern Chemistry

This compound, also known as diethyl octafluoroadipate, is the diethyl ester of perfluoroadipic acid.[1] It belongs to a significant class of organofluorine compounds that have garnered substantial interest across various high-technology sectors.[1] The strategic incorporation of fluorine atoms into organic molecules imparts a unique combination of properties not found in their hydrocarbon analogs, including high thermal and chemical stability, low surface energy, and modified electronic characteristics.[1][2]

The role of fluorine in drug design, in particular, has expanded rapidly. Judicious placement of fluorine can profoundly influence a molecule's potency, metabolic stability, membrane permeability, and pharmacokinetic profile.[3] As researchers seek to address the complex challenges of pharmaceutical candidate optimization, fluorinated building blocks like this compound serve as valuable intermediates in the synthesis of more complex and effective therapeutic agents.[1][3] This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals who wish to leverage its unique properties.

Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of scientific research. This compound is uniquely identified by its CAS (Chemical Abstracts Service) Registry Number.

  • CAS Number: 376-50-1 [4][5]

This identifier ensures unambiguous reference in literature, procurement, and regulatory documentation. The compound is also known by several synonyms, including Diethyl octafluoroadipate, Diethylperfluoroadipinate, and Octafluoroadipic acid diethyl ester.[4]

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

PropertyValueSource(s)
CAS Number 376-50-1[4][5]
Molecular Formula C₁₀H₁₀F₈O₄[4]
Molecular Weight 346.17 g/mol [4]
Boiling Point 101°C at 9 mmHg[4]
Density ~1.46 g/mL (estimate)[4]
MDL Number MFCD00039892[4]
EC Number 206-810-2[5]

Synthesis and Reaction Chemistry

Understanding the synthesis of this compound is key to appreciating its reactivity and potential applications. While specific, detailed industrial synthesis routes are often proprietary, the fundamental chemistry involves the esterification of its corresponding carboxylic acid.

Conceptual Synthesis Workflow

The most direct conceptual route is the Fischer esterification of octafluoroadipic acid with ethanol, typically in the presence of a strong acid catalyst. This process involves a nucleophilic acyl substitution where the oxygen from ethanol attacks the protonated carbonyl carbon of the carboxylic acid groups.

Synthesis_Workflow cluster_reactants Inputs cluster_process Process cluster_output Output Reactant1 Octafluoroadipic Acid (HOOC(CF₂)₄COOH) Reaction Fischer Esterification (Nucleophilic Acyl Substitution) Reactant1->Reaction Reactant2 Ethanol (CH₃CH₂OH) (Excess) Reactant2->Reaction Conditions Acid Catalyst (e.g., H₂SO₄) Heat (Reflux) Conditions->Reaction Workup Workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Diethyl Ether) 3. Drying (e.g., MgSO₄) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound (C₂H₅OOC(CF₂)₄COOC₂H₅) Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Esterification

This protocol is a representative example of a Fischer esterification for a dicarboxylic acid and should be adapted and optimized based on laboratory safety standards and specific reaction scales.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine octafluoroadipic acid (1.0 eq) and anhydrous ethanol (10-20 eq, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them to water-soluble salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation to yield pure this compound.[4]

Applications in Research and Drug Development

The unique properties imparted by the octafluorinated carbon chain make this compound a versatile tool for chemists. Its applications are primarily as a synthetic intermediate or a specialized material component.

Applications DEPA This compound (CAS 376-50-1) App1 Fluorinated Building Block DEPA->App1 App2 Precursor to Advanced Materials DEPA->App2 SubApp1a Synthesis of Novel Pharmaceutical Scaffolds App1->SubApp1a SubApp1b Introduction of - (CF₂)₄ - Linker App1->SubApp1b SubApp1c Modification of Physicochemical Properties App1->SubApp1c SubApp2a Fluorinated Diols (via reduction) App2->SubApp2a SubApp2b Thermally Stable Polymers and Elastomers App2->SubApp2b SubApp2c Specialty Lubricants and Solvents App2->SubApp2c

Caption: Key application areas for this compound.

  • Fluorinated Synthetic Intermediate: The primary value of this compound lies in its role as a precursor. It serves as a readily available source of the -(CF₂)₄- moiety. Researchers can leverage this by:

    • Reduction: The two ester groups can be reduced to alcohols, yielding 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, a valuable monomer for fluorinated polyesters and polyurethanes.

    • Amidation: Reaction with amines can produce fluorinated diamides, which can be further modified or used as precursors for other functional groups.

    • Incorporation into Drug Candidates: In drug design, introducing a fluorinated aliphatic chain can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase lipophilicity, potentially improving membrane permeability and blood-brain barrier penetration.[3]

  • Precursor to Advanced Materials: Beyond pharmaceuticals, it is a starting material for high-performance materials. For example, it has been used as a starting material for producing perfluoroadiponitrile, a key component in thermally stable heterocyclic polymers and elastomers.[1] The inherent chemical and thermal resistance of the perfluorinated chain is transferred to the resulting polymers.[1][2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While comprehensive toxicity data is limited, the compound is classified as an irritant.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Hazard Codes: Xi (Irritant)[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Risk Statements (Legacy): 36/37/38 (Irritating to eyes, respiratory system and skin).[4]

Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]

    • Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water.[6][7]

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Conclusion

This compound (CAS 376-50-1) is more than just a chemical identifier; it represents a versatile and valuable tool in the arsenal of synthetic chemists, materials scientists, and drug discovery professionals. Its perfluorinated backbone provides a gateway to novel molecules with enhanced stability, unique electronic properties, and tailored biological activity. By understanding its fundamental properties, synthesis, and safe handling protocols as outlined in this guide, researchers can effectively unlock its potential to drive innovation in medicine and materials science.

References

  • Title: this compound - gsrs Source: Global Substance Registration System URL: [Link]

  • Title: Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL: [Link]

  • Title: 'Fluoride drugs' can now be made without PFAS Source: ScienceLink URL: [Link]

  • Title: Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future Source: MDPI URL: [Link]

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  • Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: MDPI URL: [Link]

  • Title: DIETHYL ADIPATE Source: Ataman Kimya URL: [Link]

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Diethyl perfluoroadipate molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of Diethyl Perfluoroadipate

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of this compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer in-depth analysis grounded in established chemical principles. We will explore the core identity of this fluorinated diester, predict its spectroscopic signatures using fundamental theory, detail a robust synthesis protocol, and discuss its applications. The causality behind experimental design and analytical interpretation is emphasized throughout, reflecting a commitment to scientific integrity and practical, field-proven insights.

Introduction to Perfluorinated Esters

The strategic incorporation of fluorine atoms into organic molecules confers a unique and often powerful set of properties, including enhanced thermal and chemical stability, altered electronic characteristics, and modified biological activity.[1] Within the broad class of organofluorine compounds, perfluorinated and polyfluorinated esters are of significant interest. These molecules serve as critical building blocks in the synthesis of advanced polymers, lubricants, and specialty solvents.[1] this compound, a diester of perfluoroadipic acid, exemplifies this class of compounds, serving as a valuable intermediate for creating complex, high-performance fluorinated materials.[1] Understanding its molecular structure is paramount to harnessing its synthetic potential.

This compound: Core Molecular Identity

The foundational step in any chemical investigation is to establish the molecule's core identity through its nomenclature, formula, and fundamental physicochemical properties.

Nomenclature and Identifiers

A consistent and unambiguous identification system is crucial for regulatory compliance, literature searches, and clear scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate[2]
CAS Number 376-50-1[3]
Molecular Formula C₁₀H₁₀F₈O₄[2][4]
Molecular Weight 346.17 g/mol [4]
SMILES CCOC(=O)C(C(C(C(C(=O)OCC)(F)F)(F)F)(F)F)(F)F[2]
InChIKey UBMQHNSEGKYMTP-UHFFFAOYSA-N[2]
Molecular Structure Visualization

The structural formula provides a clear representation of atomic connectivity. This compound is characterized by a central six-carbon chain where the four internal carbons (C2 through C5) are fully fluorinated. This perfluorinated core is flanked by two ethyl ester functional groups. The molecule is achiral.[4]

Caption: 2D Molecular Structure of this compound.

Elucidation of Molecular Structure: A Predictive Spectroscopic Approach

Structural elucidation of a novel or modified compound is a cornerstone of chemical research. While specific experimental data for this compound is not publicly available, we can confidently predict its spectroscopic signatures based on its known structure and the fundamental principles of mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. This predictive analysis serves as a self-validating framework for any future experimental work.

Mass Spectrometry (MS)

Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (346.17 g/mol ), high-resolution MS would be used to confirm the elemental composition (C₁₀H₁₀F₈O₄). Electron ionization (EI) would likely lead to predictable fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z ≈ 346 would be expected, corresponding to the intact molecule.

  • Key Fragmentation: The most probable fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃), resulting in a prominent peak at m/z ≈ 301. Subsequent loss of carbon monoxide (CO) could yield a fragment at m/z ≈ 273. Another common fragmentation pathway for esters is the McLafferty rearrangement, though it is less likely here due to the fluorinated backbone.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations, providing a fingerprint of the functional groups present.

  • C=O Stretch (Ester): A very strong and sharp absorption band is predicted in the region of 1740-1760 cm⁻¹ . The electron-withdrawing effect of the adjacent perfluorinated chain will shift this peak to a higher frequency compared to its non-fluorinated analog, diethyl adipate.

  • C-F Stretch: Multiple strong, complex absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ , characteristic of C-F bonds.

  • C-H Stretch (Alkyl): Weaker absorption bands just below 3000 cm⁻¹, around 2900-2980 cm⁻¹ , will correspond to the C-H bonds of the ethyl groups.

  • C-O Stretch (Ester): Two distinct bands are predicted for the C-O stretches, typically found between 1000-1300 cm⁻¹ , which will likely overlap with the strong C-F signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F).

  • ¹H NMR: The spectrum will be relatively simple, showing only signals from the two equivalent ethyl groups.

    • δ ≈ 4.3 ppm (quartet, 4H): This signal corresponds to the four methylene protons (-OCH₂ CH₃). It appears as a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4). The downfield shift is caused by the deshielding effect of the adjacent oxygen atom.

    • δ ≈ 1.3 ppm (triplet, 6H): This signal corresponds to the six methyl protons (-OCH₂CH₃ ). It appears as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon environment.

    • δ ≈ 160-165 ppm (Carbonyl, C=O): The ester carbonyl carbons will appear significantly downfield.

    • δ ≈ 105-120 ppm (Fluorinated Backbone, -CF₂-): The four -CF₂- carbons will appear as complex multiplets due to strong C-F coupling.

    • δ ≈ 62 ppm (Methylene, -OCH₂-): The methylene carbons of the ethyl groups.

    • δ ≈ 14 ppm (Methyl, -CH₃): The terminal methyl carbons of the ethyl groups.

  • ¹⁹F NMR: This is the most informative technique for this molecule. Due to the symmetry, only two distinct fluorine environments are expected.

    • Signal 1 (C2/C5 Fluorines): The four fluorine atoms on the carbons adjacent to the esters (C2 and C5) will be chemically equivalent. They will appear as a triplet due to coupling with the two neighboring fluorine atoms on C3/C4.

    • Signal 2 (C3/C4 Fluorines): The four fluorine atoms in the center of the chain (C3 and C4) will also be equivalent. They will appear as a triplet due to coupling with the neighboring fluorine atoms on C2/C5.

Synthesis and Mechanistic Considerations

The synthesis of fluorinated esters can be challenging.[1] A reliable and common method is the direct esterification of the corresponding perfluorinated carboxylic acid.

Primary Synthesis Route: Fischer-Speier Esterification

The most direct and industrially relevant synthesis of this compound is the Fischer-Speier esterification of perfluoroadipic acid with an excess of ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).

Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester.

Causality of Experimental Design:

  • Excess Ethanol: The reaction is an equilibrium. According to Le Châtelier's principle, using one reactant (ethanol) in large excess drives the equilibrium towards the product side, maximizing the yield of the ester.

  • Acid Catalyst: The catalyst is essential because alcohols are weak nucleophiles and carboxylic acids are weak electrophiles. The acid protonates the carbonyl, making it a much more potent electrophile for the alcohol to attack.[5][6]

  • Removal of Water: Removing water as it forms (e.g., with a Dean-Stark apparatus) is another method to drive the equilibrium forward, although using excess ethanol is often simpler on a lab scale.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system. The success of each step is confirmed before proceeding, ensuring a reliable outcome.

cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Charge flask with perfluoroadipic acid and excess ethanol. B 2. Add catalytic H₂SO₄ (slowly, with cooling). A->B C 3. Heat mixture to reflux (e.g., ~80°C). B->C D 4. Cool reaction. Neutralize with aq. NaHCO₃ to quench acid catalyst. C->D E 5. Perform liquid-liquid extraction with diethyl ether. D->E F 6. Wash organic layer with brine. E->F G 7. Dry organic layer over anhydrous MgSO₄. F->G H 8. Remove solvent via rotary evaporation. G->H I 9. Purify crude product by vacuum distillation. H->I J 10. Characterize pure ester (NMR, IR, MS). I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add perfluoroadipic acid (1.0 eq). Add absolute ethanol (10-20 eq) as the solvent and reactant.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture, typically in an ice bath to dissipate the heat of dilution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the solid.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

Applications in Advanced Materials and Drug Discovery

The unique structure of this compound makes it a valuable precursor in several high-technology fields.

  • Polymer Chemistry: It is a key starting material for the synthesis of perfluoroadiponitrile, which is a monomer used to create thermally stable, chemically resistant heterocyclic polymers and high-performance elastomers.[1] These materials are sought after in the aerospace, automotive, and chemical processing industries.

  • Drug Development: While direct applications are not widely documented, the perfluorinated backbone is of great interest to medicinal chemists. Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter the lipophilicity of drug candidates. This compound can serve as a scaffold or building block for creating novel, fluorinated bioactive molecules.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound was not available, safe handling procedures can be established based on its chemical class (fluorinated ester) and general laboratory safety principles.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

  • Fire Safety: While not highly flammable, it should be kept away from open flames, sparks, and sources of high heat. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7][8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Trustworthiness Directive: This safety information is for guidance only. Before handling this compound, you are required to obtain and consult the official Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a structurally distinct and synthetically valuable organofluorine compound. Its perfluorinated core, flanked by reactive ester groups, provides a unique combination of stability and functionality. Through a predictive analysis of its spectroscopic properties and a detailed examination of its synthesis, this guide has established a foundational understanding of its molecular structure. This knowledge is critical for its effective use as a precursor in the development of advanced materials and as a potential building block in medicinal chemistry, empowering researchers to leverage its unique properties in their scientific pursuits.

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An In-depth Technical Guide to the Physical Properties of Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl perfluoroadipate, also known as diethyl octafluorohexanedioate, is a fluorinated organic compound with the chemical formula C₁₀H₁₀F₈O₄[1]. The presence of a perfluorinated carbon chain significantly influences its physical and chemical properties compared to its non-fluorinated analog, diethyl adipate. This guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of its structure on its behavior. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of this compound.

Chemical Identity and Structure

  • Chemical Name: this compound

  • Synonyms: Diethyl octafluoroadipate, Diethylperfluoroadipinate, Octafluoroadipic acid diethyl ester[1]

  • CAS Number: 376-50-1[1]

  • Molecular Formula: C₁₀H₁₀F₈O₄[1]

  • Molecular Weight: 346.17 g/mol [1]

The molecular structure of this compound consists of a central six-carbon chain where all hydrogen atoms, except those on the ethyl ester groups, are replaced by fluorine atoms. This high degree of fluorination imparts unique properties to the molecule, such as increased thermal stability and altered solubility characteristics.

Caption: 2D Molecular Structure of this compound.

Summary of Physical Properties

The available physical property data for this compound is summarized in the table below. It is important to note that some of these values are estimates or have been reported under varying conditions, leading to discrepancies. For critical applications, experimental verification of these properties is strongly recommended. For context, the properties of the non-fluorinated analog, diethyl adipate, are also provided where available.

PropertyThis compoundDiethyl AdipateSource(s)
Molecular Formula C₁₀H₁₀F₈O₄C₁₀H₁₈O₄[1]
Molecular Weight 346.17 g/mol 202.25 g/mol [1]
CAS Number 376-50-1141-28-6[1]
Boiling Point 101 °C at 9 mmHg237.1 °C at 760 mmHg251 °C at 760 mmHg[1]
Density 1.4607 g/cm³ (estimate)1.416 g/cm³1.009 g/mL at 25 °C[1]
Refractive Index 1.3531.427 at 20 °C[1]
Flash Point 94.5 °C>110 °C[1]
Melting Point Not available-20 to -19 °C[2]
Solubility Not fully characterized. Expected to be soluble in many organic solvents.Soluble in ethanol and ether; insoluble in water.[2]
Vapor Pressure Not available0.0268 mmHg at 25 °C[3]
Surface Tension Not available32.7 mN/m at 293.15 K[2]
Viscosity Not available~2 mPa·s at 313.15 K[4]

Experimental Protocols for Physical Property Determination

Given the limited and sometimes conflicting data for this compound, this section provides detailed, self-validating experimental protocols for the determination of its key physical properties. These methods are based on established principles and can be readily implemented in a well-equipped research laboratory.

Boiling Point Determination (Distillation Method)

Causality: The boiling point is a fundamental property that reflects the volatility of a substance, which is directly related to the strength of its intermolecular forces. The highly fluorinated core of this compound is expected to result in weaker van der Waals interactions compared to its hydrocarbon analog, potentially leading to a lower boiling point at a given pressure. This protocol describes the determination of the boiling point at atmospheric pressure using the distillation method, which provides a highly accurate value.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place approximately 10-15 mL of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure deviates significantly from 760 mmHg, a correction may be necessary to report the normal boiling point.

Caption: Workflow for Boiling Point Determination.

Density Determination (Oscillating U-Tube Method)

Causality: Density is a measure of mass per unit volume and is influenced by molecular weight and packing efficiency. The higher atomic weight of fluorine compared to hydrogen suggests that this compound will have a significantly higher density than diethyl adipate. The oscillating U-tube method is a highly precise and accurate technique for determining the density of liquids.

Protocol:

  • Instrument Calibration: Calibrate the digital density meter using two standards of known density, typically dry air and deionized water, at the desired temperature (e.g., 25 °C).

  • Sample Injection: Inject the this compound sample into the oscillating U-tube of the density meter, ensuring that no air bubbles are present in the sample cell.

  • Temperature Equilibration: Allow the sample to reach thermal equilibrium at the set temperature.

  • Measurement: The instrument measures the oscillation period of the U-tube, which is related to the density of the sample. The density is then automatically calculated and displayed.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol, acetone) and dry it with a stream of air before and after each measurement to ensure accuracy.

Viscosity Determination (Vibrating-Wire Viscometer)

Causality: Viscosity is a measure of a fluid's resistance to flow and is dependent on intermolecular forces and molecular shape. The rigid, fluorinated backbone of this compound may lead to different viscous behavior compared to the more flexible diethyl adipate. A vibrating-wire viscometer allows for precise measurements of viscosity over a range of temperatures and pressures.

Protocol:

  • Instrument Setup: The measurement is based on the damping of the oscillations of a wire immersed in the fluid. The instrument is typically calibrated with fluids of known viscosity.

  • Sample Loading: The sample of this compound is introduced into the measurement cell, ensuring it is free of air bubbles.

  • Temperature and Pressure Control: The temperature and pressure of the sample cell are precisely controlled to the desired setpoints.

  • Measurement Cycle: The wire is forced to oscillate, and the instrument measures the characteristics of the oscillation (e.g., amplitude, resonance frequency) to determine the viscosity of the fluid.

  • Data Analysis: The viscosity is calculated from the measured parameters. This can be repeated at various temperatures and pressures to understand the temperature and pressure dependence of the viscosity.

Surface Tension Determination (Pendant Drop Method)

Causality: Surface tension arises from the cohesive forces between liquid molecules. The low intermolecular forces expected for fluorinated compounds generally lead to low surface tension. The pendant drop method is a reliable technique for measuring the surface tension of a liquid.

Protocol:

  • Apparatus: The setup consists of a syringe with a needle to form a pendant drop, a light source to illuminate the drop, and a camera connected to a computer with image analysis software.

  • Drop Formation: A drop of this compound is formed at the tip of the needle.

  • Image Capture: An image of the pendant drop is captured by the camera.

  • Shape Analysis: The software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity.

  • Calculation: The surface tension is calculated from the drop shape parameters using the Young-Laplace equation.

Safety, Handling, and Toxicological Profile

Safety and Handling:

  • General Precautions: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, foam, or carbon dioxide.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicological Information:

Conclusion

This technical guide has synthesized the currently available information on the physical properties of this compound. While some fundamental properties have been reported, there are notable gaps in the experimental data for key parameters such as melting point, vapor pressure, surface tension, and viscosity. The provided experimental protocols offer a clear path for researchers to obtain this critical data, enabling a more complete understanding of this fluorinated compound. As research and applications involving this compound continue to grow, a thorough characterization of its physical properties will be essential for its safe and effective use in various scientific and industrial fields.

References

  • Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)
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  • CPAChem. Safety data sheet - Diethyl adipate. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • SensaDyne Instrument Division. Surface Tension Tutorial. [Link]

  • ResearchGate. Density and Viscosity Measurements of Diethyl Adipate from (303 to 373) K and up to 20 MPa. [Link]

  • ResearchGate. Surface tension of diethyl carbonate, 1,2-dimethoxyethane and diethyl adipate. [Link]

  • NIST. Diethyl adipate - the NIST WebBook. [Link]

  • PubChem. Diethyl Adipate | C10H18O4 | CID 8844. [Link]

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  • ResearchGate. Vapour pressure of diethyl phthalate. [Link]

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Solubility Profile of Diethyl Perfluoroadipate: A Theoretical and Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: Diethyl perfluoroadipate (CAS No. 376-50-1) is a fluorinated diester of significant interest in the synthesis of advanced polymers, elastomers, and other specialty chemicals.[1] Its unique structure, combining a highly fluorinated carbon backbone with polar ethyl ester functional groups, results in a complex solubility profile that is critical for its application in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines robust experimental protocols for its empirical determination, and offers insights into the interpretation of solubility data for research and development applications. While specific quantitative solubility data for this compound is not widely published, this document equips researchers with the foundational knowledge and practical methodologies to generate reliable data.

Introduction to this compound

This compound, also known as diethyl octafluoroadipate, is the diethyl ester of octafluoroadipic acid. Its molecular structure consists of a six-carbon chain where the four central carbons are fully fluorinated, flanked by two ethyl ester groups (C₁₀H₁₀F₈O₄).[2] The high degree of fluorination imparts properties characteristic of perfluorinated compounds, such as high thermal and chemical stability, low surface energy, and both hydrophobic (water-repelling) and oleophobic (oil-repelling) characteristics.[3][4] These properties make it a valuable intermediate in fluorine chemistry.[1]

In contrast, its non-fluorinated analog, diethyl adipate (CAS No. 141-28-6), is a well-understood compound used as a plasticizer and solvent.[5] Diethyl adipate is practically insoluble in water but exhibits good solubility in organic solvents like alcohols and ethers.[5][6] The presence of the rigid, electron-withdrawing perfluoroalkyl chain in this compound is expected to significantly alter this solubility profile, reducing its affinity for hydrocarbon-based and polar protic solvents compared to its analog.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. The structure of this compound presents two distinct regions influencing its solubility:

  • The Perfluoro-n-butane Core (-CF₂CF₂CF₂CF₂-): This segment is nonpolar, rigid, and possesses very weak van der Waals forces. It is responsible for the compound's hydrophobic and oleophobic nature.[4]

  • The Ethyl Ester Groups (-C(=O)OCH₂CH₃): These terminal groups are polar and can act as hydrogen bond acceptors. They introduce the potential for interaction with polar solvents.

Based on this structure, a qualitative solubility profile can be predicted:

  • Water & Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be very low. While the ester groups can accept hydrogen bonds, the large, hydrophobic perfluoroalkyl chain is the dominant feature, leading to poor solvation by water and simple alcohols. The stability of other per- and polyfluoroalkyl substances (PFAS) has been shown to be high in deionized water and methanol, suggesting these would be suitable for preparing stock solutions if solubility allows.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate solubility may be anticipated. These solvents can engage in dipole-dipole interactions with the ester groups without the energetic penalty of disrupting a strong hydrogen-bonding network. However, caution is warranted, as some perfluorinated ether acids have shown degradation in polar aprotic solvents like acetone and DMSO over time.[7]

  • Fluorinated Solvents (e.g., Perfluorohexane, HFE-7100): High solubility is expected. The fluorophilic nature of the perfluoroalkyl chain will drive miscibility with other fluorinated compounds.

  • Nonpolar Hydrocarbon Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low. The oleophobic nature of the fluorinated core will limit interactions with hydrocarbon chains.

The overall solubility will be a balance between the unfavorable interactions of the fluorinated core with non-fluorinated solvents and the favorable interactions of the ester groups with polar solvents.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The OECD Guideline 105, the "Water Solubility" test, provides a robust framework that can be adapted for various solvents. The Saturated Shake-Flask Method is the most reliable approach.

Saturated Shake-Flask Methodology

This method involves equilibrating an excess amount of the solute (this compound) with a given solvent at a constant temperature until the solvent is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Core Causality: The principle is to achieve a thermodynamic equilibrium between the undissolved solid/liquid phase and the dissolved phase. The extended equilibration time with agitation ensures that the maximum amount of solute has dissolved, and the concentration measured represents the true solubility at that temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis prep1 Add excess Diethyl Perfluoroadipate to solvent prep2 Place in temperature- controlled shaker bath prep1->prep2 equil1 Agitate at constant T (e.g., 24-72 hours) prep2->equil1 equil2 Allow phases to settle (e.g., 24 hours) equil1->equil2 sample1 Withdraw aliquot of solvent phase equil2->sample1 sample2 Centrifuge or filter to remove undissolved solute sample1->sample2 analysis Quantify concentration (e.g., GC-MS, LC-MS) sample2->analysis

Caption: Workflow for the Saturated Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol:
  • Preparation:

    • To a series of glass vials, add a precise volume of the chosen solvent (e.g., 10 mL of high-purity water, ethanol, or hexane).

    • Add an excess amount of this compound to each vial. "Excess" means enough solute is added so that a visible amount of undissolved material remains after equilibration. This ensures saturation.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period. For structurally complex molecules, an equilibration time of 48-72 hours is recommended to ensure equilibrium is reached. Preliminary studies should be run to confirm the minimum time required.

    • After agitation, let the vials stand in the temperature bath for at least 24 hours to allow for complete phase separation (sedimentation of the excess solute).

  • Sampling:

    • Carefully withdraw an aliquot of the clear, supernatant solvent phase using a volumetric pipette or syringe. It is critical not to disturb the undissolved solute at the bottom of the vial.

    • To ensure no micro-particles of undissolved solute are included, the aliquot should be centrifuged at high speed or filtered through a solvent-compatible filter (e.g., PTFE for organic solvents).

  • Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Quantify the concentration of the saturated sample using a suitable analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal due to their high sensitivity and specificity.

    • The analysis should be performed in triplicate for each solvent and temperature condition to ensure statistical validity.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format. As empirical data is not available in the literature, the following table serves as a template for reporting experimentally determined values.

Table 1: Illustrative Data Template for this compound Solubility

SolventTemperature (°C)MethodSolubilityUnits
High-Purity Water25.0Shake-Flask/GC-MSHypothetical Valuemg/L
Ethanol25.0Shake-Flask/GC-MSHypothetical Valueg/L
Acetone25.0Shake-Flask/GC-MSHypothetical Valueg/L
Hexane25.0Shake-Flask/GC-MSHypothetical Valueg/L
Perfluorohexane25.0Shake-Flask/GC-MSHypothetical Valueg/L

Conclusion for Drug Development and Research Professionals

Understanding the solubility of this compound is a prerequisite for its effective use. Based on established chemical principles, it is predicted to be a compound of low polarity, with limited solubility in aqueous and hydrocarbon solvents but higher solubility in fluorinated and potentially some polar aprotic solvents. This profile is critical for scientists in drug development who may use fluorinated intermediates for creating novel chemical entities, or for researchers in materials science developing new polymers. The lack of published data necessitates empirical determination. The shake-flask method detailed herein provides a self-validating and robust protocol for generating the high-quality, reliable solubility data required to advance research, optimize reaction conditions, and develop effective purification strategies.

References

  • Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Ingeniería UC. Available at: [Link]

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  • THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. ResearchSpace - UKZN. Available at: [Link]

  • US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents. Google Patents.
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Spectroscopic Data for Diethyl Perfluoroadipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl perfluoroadipate, with the chemical formula C₁₀H₁₀F₈O₄, is a fluorinated organic compound with potential applications in various fields, including materials science and as a building block in the synthesis of more complex molecules. Its perfluorinated backbone imparts unique properties such as thermal stability and chemical resistance. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in research and development settings.

Molecular Structure

The structure of this compound is foundational to understanding its spectroscopic behavior. The molecule is symmetrical, with a central perfluorinated four-carbon chain and two ethyl ester groups at either end.

Figure 1. Molecular structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy a powerful tool for identifying functional groups. In this compound, the key functional groups that will give rise to characteristic absorption bands are the carbonyl (C=O) of the ester, the carbon-oxygen (C-O) single bonds, the carbon-fluorine (C-F) bonds, and the carbon-hydrogen (C-H) bonds of the ethyl groups.

Predicted IR Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretching1750 - 1735Strong
C-FStretching1300 - 1100Very Strong
C-O (Ester)Stretching1250 - 1000Strong
C-H (sp³)Stretching2980 - 2850Medium
C-H (sp³)Bending1470 - 1370Medium
Interpretation and Rationale
  • C=O Stretching: The carbonyl group of the ester is expected to show a strong absorption band in the region of 1750-1735 cm⁻¹. This is a highly characteristic and reliable peak for identifying ester functionalities.

  • C-F Stretching: The presence of multiple C-F bonds will result in very strong and complex absorption bands in the 1300-1100 cm⁻¹ region. This region is often diagnostic for fluorinated compounds.

  • C-O Stretching: The C-O single bond stretching vibrations of the ester group will also produce strong bands, typically in the 1250-1000 cm⁻¹ range. These may overlap with the C-F absorptions.

  • C-H Stretching and Bending: The C-H bonds of the ethyl groups will give rise to stretching vibrations just below 3000 cm⁻¹ and bending vibrations in the 1470-1370 cm⁻¹ region.

Experimental Protocol: Acquiring an IR Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Ensure the sample of this compound is pure and dry. p2 Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr). p1->p2 p3 Gently press the plates together to form a thin film. p2->p3 a1 Place the salt plates in the sample holder of the FTIR spectrometer. p3->a1 a2 Acquire a background spectrum of the empty beam. a1->a2 a3 Acquire the sample spectrum over the range of 4000-400 cm⁻¹. a2->a3 a4 Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. a3->a4 d1 Perform a background subtraction. a4->d1 d2 Identify and label the major absorption peaks. d1->d2 d3 Compare the obtained spectrum with the predicted data and literature values for similar compounds. d2->d3

Figure 2. Workflow for acquiring an IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling leads to the splitting of signals.

Predicted ¹H NMR Data:

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-O-CH₂-CH₃~ 4.4Quartet4H
-O-CH₂-CH₃~ 1.4Triplet6H

Interpretation and Rationale:

  • -O-CH₂-CH₃: The methylene protons are adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift to approximately 4.4 ppm. These protons are coupled to the three protons of the methyl group, resulting in a quartet.

  • -O-CH₂-CH₃: The methyl protons are in a more shielded environment and are expected to resonate at around 1.4 ppm. They are coupled to the two protons of the methylene group, leading to a triplet.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. The presence of fluorine atoms will have a significant effect on the chemical shifts of the adjacent carbons due to their strong electron-withdrawing nature.

Predicted ¹³C NMR Data:

Carbon Environment Predicted Chemical Shift (δ, ppm)
C =O~ 160
-O-C H₂-CH₃~ 65
-C F₂-110 - 120 (with C-F coupling)
-O-CH₂-C H₃~ 14

Interpretation and Rationale:

  • C=O: The carbonyl carbon is highly deshielded and is expected to appear at the downfield end of the spectrum, around 160 ppm.

  • -O-CH₂-CH₃: The methylene carbon is attached to an oxygen atom and will be deshielded, appearing around 65 ppm.

  • -CF₂-: The carbons in the perfluorinated chain will be strongly deshielded by the attached fluorine atoms and will exhibit complex splitting patterns due to carbon-fluorine coupling. Their chemical shifts are predicted to be in the 110-120 ppm range.

  • -O-CH₂-CH₃: The methyl carbon is the most shielded carbon and will appear at the upfield end of the spectrum, around 14 ppm.

¹⁹F NMR Spectroscopy

Theoretical Principles: ¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts are highly sensitive to the electronic environment, and fluorine-fluorine coupling provides valuable structural information.

Predicted ¹⁹F NMR Data:

Fluorine Environment Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Multiplicity
-CO-CF₂-CF₂ -~ -122Triplet
-CO-CF₂ -CF₂-~ -118Triplet

Interpretation and Rationale:

  • Due to the symmetry of the molecule, two signals are expected in the ¹⁹F NMR spectrum.

  • The fluorine atoms on the carbons adjacent to the carbonyl groups (-CO-CF₂ -) will be in a different chemical environment compared to the inner fluorine atoms (-CO-CF₂-CF₂ -).

  • Each signal is expected to be a triplet due to coupling with the two fluorine atoms on the adjacent carbon.

Experimental Protocol: Acquiring NMR Spectra

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). p2 Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C NMR). p1->p2 p3 Transfer the solution to a 5 mm NMR tube. p2->p3 a1 Insert the NMR tube into the spectrometer. p3->a1 a2 Tune and shim the probe for optimal resolution. a1->a2 a3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. a2->a3 a4 Ensure sufficient relaxation delay for quantitative ¹³C NMR. a3->a4 d1 Apply Fourier transform, phase correction, and baseline correction. a4->d1 d2 Calibrate the chemical shift scale using the internal standard or solvent peak. d1->d2 d3 Integrate the signals and determine the multiplicities. d2->d3 d4 Assign the peaks based on the predicted data. d3->d4

Figure 3. Workflow for acquiring NMR spectra of this compound.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the molecule's structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 346.04 (calculated for C₁₀H₁₀F₈O₄)

  • Key Fragment Ions: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.

m/z Predicted Fragment Description
301[M - OCH₂CH₃]⁺Loss of an ethoxy radical
273[M - COOCH₂CH₃]⁺Loss of an ethoxycarbonyl radical
177[C₄F₈CO]⁺Cleavage of the perfluorinated chain
45[OCH₂CH₃]⁺Ethoxy cation
29[CH₂CH₃]⁺Ethyl cation
Predicted Fragmentation Pathway

G cluster_frags Primary Fragmentation cluster_small_frags Smaller Fragments M [C₁₀H₁₀F₈O₄]⁺˙ m/z = 346 F1 [M - OCH₂CH₃]⁺ m/z = 301 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 273 M->F2 - •COOCH₂CH₃ F3 [C₄F₈CO]⁺ m/z = 177 M->F3 α-cleavage SF2 [CH₂CH₃]⁺ m/z = 29 F1->SF2 further fragmentation SF1 [OCH₂CH₃]⁺ m/z = 45 F2->SF1 rearrangement

Figure 4. Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

G cluster_prep Sample Introduction cluster_ion Ionization cluster_acq Mass Analysis cluster_proc Data Analysis p1 Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC inlet. i1 Ionize the sample using Electron Ionization (EI) at 70 eV. p1->i1 a1 Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight). i1->a1 a2 Detect the ions and generate the mass spectrum. a1->a2 d1 Identify the molecular ion peak. a2->d1 d2 Analyze the fragmentation pattern to identify characteristic fragment ions. d1->d2 d3 Compare the observed spectrum with the predicted fragmentation pattern. d2->d3

Figure 5. Workflow for acquiring an EI mass spectrum of this compound.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound. While experimental verification is the gold standard, the predicted IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra presented herein offer a robust and scientifically grounded basis for the identification and characterization of this compound. The provided protocols outline the standard methodologies for acquiring this data, ensuring that researchers can confidently apply these techniques in their work. A thorough understanding of these spectroscopic signatures is essential for any scientist or professional working with this compound, enabling accurate analysis and facilitating its use in further research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. (n.d.). Diethyl adipate. Retrieved January 21, 2026, from [Link]

A Technical Guide to the Research Applications of Diethyl Perfluoroadipate: A Versatile Building Block for Advanced Fluorinated Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Diethyl perfluoroadipate (DEPA), a fluorinated diester with significant potential in materials science, polymer chemistry, and beyond. We will move beyond a surface-level overview to examine the fundamental chemical properties of DEPA and explain how these properties directly enable its application in the synthesis of high-performance materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of fluorinated compounds in their work.

Core Concepts: Understanding this compound (DEPA)

This compound, also known as diethyl octafluoroadipate, is the diethyl ester of perfluoroadipic acid. Its structure is characterized by a fully fluorinated six-carbon backbone (-(CF₂)₄-) flanked by two ethyl ester functional groups (-COOCH₂CH₃).[1][2] This combination of a highly electronegative, rigid perfluoroalkane chain and reactive ester moieties bestows upon the molecule a unique set of properties that are highly desirable in advanced materials.[1]

The presence of the perfluorinated chain results in high thermal stability, chemical inertness, low surface energy (leading to hydrophobicity and oleophobicity), and a low coefficient of friction.[3][4] The ester groups, conversely, provide reactive sites for polymerization and chemical modification.

Diagram 1: Chemical Structure of this compound (DEPA)

A 2D representation of the this compound molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitReference
CAS Number376-50-1-[5]
Molecular FormulaC₁₀H₁₀F₈O₄-[2]
Molecular Weight346.17 g/mol [2]
Boiling Point~225-227°C[5]
Density~1.45g/cm³[5]

Potential Research Applications & Methodologies

The bifunctional nature of DEPA makes it a valuable monomer and crosslinking agent for creating specialty fluoropolymers. The incorporation of the -(CF₂)₄- segment can impart a unique combination of properties not achievable with traditional hydrocarbon-based monomers.[6][7]

Synthesis of Fluorinated Polyesters

DEPA can serve as the fluorinated di-ester monomer in polycondensation reactions with various diols to produce fluorinated polyesters. These polymers are expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them ideal candidates for high-performance coatings, seals, and specialty fabrics.[3][7]

Causality: The strong carbon-fluorine bonds in the DEPA backbone contribute to the high thermal and chemical stability of the resulting polymer.[4] The perfluorinated segment will preferentially migrate to the polymer-air interface, creating a low-energy surface that is both hydrophobic and oleophobic.[7]

Diagram 2: Polycondensation Workflow with DEPA

Polycondensation cluster_reactants Reactants cluster_process Process cluster_product Product DEPA This compound (DEPA) Reaction Polycondensation (Transesterification) DEPA->Reaction Diol Diol (e.g., 1,6-Hexanediol) Diol->Reaction Catalyst Catalyst (e.g., Ti(OBu)₄) + Heat (~180-220°C) + Vacuum Reaction->Catalyst Byproduct Byproduct Removal (Ethanol) Reaction->Byproduct Polymer Fluorinated Polyester [-O-(CH₂)₆-O-CO-(CF₂)₄-CO-] Reaction->Polymer

Workflow for synthesizing fluorinated polyesters via transesterification.

Experimental Protocol: Synthesis of a Fluorinated Polyester via Melt Polycondensation

Objective: To synthesize a polyester by reacting this compound with 1,6-hexanediol.

Materials:

  • This compound (DEPA)

  • 1,6-Hexanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst

  • Nitrogen gas (high purity)

  • Argon gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump and vacuum gauge

  • Schlenk line or inert gas manifold

Procedure:

  • Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to eliminate moisture.

  • Charging Reactants: Charge the flask with equimolar amounts of this compound and 1,6-hexanediol. Add the catalyst (e.g., 0.05-0.1 mol% relative to the diol).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle positive pressure of nitrogen throughout the initial heating phase.

  • First Stage (Ester Interchange):

    • Begin stirring and heat the mixture to 180-190°C.

    • Ethanol will begin to distill off as the transesterification reaction proceeds.

    • Continue this stage for 2-3 hours or until approximately 80-90% of the theoretical amount of ethanol has been collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 210-220°C.

    • Simultaneously, slowly apply vacuum, reducing the pressure to below 1 mmHg over 30-60 minutes. This facilitates the removal of the remaining ethanol and excess diol, driving the polymerization reaction toward a higher molecular weight.

    • A noticeable increase in the viscosity of the melt will be observed.

  • Reaction Completion & Cooldown:

    • Continue the reaction under high vacuum for another 2-4 hours, or until the desired melt viscosity is achieved.

    • Break the vacuum by introducing dry nitrogen or argon into the flask.

    • Allow the reactor to cool to room temperature. The resulting solid polymer can then be removed.

  • Characterization (Self-Validation): The synthesized polymer should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages and the presence of C-F bonds, and Nuclear Magnetic Resonance (NMR) to verify the polymer structure.

Crosslinking Agent for Fluoroelastomers and Resins

DEPA's two ester groups allow it to act as a crosslinking or curing agent for polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups. This is particularly relevant in the formulation of specialty epoxy resins or fluoroelastomers where enhanced chemical resistance and thermal stability are required.

Causality: By reacting with a polymer backbone at multiple points, DEPA creates a three-dimensional network structure.[8][9] The density of these crosslinks can be controlled by adjusting the concentration of DEPA.[8][9][10] A higher crosslink density generally leads to a material with increased hardness, higher thermal stability, and reduced swelling in solvents.[8][9] The perfluorinated segment of DEPA contributes to a lower surface energy and improved chemical resistance of the cured material.[3]

Table 2: Effect of Crosslinker Concentration on Material Properties (General Trend)

Crosslinker ConcentrationHardnessThermal StabilitySolvent SwellingFlexibility
LowLowerLowerHigherHigher
HighHigherHigherLowerLower
This table illustrates the generally observed relationship between crosslinker concentration and the physical properties of the resulting polymer network.[8][9]
Synthesis of Perfluorinated Precursors

DEPA serves as a valuable intermediate for synthesizing other fluorinated molecules.[1] Its ester groups can be converted to other functionalities. For example, it can be used as a starting material for perfluoroadiponitrile, which is a precursor for creating highly stable heterocyclic polymers and elastomers.[1]

Experimental & Safety Considerations

Working with fluorinated organic compounds requires specific safety protocols due to their unique reactivity and potential hazards.[11]

  • Handling: All manipulations of DEPA and reactions involving fluorinated compounds should be conducted in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves, must be worn at all times.[11]

  • Thermal Decomposition: Like many fluoropolymers, heating fluorinated organic compounds to high temperatures can lead to the release of toxic decomposition products, such as hydrogen fluoride (HF).[12][13] Adequate ventilation and thermal management are critical, especially during melt processing.

  • Hydrolysis: While generally stable, perfluorinated esters can undergo hydrolysis under certain acidic or basic conditions to form the corresponding perfluorinated carboxylic acid and alcohol.[14][15][16][17] This should be a consideration for long-term material stability in specific chemical environments.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.

Diagram 3: Logic of DEPA's Structure-Property-Application Relationship

StructureProperty Structure DEPA Structure Perfluoroalkane Chain -(CF₂)₄- Diester Groups -COOEt Properties Chemical Properties High Thermal/Chemical Stability Low Surface Energy (Hydrophobicity) Reactive Sites for Polycondensation Structure:f1->Properties:p1 Structure:f1->Properties:p2 Structure:f2->Properties:p3 Applications Potential Applications High-Performance Polymers Hydrophobic Coatings Crosslinking Agent Properties:p1->Applications:a1 Properties:p2->Applications:a2 Properties:p3->Applications:a1 Properties:p3->Applications:a3

This diagram shows how DEPA's distinct structural features lead to specific properties, which in turn enable its various applications.

Conclusion and Future Outlook

This compound is a highly versatile chemical building block with significant, yet not fully exploited, potential. Its unique combination of a stable, low-energy perfluorinated core and reactive ester end-groups makes it an attractive candidate for the development of next-generation specialty polymers and advanced materials. Future research will likely focus on incorporating DEPA into novel copolymers for biomedical applications, developing more efficient and environmentally friendly synthesis routes for fluorinated polyesters, and exploring its use in surface modification and functional coatings. As the demand for materials with exceptional performance characteristics continues to grow, molecules like DEPA will be instrumental in driving innovation across numerous scientific and industrial fields.

References

  • BenchChem Technical Support Team. (2025).
  • Washington, J. W., & Ellington, J. J. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Journal of Environmental Science and Health, Part A, 45(6), 693-705. [Link]

  • Washington, J. W., & Ellington, J. J. (2010). Full article: Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Taylor & Francis Online.
  • Etna Tec Limited LLC. (n.d.). Fluorinated Polymers. Retrieved from [Link]

  • Ameduri, B. (2016). Fluorinated Specialty Chemicals – Fluorinated Copolymers for Paints and Perfluoropolyethers for Coatings.
  • (n.d.). Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. Thieme. [Link]

  • Lazare, J., Tebes-Stevens, C., Weber, E. J., & Shields, L. K. (2023). pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Environmental Science & Technology. [Link]

  • Ferreira, M., Rodrigues, B. V., & Correia, T. R. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 12(1), 193. [Link]

  • Wikipedia. (n.d.). Fluoropolymer. Retrieved from [Link]

  • gsrs. (n.d.). This compound. [Link]

  • DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds. [Link]

  • Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • Chan, S. Y., O'Donnell, P. B., & Co-authors. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Pharmaceutics, 7(3), 311-325. [Link]

  • Chan, S. Y., O'Donnell, P. B., & Co-authors. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. MDPI. [Link]

  • Chan, S. Y., O'Donnell, P. B., & Co-authors. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. MDPI. [Link]

Sources

Methodological & Application

Synthesis of Diethyl Perfluoroadipate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of diethyl perfluoroadipate, a valuable fluorinated building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The protocol is based on the robust and well-established Fischer-Speier esterification, a reliable method for converting carboxylic acids and alcohols into esters. This document offers in-depth explanations of the procedural choices, safety considerations, and purification techniques, tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction

Perfluorinated compounds exhibit unique physicochemical properties, including high thermal stability, chemical inertness, and lipophobicity, making them indispensable in modern chemistry. This compound (also known as diethyl octafluoroadipate) serves as a key intermediate in the synthesis of more complex fluorinated molecules. Its structure, featuring a C4 fully fluorinated carbon chain flanked by two ethyl ester moieties, offers a versatile scaffold for introducing perfluoroalkyl segments into target molecules, thereby modulating their biological activity, and improving their metabolic stability.

The synthesis of this compound is most commonly and efficiently achieved through the Fischer-Speier esterification of perfluoroadipic acid with ethanol, catalyzed by a strong acid.[1] This method, while analogous to the esterification of non-fluorinated dicarboxylic acids, requires careful consideration of the unique properties of the perfluorinated starting material. The strong electron-withdrawing effect of the fluorine atoms in perfluoroadipic acid enhances the electrophilicity of the carboxyl carbons, influencing the reaction kinetics. This protocol is designed to provide a reproducible and high-yielding procedure for the laboratory-scale synthesis of this compound.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberPurity
Perfluoroadipic AcidC₆H₂F₈O₄290.06336-08-3≥98%
Absolute EthanolC₂H₅OH46.0764-17-5≥99.5%
Concentrated Sulfuric AcidH₂SO₄98.087664-93-995-98%
Sodium BicarbonateNaHCO₃84.01144-55-8ACS Reagent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Anhydrous
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS Reagent
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

  • pH paper

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

Reaction Setup

The experimental workflow for the synthesis of this compound is illustrated in the following diagram:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Perfluoroadipic Acid and Ethanol B Add Sulfuric Acid Catalyst A->B C Reflux Reaction Mixture B->C D Cool and Quench Reaction C->D E Extract with Diethyl Ether D->E F Wash with Sodium Bicarbonate E->F G Dry Organic Layer F->G H Solvent Removal G->H I Vacuum Distillation H->I J Characterization I->J

Sources

Application Notes and Protocols for Diethyl Perfluoroadipate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Profile of Diethyl Perfluoroadipate

This compound, also known as diethyl octafluoroadipate, is a fluorinated organic compound with the chemical formula C₁₀H₁₀F₈O₄.[1] The presence of a perfluorinated carbon chain between two ethyl ester groups imparts unique physicochemical properties, making it a valuable reagent and building block in synthetic organic chemistry. The strong electron-withdrawing nature of the perfluoroalkane chain significantly enhances the electrophilicity of the carbonyl carbons, rendering them highly susceptible to nucleophilic attack.[2] This heightened reactivity, compared to its non-fluorinated analogs, allows for chemical transformations under milder conditions and opens avenues for the synthesis of novel fluorinated molecules.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for utilizing this compound. It will delve into a detailed protocol for a representative nucleophilic acyl substitution reaction, explain the rationale behind the experimental choices, and provide essential safety and handling information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experiments, particularly for determining appropriate solvents and reaction temperatures.

PropertyValueSource
CAS Number 376-50-1[1]
Molecular Formula C₁₀H₁₀F₈O₄[1]
Molecular Weight 346.17 g/mol [1]
Appearance Liquid
Boiling Point 101°C at 9 mmHg[1]
Density ~1.46 g/cm³[1]

Experimental Protocol: Synthesis of a Perfluorinated Diamide via Nucleophilic Acyl Substitution

This section details a step-by-step protocol for the reaction of this compound with a primary amine to synthesize a perfluorinated diamide. This reaction is a fundamental transformation showcasing the utility of this compound as a precursor to more complex fluorinated molecules, which are of interest in materials science and medicinal chemistry.

Reaction Scheme

G cluster_0 Reaction of this compound with a Primary Amine EtOOC(CF₂)₄COOEt This compound + 2 R-NH₂ + 2 R-NH₂ EtOOC(CF₂)₄COOEt->+ 2 R-NH₂ -> Pyridine, THF Room Temperature + 2 R-NH₂->-> R-NHCO(CF₂)₄CONH-R N,N'-Dialkyl-perfluoroadipamide ->->R-NHCO(CF₂)₄CONH-R + 2 EtOH + 2 EtOH R-NHCO(CF₂)₄CONH-R->+ 2 EtOH

Caption: Synthesis of a perfluorinated diamide from this compound.

Materials and Equipment
  • This compound (98% purity or higher)

  • Primary amine (e.g., benzylamine, propylamine)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere techniques

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF (approximately 0.2 M concentration).

    • Expertise & Experience: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the reaction of this compound and the amine with atmospheric moisture. The electron-deficient carbonyl groups are susceptible to hydrolysis.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (2.2 equivalents) followed by the dropwise addition of the primary amine (2.1 equivalents).

    • Expertise & Experience: Pyridine acts as a base to neutralize the acidic proton of the amine, facilitating its nucleophilic attack on the ester carbonyl. It also serves as a catalyst. A slight excess of the amine ensures the complete consumption of the diester.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting ester and the appearance of the product amide.

    • Trustworthiness: Regularly monitoring the reaction by TLC is a self-validating step to ensure the reaction is proceeding as expected and to determine the optimal reaction time, preventing the formation of byproducts from prolonged reaction times.

  • Workup - Quenching and Extraction: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Expertise & Experience: The addition of HCl protonates the excess pyridine and any unreacted amine, rendering them water-soluble for easy removal during the extraction process.

  • Aqueous Washes: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Expertise & Experience: The HCl wash removes basic impurities. The sodium bicarbonate wash removes any acidic byproducts. The final brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Safety and Handling

This compound is a per- and polyfluoroalkyl substance (PFAS) and should be handled with appropriate caution.[3] Adherence to strict safety protocols is paramount to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile gloves at all times when handling the compound.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Handling Procedures
  • Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.[3]

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.

  • Waste Disposal: Dispose of all waste containing this compound, including contaminated PPE, as hazardous chemical waste according to local, state, and federal regulations.

First Aid Measures
  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and water.

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.

Logical Framework for Experimental Design

The experimental design for reactions involving this compound is dictated by its inherent reactivity. The following diagram illustrates the key considerations and their logical flow.

G cluster_0 Experimental Design Considerations A High Electrophilicity of Carbonyls B Susceptibility to Nucleophilic Attack A->B leads to C Anhydrous Reaction Conditions B->C necessitates D Use of Base/Catalyst B->D often requires E Careful Workup to Remove Byproducts C->E D->E necessitates F Appropriate Purification Method E->F

Caption: Logical workflow for designing experiments with this compound.

Conclusion

This compound is a versatile and highly reactive building block for the synthesis of fluorinated compounds. The enhanced electrophilicity of its carbonyl carbons dictates the need for careful experimental design, particularly with respect to anhydrous conditions and the use of appropriate catalysts. The detailed protocol and safety guidelines provided in this application note are intended to enable researchers to confidently and safely incorporate this valuable reagent into their synthetic workflows, paving the way for advancements in materials science, agrochemicals, and pharmaceutical development.

References

Sources

Application Notes and Protocols: Diethyl Perfluoroadipate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Polymer Science

The incorporation of fluorine into polymer backbones imparts a unique and highly desirable set of properties not achievable with traditional hydrocarbon-based monomers. The high electronegativity and low polarizability of the carbon-fluorine bond lead to polymers with exceptional thermal stability, chemical inertness, low surface energy, and hydrophobicity. Diethyl perfluoroadipate, a fluorinated diester, serves as a key building block in the synthesis of high-performance fluorinated polyesters, polyamides, and polyurethanes. Its perfluorinated alkyl chain introduces a rigid, non-polar segment that can significantly enhance the performance characteristics of the resulting polymers, making them suitable for demanding applications in aerospace, electronics, biomedical devices, and specialty coatings.

This technical guide provides detailed application notes and protocols for the use of this compound in the synthesis of various polymer classes. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in the strategic design of novel fluorinated materials.

Safety and Handling of this compound

As with all laboratory chemicals, proper safety precautions are paramount when handling this compound.

Hazard Identification:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • In case of skin contact, wash with plenty of soap and water.[1]

  • If inhaled, remove the person to fresh air and keep comfortable for breathing.[1]

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Store in a well-ventilated place and keep the container tightly closed.[1]

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before commencing any experimental work.[1]

Synthesis of Fluorinated Polyesters via Polycondensation

The reaction of this compound with a diol via polycondensation is a common method for producing fluorinated polyesters. The reaction proceeds through the transesterification of the ethyl ester groups with the hydroxyl groups of the diol, with the elimination of ethanol.

Conceptual Workflow for Polyester Synthesis

Monomers This compound + Diol Reactor Inert Atmosphere Reactor (N2 or Ar) Monomers->Reactor Charge Catalyst Catalyst Addition (e.g., Antimony Trioxide) Reactor->Catalyst Heating Stepwise Heating (e.g., 180°C -> 240°C) Catalyst->Heating Vacuum High Vacuum Application (to remove ethanol) Heating->Vacuum Polymer Fluorinated Polyester Vacuum->Polymer Purification Purification (e.g., Precipitation) Polymer->Purification Characterization Characterization (NMR, GPC, DSC, TGA) Purification->Characterization

Caption: General workflow for the synthesis of fluorinated polyesters.

Protocol: Synthesis of a Fluorinated Polyester from this compound and 1,6-Hexanediol

This protocol describes a representative procedure for the synthesis of a fluorinated polyester. Researchers should note that reaction times and temperatures may need to be optimized for different diols.

Materials:

MaterialMolar Mass ( g/mol )PuritySupplier
This compound346.17>95%AK Scientific, Inc.
1,6-Hexanediol118.17>99%Sigma-Aldrich
Antimony(III) oxide (catalyst)291.52>99%Sigma-Aldrich
Methanol (for precipitation)32.04ACS GradeFisher Scientific
Chloroform (for dissolution)119.38ACS GradeFisher Scientific

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging of Reactants: The flask is charged with equimolar amounts of this compound and 1,6-hexanediol. Antimony(III) oxide (approximately 0.05 mol% relative to the diol) is added as a catalyst.

  • Inert Atmosphere: The system is purged with dry nitrogen for 15-20 minutes to remove any residual air and moisture. A gentle flow of nitrogen is maintained throughout the initial stages of the reaction.

  • Ester Interchange: The reaction mixture is heated to 180°C with constant stirring. Ethanol, the byproduct of the transesterification, will begin to distill off. This stage is typically maintained for 2-3 hours, or until the majority of the theoretical amount of ethanol has been collected.

  • Polycondensation: The temperature is gradually increased to 240°C, and a vacuum (typically <1 mmHg) is slowly applied. This facilitates the removal of the remaining ethanol and drives the polymerization reaction towards higher molecular weights. This stage is continued for 4-6 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.

  • Polymer Isolation: After cooling to room temperature, the crude polymer is dissolved in a minimal amount of chloroform. The polymer is then precipitated by slowly adding the solution to a large excess of methanol with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.

Synthesis of Fluorinated Polyamides

Fluorinated polyamides can be synthesized from this compound by reaction with a diamine. This reaction, an aminolysis, results in the formation of amide linkages with the elimination of ethanol.

Conceptual Pathway for Polyamide Synthesis

Monomers This compound + Diamine Reactor Inert Atmosphere Reactor (N2 or Ar) Monomers->Reactor Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Reactor Heating Controlled Heating (e.g., 150-180°C) Reactor->Heating Polymer Fluorinated Polyamide Heating->Polymer Precipitation Precipitation in Non-Solvent (e.g., Water) Polymer->Precipitation Purification Washing and Drying Precipitation->Purification Characterization Characterization (NMR, GPC, DSC, TGA) Purification->Characterization

Caption: General pathway for the synthesis of fluorinated polyamides.

Protocol: Synthesis of a Fluorinated Polyamide from this compound and Hexamethylenediamine

This protocol provides a general method for the synthesis of a fluorinated polyamide. The choice of solvent and reaction conditions may vary depending on the specific diamine used.

Materials:

MaterialMolar Mass ( g/mol )PuritySupplier
This compound346.17>95%AK Scientific, Inc.
Hexamethylenediamine116.21>99%Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP)99.13AnhydrousSigma-Aldrich
Triphenyl phosphite (catalyst)310.28>97%Sigma-Aldrich
Pyridine79.10AnhydrousSigma-Aldrich
Deionized Water (for precipitation)18.02------

Procedure:

  • Monomer Solution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and hexamethylenediamine in anhydrous NMP.

  • Catalyst Addition: To the stirred solution, add triphenyl phosphite and pyridine.

  • Polymerization: Heat the reaction mixture to 150-180°C and maintain for 6-8 hours with continuous stirring under a nitrogen blanket.

  • Polymer Precipitation: After cooling to room temperature, the viscous polymer solution is poured into a large volume of deionized water with vigorous stirring to precipitate the polyamide.

  • Purification: The fibrous polymer is collected by filtration, washed extensively with water to remove any residual solvent and unreacted monomers, and then washed with methanol.

  • Drying: The purified fluorinated polyamide is dried in a vacuum oven at 80°C until a constant weight is achieved.

Synthesis of Fluorinated Polyurethanes

The synthesis of fluorinated polyurethanes using this compound first requires the reduction of the ester groups to hydroxyl groups to form a perfluorinated diol. This diol can then be reacted with a diisocyanate to form the polyurethane.

Two-Step Synthesis of Fluorinated Polyurethanes

cluster_0 Step 1: Diol Synthesis cluster_1 Step 2: Polyurethane Synthesis Diester This compound Reduction Reduction Reaction Diester->Reduction ReducingAgent Reducing Agent (e.g., LiAlH4 in THF) ReducingAgent->Reduction Diol Perfluorinated Diol Reduction->Diol Polyaddition Polyaddition Reaction Diol->Polyaddition Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->Polyaddition Polyurethane Fluorinated Polyurethane Polyaddition->Polyurethane

Caption: Two-step process for synthesizing fluorinated polyurethanes.

Protocol: Synthesis of a Fluorinated Polyurethane

This protocol outlines the synthesis of a fluorinated polyurethane in two main stages: the reduction of this compound to the corresponding diol, followed by the polyaddition reaction with a diisocyanate.[2]

Part A: Synthesis of the Perfluorinated Diol

  • Reaction Setup: A dry, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cooled in an ice bath.

  • Addition of Diester: A solution of this compound in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Reaction and Quenching: After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution.

  • Isolation and Purification: The resulting solids are removed by filtration, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude perfluorinated diol, which can be further purified by distillation or chromatography.

Part B: Synthesis of the Fluorinated Polyurethane

  • Prepolymer Formation: In a dry, nitrogen-purged reactor, the synthesized perfluorinated diol is reacted with an excess of a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) at 80-90°C for 2-3 hours to form a prepolymer.[2]

  • Chain Extension: The prepolymer is then cooled to approximately 60°C, and a chain extender (e.g., 1,4-butanediol) is added.[2]

  • Curing: The mixture is poured into a mold and cured at 100-110°C for 12-24 hours to yield the final fluorinated polyurethane.

Characterization of Fluorinated Polymers

A comprehensive characterization of the synthesized polymers is essential to confirm their structure and evaluate their properties.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer and the successful incorporation of the perfluorinated monomer.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by determining its decomposition temperature.
Contact Angle Measurement Quantifies the hydrophobicity of the polymer surface.

Expected Properties and Applications

Polymers synthesized with this compound are anticipated to exhibit a range of valuable properties due to the presence of the perfluoroalkyl chain.

Key Properties:

  • High Thermal Stability: The strong C-F bonds contribute to excellent resistance to thermal degradation.

  • Chemical Resistance: The fluorinated segments provide a barrier against chemical attack.

  • Low Surface Energy: This leads to hydrophobic and oleophobic surfaces.

  • Good Dielectric Properties: The low polarizability of the C-F bond results in a low dielectric constant.

Potential Applications:

  • High-Performance Coatings: For applications requiring chemical resistance and low friction.

  • Advanced Textiles: To impart water and oil repellency.

  • Biomedical Devices: Due to their potential for biocompatibility and biostability.

  • Electronic Components: As insulating materials with low dielectric constants.

References

  • ResearchGate. (2025). Synthesis and Surface Properties of Fluorinated Polyurethanes. Retrieved from [Link]

Sources

Applications of Diethyl Perfluoroadipate in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Advanced Materials

In the landscape of materials science, the deliberate incorporation of fluorine into molecular structures represents a cornerstone strategy for engineering high-performance materials. The unique physicochemical properties of the carbon-fluorine bond—its high bond energy, low polarizability, and the sheer steric and electronic effect of fluorine atoms—impart exceptional characteristics to the resulting materials. These include superior thermal stability, outstanding chemical inertness, low surface energy (hydrophobicity and oleophobicity), and unique dielectric properties.

Within this context, Diethyl perfluoroadipate (DEPA), also known as Diethyl octafluoroadipate, emerges as a pivotal building block and functional molecule. Its structure, comprising a C6 carbon chain fully substituted with fluorine (a perfluorinated backbone) and capped by two ethyl ester functional groups, offers a versatile platform for materials innovation. This guide provides an in-depth exploration of the established and investigational applications of DEPA, complete with detailed protocols designed for researchers and materials scientists.

Physicochemical Properties of this compound (DEPA)

A comprehensive understanding of DEPA's physical and chemical properties is fundamental to its application. The high degree of fluorination drastically alters its properties compared to its non-fluorinated analog, diethyl adipate.

PropertyValueSource(s)
CAS Number 376-50-1[1]
Molecular Formula C₁₀H₁₀F₈O₄
Molecular Weight 346.17 g/mol [1]
Appearance Colorless Liquid
Boiling Point 101°C @ 9 mmHg
Density ~1.46 g/cm³ (estimate)

Established Application: Precursor for Fluorinated Monomers & Polymers

The most significant and well-established application of DEPA is its role as a chemical intermediate for the synthesis of fluorinated monomers, which are subsequently used to build high-performance fluoropolymers such as specialty polyesters and polyamides.

Application Note 3.1: Synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHDiol)

The ester functionalities of DEPA can be readily reduced to primary alcohols, yielding 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHDiol). This fluorinated diol is a highly valuable monomer for step-growth polymerization. Polymers incorporating the OFHDiol backbone exhibit enhanced thermal stability, chemical resistance, and hydrophobicity, making them suitable for demanding applications in aerospace, electronics, and specialty coatings.[2] The reduction of esters to primary alcohols is a foundational reaction in organic synthesis, typically achieved with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄).[3]

Protocol 3.1: Reduction of DEPA to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHDiol)

Causality: This protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent necessary to convert the stable ester groups of DEPA into primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[4] Diethyl ether is used as the solvent due to its anhydrous nature and ability to solvate the LiAlH₄ reagent. A final acidic workup is required to neutralize the reaction and protonate the resulting alkoxide intermediates to yield the final diol product.[5]

Materials:

  • This compound (DEPA)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O)

  • 10% Sulfuric Acid (H₂SO₄) solution (aqueous)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.2 molar equivalents relative to DEPA) in anhydrous Et₂O. Cool the suspension to 0°C using an ice bath.

  • DEPA Addition: Dissolve DEPA (1 molar equivalent) in anhydrous Et₂O in the dropping funnel. Add the DEPA solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Quenching (Workup): Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 10% H₂SO₄ until the solution becomes clear. Extreme caution is advised during this step as hydrogen gas is evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with Et₂O.

  • Washing & Drying: Combine all organic layers and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure OFHDiol.

Application Note 3.2: Synthesis of High-Performance Fluorinated Polyesters

The OFHDiol monomer derived from DEPA is an ideal candidate for creating fluorinated polyesters through polycondensation reactions with diacyl chlorides.[6] By reacting OFHDiol with a rigid aromatic diacyl chloride like terephthaloyl chloride, one can synthesize a semi-crystalline polyester. The resulting polymer is expected to possess a high glass transition temperature, excellent thermal stability due to the fluorinated backbone and aromatic rings, and pronounced hydrophobicity.[7] Such materials are sought after for advanced fibers, films, and engineering plastics.

Protocol 3.2: Polycondensation of OFHDiol with Terephthaloyl Chloride

Causality: This protocol describes a solution polycondensation reaction. A high-boiling, inert solvent (diphenyl ether) is used to achieve the high temperatures required for polymerization. An inert atmosphere is crucial to prevent side reactions. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl groups of the diol attack the acyl chloride groups, eliminating HCl gas and forming ester linkages. Applying a vacuum in the later stages helps to remove the HCl byproduct and drive the polymerization equilibrium toward a higher molecular weight polymer.[8]

Materials:

  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHDiol)

  • Terephthaloyl chloride

  • Diphenyl ether (anhydrous, high-purity)

  • Methanol (for precipitation)

  • Polymerization reactor with mechanical stirrer, inert gas inlet, and a distillation outlet for byproduct removal.

Procedure:

  • Reactor Setup: Charge the polymerization reactor with equimolar amounts of OFHDiol and terephthaloyl chloride. Add anhydrous diphenyl ether as the solvent (to achieve a ~10-15% w/v monomer concentration).

  • Initial Heating: Equip the reactor with a mechanical stirrer and an inert gas (N₂) inlet/outlet. Begin stirring and slowly heat the mixture to 150°C under a gentle flow of nitrogen to facilitate the removal of evolved HCl gas.

  • Polymerization Stage 1: Hold the temperature at 150°C for 2 hours. A gradual increase in viscosity should be observed.

  • Polymerization Stage 2: Increase the temperature to 200-220°C. After 1 hour, slowly apply a vacuum (to <1 mmHg) to effectively remove the last traces of HCl and solvent, which drives the reaction to completion and increases the polymer's molecular weight.

  • Reaction Completion: Continue the reaction under high vacuum for an additional 3-4 hours until the desired melt viscosity is achieved.

  • Isolation: Cool the reactor and extrude the molten polymer from the bottom outlet. Alternatively, dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) while still warm and precipitate it by pouring the solution into a non-solvent like methanol.

  • Purification: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100°C until a constant weight is achieved.

G cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymer Synthesis DEPA This compound (DEPA) Reduction Chemical Reduction (Protocol 3.1) DEPA->Reduction OFHDiol Octafluoro-1,6-hexanediol (OFHDiol) Reduction->OFHDiol Diacid Terephthaloyl Chloride Polymerization Polycondensation (Protocol 3.2) OFHDiol->Polymerization Diacid->Polymerization Polymer Fluorinated Polyester Polymerization->Polymer caption Workflow: From DEPA to Fluorinated Polyester.

Workflow: From DEPA to Fluorinated Polyester.

Investigational Applications in Advanced Functional Fluids

While less established, the unique properties of DEPA suggest significant potential in functional fluid applications, such as battery electrolytes and high-performance lubricants. The protocols below are designed for the evaluation of DEPA in these roles, reflecting their current research-oriented status.

Application Note 4.1: Potential as a High-Stability Electrolyte Additive

Scientific Rationale: The ideal lithium-ion battery electrolyte requires a high dielectric constant for salt dissolution, low viscosity for ion mobility, and a wide electrochemical stability window (ESW). Fluorination is a proven strategy to enhance the oxidative stability of electrolyte solvents and additives, which is critical for high-voltage cathode materials. DEPA combines polar ester groups, which can aid in solvating lithium ions, with a chemically inert, electron-withdrawing perfluoro-alkane backbone. This structure could potentially create a stable Solid Electrolyte Interphase (SEI) on the anode and resist degradation at the cathode, thereby improving battery cycle life and safety.[9]

Protocol 4.1: Evaluating the Electrochemical Stability Window (ESW) of DEPA

Causality: Cyclic Voltammetry (CV) is the standard technique for determining the ESW of an electrolyte. A three-electrode cell is used to isolate the electrochemical behavior of the working electrode. By scanning the potential to cathodic and anodic limits, one can observe the onset of reductive and oxidative decomposition of the electrolyte, which manifests as a sharp increase in current.[1] A wider window between these onset potentials indicates greater stability.

Materials:

  • DEPA (as additive)

  • Baseline Electrolyte: e.g., 1 M LiPF₆ in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC, 1:1 v/v)

  • Three-electrode electrochemical cell (e.g., coin cell with a lithium reference electrode)

  • Working Electrode: Platinum (Pt) or Glassy Carbon (for oxidative stability); Copper (Cu) or Nickel (Ni) (for reductive stability)

  • Counter and Reference Electrodes: Lithium metal

  • Potentiostat/Galvanostat

  • Argon-filled glovebox

Procedure:

  • Electrolyte Preparation: Inside a glovebox, prepare a series of electrolytes. Use the baseline electrolyte as a control. Create experimental electrolytes by adding DEPA to the baseline at various concentrations (e.g., 1%, 2%, 5% by weight).

  • Cell Assembly: Assemble the three-electrode cells inside the glovebox. For oxidative scanning, use a Pt working electrode. For reductive scanning, use a Cu working electrode.

  • Cyclic Voltammetry:

    • Connect the cell to the potentiostat.

    • Oxidative Scan: Scan the potential of the Pt electrode from the open-circuit potential (OCP) up to ~6.0 V vs. Li/Li⁺ and back at a slow scan rate (e.g., 1-10 mV/s).

    • Reductive Scan: Using the Cu electrode, scan the potential from OCP down to ~-0.5 V vs. Li/Li⁺ and back.

  • Data Analysis: Plot the current response versus the applied potential. The ESW is defined by the potentials at which the oxidative and reductive currents begin to sharply increase. Compare the ESW of the DEPA-containing electrolytes to the baseline control. A significant increase in the anodic (oxidative) stability limit would indicate a positive effect of the additive.

G cluster_prep Preparation cluster_assembly Cell Assembly (Glovebox) cluster_test Electrochemical Testing cluster_analysis Analysis A Prepare Baseline Electrolyte B Prepare DEPA-containing Electrolytes (1-5 wt%) A->B C Assemble 3-Electrode Cell (Pt or Cu WE, Li RE/CE) B->C D Connect to Potentiostat C->D E Perform Cyclic Voltammetry (Oxidative & Reductive Scans) D->E F Plot Current vs. Potential E->F G Determine Onset Potentials for Oxidation/Reduction F->G H Compare ESW to Baseline G->H caption Workflow: Evaluation of DEPA as an Electrolyte Additive.

Workflow: Evaluation of DEPA as an Electrolyte Additive.
Application Note 4.2: Potential as a Thermally-Stable Lubricant Additive

Scientific Rationale: High-performance lubricants often operate under extreme temperature and pressure. Perfluoropolyethers (PFPEs) are the gold standard for fluorinated lubricants due to their exceptional thermal and oxidative stability. While not a polymer, DEPA shares key characteristics: a fluorinated backbone for inertness and ester groups for lubricity. The polar ester groups can form a protective film on metal surfaces, reducing friction and wear, a mechanism common to many ester-based lubricant additives. The perfluorinated chain could provide the thermal stability that hydrocarbon-based esters lack. Therefore, DEPA could serve as a valuable additive to enhance the performance of conventional base oils in high-temperature applications.

Protocol 4.2: Evaluating the Tribological Properties of DEPA as a Lubricant Additive

Causality: This protocol uses a standard four-ball tribometer to quantify the anti-wear and friction-reducing properties of a lubricant formulation.[10][11] The test involves rotating a single steel ball against three stationary balls under a specific load, speed, and temperature, all submerged in the test lubricant. After the test, the diameter of the wear scars on the stationary balls is measured. A smaller wear scar diameter indicates better anti-wear performance. The coefficient of friction is monitored throughout the test.

Materials:

  • Base oil (e.g., Polyalphaolefin - PAO)

  • This compound (DEPA)

  • Four-ball tribometer

  • Hardened steel balls (e.g., AISI 52100 steel)

  • Optical microscope or profilometer for wear scar measurement

  • Heptane or similar solvent for cleaning

Procedure:

  • Lubricant Formulation: Prepare a control sample of the pure base oil. Create a series of test lubricants by blending DEPA into the base oil at different concentrations (e.g., 0.5%, 1.0%, 2.0% by weight). Ensure thorough mixing.

  • Tribometer Setup:

    • Thoroughly clean four new steel balls and the test cup with heptane and allow them to dry completely.

    • Secure three balls in the test cup and place the fourth ball in the rotating chuck.

    • Add the formulated lubricant to the cup, ensuring the three stationary balls are fully submerged.

  • Test Execution:

    • Set the test parameters according to a standard method (e.g., ASTM D4172). Typical conditions might be: 1200 rpm, 40 kg load, 75°C, for 60 minutes.

    • Start the test and record the friction torque continuously.

  • Post-Test Analysis:

    • At the end of the test, stop the motor, remove the lubricant, and clean the three stationary balls with solvent.

    • Using an optical microscope, measure the diameter of the wear scar on each of the three stationary balls in two perpendicular directions.

    • Calculate the average wear scar diameter (WSD) for each test.

  • Data Comparison: Compare the average WSD and the steady-state coefficient of friction for the DEPA-containing blends against the pure base oil control. A significant reduction in either value indicates a positive tribological effect.

Safety and Handling

While specific toxicology data for this compound is limited, it should be handled with the standard precautions for organofluorine compounds.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Irritant: May cause skin, eye, and respiratory tract irritation. Avoid contact and inhalation.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which can hydrolyze the ester groups).

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands as a versatile and valuable molecule in materials science. Its established role as a precursor to the fluorinated diol OFHDiol provides a direct pathway to high-performance polyesters with enhanced thermal and chemical stability. Furthermore, its intrinsic molecular structure suggests compelling, albeit investigational, applications as a functional additive in next-generation battery electrolytes and high-temperature lubricants. The protocols detailed in this guide offer a robust framework for both leveraging its established chemistry and exploring its future potential, empowering researchers to engineer the next wave of advanced fluorinated materials.

References

  • Benchchem. (n.d.). This compound | 376-50-1.
  • Zhang, Y., et al. (2024). Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization. Polymer Chemistry. Available at: [Link]

  • Zhao, X., et al. (2019). Strategies for the synthesis of fluorinated polyesters. RSC Publishing. Available at: [Link]

  • Bąk, H., et al. (2022). THE COMPLETE APPROACH TO THE IMPACT OF SELECTED LUBRICATING ADDITIVES ON THE TRIBOLOGICAL PROPERTIES OF ENGINE OILS BY MEANS OF. Tribologia.
  • Kim, D., et al. (2021). Assessment of Tribological Properties of Ti3C2 as a Water-Based Lubricant Additive. National Institutes of Health. Available at: [Link]

  • Krivenko, A. G., et al. (2023). A Methodological Approach to Assessing the Tribological Properties of Lubricants Using a Four-Ball Tribometer. ResearchGate. Available at: [Link]

  • Krivenko, A., et al. (2023). A Methodological Approach to Assessing the Tribological Properties of Lubricants Using a Four-Ball Tribometer. MDPI. Available at: [Link]

  • Wang, Z., et al. (2022). Effect of diethyl carbonate solvent with fluorinated solvents as electrolyte system for anode free battery. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Available at: [Link]

  • Contreras, J. P., et al. (2022). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. MDPI. Available at: [Link]

  • Zhu, J., et al. (2020). Polycondensation of Diacyl Chlorides with Difuranic Diol A, B, or A + B a. ResearchGate. Available at: [Link]

  • Gamry Instruments, Inc. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]

  • Greco, G. (2016). 07 10 Reduction of Esters with LiAlH4 default. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Oreate AI. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look.
  • U.S. Department of Defense. (n.d.). FLUORINE-CONTAINING CONDENSATION POLYMERS AND RESINS. DTIC. Available at: [Link]

  • Caporiccio, G., et al. (1989). The properties and applications of Perfluoropolyether lubricants.
  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • Petzelt, M., et al. (2021).
  • Oreate AI. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look.
  • Chapman, T. M., et al. (2025). Synthesis and characterization of a novel fluorinated polyether glycol with fluorinated side chains via “living/controlled” cationic polymerization. ResearchGate. Available at: [Link]

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Diethyl Perfluoroadipate: A Versatile Fluorinated Building Block for Advanced Material and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of advanced materials and specialty chemicals, fluorinated compounds occupy a unique and critical position. The strategic incorporation of fluorine into organic molecules imparts a suite of desirable properties, including exceptional thermal stability, high chemical inertness, hydrophobicity, oleophobicity, and unique electronic characteristics. Among the diverse array of fluorinated reagents, Diethyl Perfluoroadipate (CAS No. 376-50-1) emerges as a pivotal C6 building block.

Structurally, it is a linear, six-carbon dicarboxylic acid ester, fully fluorinated on the carbons between the carbonyl groups. This structure makes it an ideal precursor for synthesizing a range of valuable fluorinated monomers and intermediates, such as diols, diamides, and polymers. Its utility is central to the development of high-performance polyesters, polyamides, and polyurethanes, where the perfluoroalkane segment forms a robust, low-energy, and chemically resistant backbone. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of its properties, synthesis, and key applications, supported by detailed, field-proven protocols.

Physicochemical Properties and Safety

A thorough understanding of a building block's properties is fundamental to its effective and safe utilization in synthesis.

Compound Properties

The key physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 376-50-1[1]
Molecular Formula C₁₀H₁₀F₈O₄[1]
Molecular Weight 346.17 g/mol [1]
Appearance Colorless LiquidN/A
Boiling Point 101 °C @ 9 mmHg[1]
Density ~1.461 g/mL (Estimate)[1]
Synonyms Diethyl Octafluoroadipate[1]
Spectroscopic Data

Characterization is crucial for confirming the identity and purity of starting materials and products. The following are typical spectroscopic signatures for this compound.

SpectroscopyExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃)δ ~4.3 ppm (q, 4H, -OCH₂ CH₃)δ ~1.3 ppm (t, 6H, -OCH₂CH₃ )
¹³C NMR (CDCl₃)δ ~160 ppm (t, C =O)δ ~115-105 ppm (m, -C F₂-)δ ~65 ppm (-OC H₂CH₃)δ ~14 ppm (-OCH₂C H₃)
¹⁹F NMR (CDCl₃)δ ~ -118 ppm (m, 4F, -CF₂CF₂ CO₂Et)δ ~ -122 ppm (m, 4F, -CF₂ CF₂CO₂Et)
IR (Infrared) ~1770 cm⁻¹ (C=O stretch, strong)~1300-1100 cm⁻¹ (C-F stretch, very strong)

Note: NMR shifts are approximate and can vary based on solvent and concentration. The carbonyl carbon in ¹³C NMR may appear as a triplet due to coupling with adjacent fluorine atoms.

Handling and Safety

This compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from strong bases, acids, and reducing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer esterification of its parent acid, perfluoroadipic acid, using excess ethanol and an acid catalyst.

Reaction Scheme: Fischer Esterification

Esterification cluster_reactants Reactants cluster_products Products Acid Perfluoroadipic Acid HOOC(CF₂)₄COOH Catalyst H₂SO₄ (cat.) Reflux Alcohol Ethanol (Excess) CH₃CH₂OH Ester This compound EtOOC(CF₂)₄COOEt Water Water H₂O Catalyst->Ester Catalyst->Water

Caption: Fischer esterification of perfluoroadipic acid.

Protocol: Fischer Esterification of Perfluoroadipic Acid

This protocol details the synthesis of this compound on a laboratory scale.

Materials:

  • Perfluoroadipic acid (1.0 eq)

  • Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Flask: To the flask, add perfluoroadipic acid (1.0 eq) and anhydrous ethanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Causality Insight: The reaction is an equilibrium. Using a large excess of ethanol drives the equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's principle.[2] The acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a separatory funnel containing cold deionized water (3x the volume of the reaction mixture). c. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). d. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.

    • Trustworthiness Check: The bicarbonate wash is critical. Effervescence (CO₂ evolution) confirms the neutralization of residual acid. Wash until no more gas evolves.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Core Applications & Reaction Protocols

This compound is not typically an end-product but a versatile intermediate. Its two ester functionalities are prime targets for chemical modification.

Reduction to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

The corresponding fluorinated diol is a highly valuable monomer for producing specialty polymers with enhanced thermal and chemical stability.

ReductionWorkflow Start This compound in dry THF Step1 1. Add to LiAlH₄ slurry (Inverse Addition, 0°C) Start->Step1 Step2 2. Stir at RT or gentle reflux Step1->Step2 Step3 3. Quench reaction (e.g., Fieser workup) Step2->Step3 Step4 4. Extraction & Purification Step3->Step4 End 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Step4->End

Caption: Workflow for the reduction of this compound.

Protocol: LiAlH₄ Reduction of this compound

Materials:

  • Lithium aluminum hydride (LiAlH₄, ~1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ to a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and condenser.

  • Hydride Slurry: Add anhydrous THF to the flask to create a slurry of LiAlH₄ and cool the flask to 0°C in an ice bath.

  • Ester Addition: Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry, maintaining the temperature at 0°C.

    • Causality Insight: Lithium aluminum hydride is a powerful, unselective reducing agent necessary for the complete reduction of esters to primary alcohols.[4][5] Sodium borohydride (NaBH₄) is generally not reactive enough for this transformation.[5] The reaction is highly exothermic and produces flammable hydrogen gas upon contact with water, necessitating an inert atmosphere and careful quenching.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Quenching (Fieser Workup): Cool the flask back to 0°C. Cautiously and very slowly, add dropwise 'X' mL of water, followed by 'X' mL of 15% NaOH solution, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

    • Trustworthiness Check: A successful Fieser quench results in the formation of a granular, white precipitate of aluminum salts that is easily filtered, simplifying the workup significantly compared to an acid quench.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over MgSO₄, and concentrate under reduced pressure. The resulting solid, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, can be further purified by recrystallization.[6]

Synthesis of Perfluoroadipamide Derivatives

Direct aminolysis or amidation converts the ester into robust amide linkages, creating precursors for high-performance polyamides or other specialty chemicals.

Protocol: Direct Aminolysis with a Primary Amine

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., hexylamine, benzylamine, >2.0 eq)

  • Toluene or other suitable high-boiling solvent

  • Dean-Stark apparatus (optional)

Procedure:

  • Setup: Combine this compound and the primary amine in a round-bottom flask equipped with a reflux condenser. Using a solvent like toluene is recommended.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the evolution of ethanol. For higher boiling amines, a Dean-Stark trap can be used to remove the ethanol byproduct and drive the reaction to completion.

    • Causality Insight: Direct aminolysis of esters is a thermodynamically favorable but often slow reaction that requires heat.[7] It avoids the need for activating agents required for amidating the parent carboxylic acid.[8] Using an excess of the amine can increase the reaction rate.

  • Work-up: After cooling, the product may precipitate if it is insoluble in the solvent. Alternatively, the solvent and excess amine can be removed under vacuum.

  • Purification: The resulting N,N'-dialkyl-perfluoroadipamide can be purified by recrystallization or column chromatography.

Use in Condensation Polymerization

This compound can serve as the "diacid" component in transesterification polymerization reactions with diols to form fluorinated polyesters.

Polymerization Monomer1 This compound (Fluorinated Diester) Process Transesterification - Catalyst (e.g., Ti(OBu)₄) - Heat, Vacuum - Remove EtOH Monomer1->Process Monomer2 Diol Monomer (e.g., 1,4-Butanediol) Monomer2->Process Polymer Fluorinated Polyester [-O-(CH₂)₄-O-CO-(CF₂)₄-CO-] Process->Polymer

Caption: Logical flow for creating a fluorinated polyester.

Protocol Example: Synthesis of a Fluorinated Polyester

Materials:

  • This compound (1.0 eq)

  • 1,4-Butanediol (1.0 eq)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other transesterification catalyst (e.g., 50-200 ppm)

  • Polymerization reactor with mechanical stirrer, inert gas inlet, and vacuum connection

Procedure:

  • Monomer Charging: Charge the reactor with equimolar amounts of this compound and 1,4-butanediol, along with the catalyst.

  • First Stage (Transesterification): Heat the mixture under a slow stream of nitrogen to 150-180°C. Ethanol will begin to distill off. Continue this stage until the majority (~80-90%) of the theoretical amount of ethanol has been collected.[9][10]

    • Causality Insight: This first stage forms low molecular weight oligomers. The reaction is driven by the removal of the ethanol byproduct.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-240°C and slowly apply a high vacuum (<1 torr). The viscosity of the mixture will increase significantly as the polymer chain length grows.

    • Causality Insight: The high temperature and vacuum are necessary to remove the last traces of ethanol and butanediol, driving the equilibrium towards a high molecular weight polymer.[11] The mechanical stirrer is crucial to ensure thermal homogeneity and facilitate the escape of volatiles from the viscous melt.

  • Completion: Continue the reaction until the desired melt viscosity is achieved. Extrude the polymer from the reactor under nitrogen pressure and cool.

References

Sources

Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Multinuclear NMR Spectroscopy of Diethyl Perfluoroadipate

Introduction: The Analytical Imperative for Fluorinated Diesters

This compound, the diethyl ester of hexafluoroadipic acid, is a member of the per- and polyfluoroalkyl substances (PFAS) family. Its structure, featuring a fully fluorinated carbon backbone flanked by ester functionalities, imparts unique chemical properties. These compounds serve as crucial building blocks in the synthesis of fluoropolymers, specialized lubricants, and other high-performance materials. For researchers and professionals in drug development and material science, verifying the precise structure and purity of such molecules is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of organofluorine compounds. Its non-destructive nature and high sensitivity, particularly for the ¹⁹F nucleus, provide unparalleled insight into molecular architecture. This guide offers a comprehensive protocol for acquiring and interpreting the ¹H, ¹⁹F, and ¹³C NMR spectra of this compound, grounded in the principles of modern spectroscopy and tailored for practical application.

Core Principles: A Multinuclear NMR Perspective

The analysis of this compound requires a multi-pronged NMR approach, leveraging the unique strengths of different nuclei.

  • ¹H NMR: While the carbon backbone is fluorinated, the terminal ethyl ester groups provide characteristic proton signals. ¹H NMR is essential for confirming the presence and structure of these ester groups.

  • ¹⁹F NMR: This is the most informative experiment for this molecule. The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[1] Its chemical shifts are exquisitely sensitive to the local electronic environment, spanning a wide range of over 350 ppm, which minimizes signal overlap even in complex molecules.[1]

  • ¹³C NMR: Carbon NMR provides a map of the carbon skeleton. In fluorinated compounds, the spectra are complicated—but also enriched—by couplings between carbon and fluorine atoms (J_CF). These couplings, which can occur over one to several bonds, are invaluable for confirming assignments.[2][3]

The interplay of these three experiments, including the analysis of through-bond J-couplings between nuclei (H-H, C-F, F-F), enables a complete and unambiguous structural assignment.[4]

Structural Overview and Predicted Spectral Features

A clear understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra.

Caption: Molecular structure of this compound with key nuclei labeled.

Due to the molecule's symmetry, we expect a simplified set of signals corresponding to one half of the structure.

Predicted Data Summary
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assignment Label Expected Shift (ppm) Multiplicity Integration
-O-CH₂ -CH₃O-CH₂~ 4.3Quartet (q)4H
-O-CH₂-CH₃ CH₃~ 1.3Triplet (t)6H
Table 2: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Proton Decoupled)
Assignment Label Expected Shift (ppm) Multiplicity Integration
-C(O)-CF₂ -~ -118 to -122Triplet (t)4F
-C(O)-CF₂-CF₂ -~ -123 to -127Triplet (t)4F
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃, Proton Decoupled)
Assignment Label Expected Shift (ppm) Expected Multiplicity (J_CF) Notes
C =OC=O~ 160Triplet (t, ²J_CF ≈ 25-30 Hz)Coupling to Fα
-C F₂-CF₂-~ 108Triplet (t, ¹J_CF ≈ 250-260 Hz)Primary coupling to attached Fβ
-C(O)-C F₂-~ 107Triplet (t, ¹J_CF ≈ 250-260 Hz)Primary coupling to attached Fα
-O-C H₂-O-CH₂~ 63Singlet (or very fine multiplet)Possible small ⁴J_CF coupling
-C H₃CH₃~ 14Singlet (or very fine multiplet)Possible small ⁵J_CF coupling

Experimental Protocols

This section provides a step-by-step methodology for sample preparation and data acquisition. The following workflow ensures high-quality, reproducible data.

Caption: Standard workflow for NMR analysis of this compound.

Part 1: Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is dictated by the analyte's solubility and the solvent's own NMR signals. Chloroform-d (CDCl₃) is an excellent choice as it readily dissolves the ester and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte signals.[5]

Protocol:

  • Weighing: Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of Chloroform-d (CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.

  • Mixing: Gently vortex the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

Part 2: Instrument Setup & Data Acquisition

Rationale: Acquisition parameters must be optimized for each nucleus to ensure good signal-to-noise and accurate quantification. For quantitative analysis, a sufficient relaxation delay (d1) is crucial, typically 5 times the longest T₁ relaxation time of the nuclei of interest.[6][7] For fluorinated compounds, this is especially important in ¹⁹F NMR.[8]

Protocol (based on a 500 MHz Spectrometer):

1. ¹H Spectrum Acquisition
  • Experiment: Standard 1D Proton (zg30)

  • Solvent Lock: Lock onto the deuterium signal of CDCl₃.

  • Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 5 ppm)

    • Number of Scans (NS): 8-16

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (AQ): ~3-4 seconds

    • Temperature: 298 K

2. ¹⁹F Spectrum Acquisition
  • Experiment: Standard 1D Fluorine with proton decoupling (zgfhigqn)[9]

  • Acquisition Parameters:

    • Spectral Width (SW): ~250 ppm (centered around -120 ppm)

    • Reference: No internal standard is typically needed; modern spectrometers can reference externally. If required, a sealed capillary of CFCl₃ can be used.

    • Number of Scans (NS): 16-64

    • Relaxation Delay (d1): 5-10 seconds (use a longer delay for quantitative work)[6]

    • Acquisition Time (AQ): ~1-2 seconds

    • Decoupling: Enable broadband proton decoupling during acquisition.

3. ¹³C Spectrum Acquisition
  • Experiment: Standard 1D Carbon with proton decoupling (zgpg30)

  • Acquisition Parameters:

    • Spectral Width (SW): ~220 ppm (centered around 100 ppm)

    • Number of Scans (NS): 128-1024 (or more, depending on concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (AQ): ~1-2 seconds

    • Decoupling: Enable broadband proton decoupling during acquisition.

Data Processing and Spectral Interpretation

Rationale: Raw NMR data (Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum we interpret. A standardized processing routine ensures consistency.

Processing Workflow:

  • Fourier Transform (FT): Convert the time-domain FID to a frequency-domain spectrum.

  • Apodization (Line Broadening): Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio. A line broadening factor (LB) of 0.3 Hz is typical for ¹H and ¹⁹F spectra.[7]

  • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the baseline to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C, set the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) / 77.16 ppm (¹³C). For ¹⁹F, reference externally to CFCl₃ at 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative ratios of the nuclei.

Interpretation of Spectra
¹H Spectrum Analysis
  • Quartet at ~4.3 ppm: This signal corresponds to the two protons of the methylene (-O-CH₂ -) group. It is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4).

  • Triplet at ~1.3 ppm: This signal corresponds to the three protons of the methyl (-CH₃ ) group. It is split into a triplet by the two neighboring protons of the methylene group (n+1 rule, 2+1=3).

  • Integration: The integral ratio of the quartet to the triplet should be 2:3, confirming the ethyl group structure.

¹⁹F Spectrum Analysis
  • Two Triplets: The spectrum will be dominated by two signals of equal integration.

  • Signal at ~-120 ppm (Fα): This is the CF₂ group adjacent to the electron-withdrawing carbonyl group, causing it to be deshielded (further downfield). It is split into a triplet by the two adjacent Fβ nuclei (³J_FF coupling).

  • Signal at ~-125 ppm (Fβ): This is the CF₂ group further from the carbonyl. It is split into a triplet by the two adjacent Fα nuclei. The magnitude of the splitting (J-coupling constant) will be identical to that observed for the Fα signal.

¹³C Spectrum Analysis
  • Carbonyl Carbon (~160 ppm): The signal for the ester carbonyl carbon is expected to be a triplet due to coupling with the two Fα nuclei two bonds away (²J_CF).

  • Fluorinated Carbons (~107-108 ppm): The Cα and Cβ carbons will appear as intense triplets due to the large one-bond coupling to the two directly attached fluorine atoms (¹J_CF). These carbons may be further split by smaller, long-range couplings.

  • Ethyl Group Carbons: The O-CH₂ carbon (~63 ppm) and CH₃ carbon (~14 ppm) will appear as singlets under standard proton decoupling.

The observation of these specific chemical shifts, multiplicities, and coupling constants provides a robust and definitive confirmation of the this compound structure.

J_Coupling cluster_ethyl Ethyl Group cluster_backbone Perfluoroalkyl Chain CH2 CH2 CH3 CH3 CH2->CH3 3JHH CO C=O Ca Fa CO->Fa 2JCF Cb Ca->Fa 1JCF Fb Ca->Fb 2JCF Cb->Fa 2JCF Cb->Fb 1JCF Fa->Fb 3JFF

Sources

Application Note: Quantitative Analysis of Diethyl Perfluoroadipate in Environmental Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Diethyl perfluoroadipate (DEPFAD), an emerging per- and polyfluoroalkyl substance (PFAS), in various environmental matrices. Given the persistence and potential toxicity of PFAS compounds, reliable analytical methods are crucial for monitoring and risk assessment.[1] This guide provides a comprehensive protocol encompassing sample collection, extraction using solid-phase extraction (SPE), and subsequent analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We detail optimized parameters for chromatography and mass spectrometry, data analysis procedures, and critical quality control measures to ensure data integrity and prevent background contamination.

Introduction to this compound (DEPFAD)

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds characterized by their exceptional chemical and thermal stability. This stability, derived from the strength of the carbon-fluorine bond, makes them resistant to degradation and leads to their persistence in the environment, bioaccumulation, and potential human health risks.[1]

This compound (C₁₀H₁₀F₈O₄, MW: 346.17 g/mol ) is a diester of perfluoroadipic acid.[2] It belongs to a subgroup of PFAS that may act as precursors to more commonly monitored perfluoroalkyl acids (PFAAs). Its unique properties make it a valuable intermediate in the synthesis of complex fluorinated molecules, including thermally stable polymers and elastomers.[3] The analysis of such precursor compounds is critical for a complete understanding of the environmental fate and total burden of PFAS.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for PFAS analysis due to its high sensitivity, selectivity, and ability to quantify analytes at ultra-trace levels (ng/L or ppt).[4][5][6] This document provides a detailed workflow for the reliable determination of DEPFAD.

Key Chemical Properties of this compound
PropertyValueSource
Chemical Name This compound[3][7]
Synonyms Diethyl octafluoroadipate[3]
CAS Number 376-50-1[7]
Molecular Formula C₁₀H₁₀F₈O₄[2]
Molecular Weight 346.17 g/mol [2]
Structure EtOOC-(CF₂)₄-COOEt

Analytical Workflow Overview

The successful analysis of DEPFAD at trace levels hinges on a meticulous and contamination-free workflow. The overall process involves isolating the analyte from the sample matrix, separating it from potential interferences, and detecting it with high specificity and sensitivity.

Analytical Workflow for DEPFAD Analysis cluster_prep Part I: Sample Preparation cluster_analysis Part II: Instrumental Analysis cluster_data Part III: Data Processing Sample 1. Sample Collection (Aqueous, Solid, Biological) SPE 2. Solid-Phase Extraction (SPE) (Isolation & Concentration) Sample->SPE Evap 3. Eluate Evaporation & Reconstitution SPE->Evap LC 4. LC Separation (PFAS Delay & Analytical Columns) Evap->LC MS 5. MS/MS Detection (Negative ESI, MRM Mode) LC->MS Quant 6. Quantification (Calibration Curve) MS->Quant Report 7. Reporting & Quality Control Review Quant->Report

Caption: High-level workflow for DEPFAD analysis.

Part I: Sample Preparation and Handling

Sample preparation is a critical step aimed at isolating DEPFAD from complex matrices and concentrating it for detection.[8] The primary challenge in all PFAS analysis is the rigorous avoidance of background contamination.

Contamination Control

PFAS are ubiquitous in laboratory materials. Strict adherence to the following guidelines is mandatory:

  • PFAS-Free Labware: Use only high-density polyethylene (HDPE) or polypropylene (PP) containers for sample collection, storage, and preparation.[9] Avoid glass, as PFAS can adsorb to its surface, and strictly forbid any items containing polytetrafluoroethylene (PTFE), including cap liners, tubing, and tape.

  • Solvent and Reagent Purity: Utilize LC-MS grade or higher purity solvents (e.g., methanol, acetonitrile, water). Test each new solvent lot for PFAS background before use.

  • Field Blanks: Always collect field reagent blanks by filling a sample container with PFAS-free water in the field. This helps monitor for contamination during sample collection and transport.[9][10]

  • Method Blanks: Process a sample of PFAS-free water alongside every batch of environmental samples to ensure the entire analytical process is free from contamination.

Protocol: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is optimized for drinking water, groundwater, and surface water, following principles outlined in EPA methods.[6][11]

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 150 mg, 6 cc)

  • Polypropylene tubes (15 mL and 50 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • PFAS-free reagent water

  • LC-MS grade methanol, acetonitrile, and ammonium hydroxide

Step-by-Step Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the WAX cartridge.

    • Pass 5 mL of PFAS-free reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load up to 250 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 5 mL of PFAS-free reagent water to remove hydrophilic interferences.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.

  • Analyte Elution:

    • Place a 15 mL polypropylene collection tube under the cartridge.

    • Elute the DEPFAD and other PFAS with two 4 mL aliquots of methanol containing 1% ammonium hydroxide. Allow the solvent to soak for 1 minute before eluting completely.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 96:4 methanol:water.[1]

    • Vortex briefly and transfer to a polypropylene autosampler vial for LC-MS/MS analysis.

Part II: LC-MS/MS Instrumental Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to resolve DEPFAD from isomers and matrix interferences. A delay column is essential to separate any background PFAS leaching from the LC system itself from the analytes of interest injected from the sample.[6]

ParameterRecommended ConditionRationale
Analytical Column Ascentis® Express PFAS (100 x 2.1 mm, 2.7 µm) or equivalent C18Designed specifically for the separation of a wide range of PFAS, including isomers.[6]
Delay Column Ascentis® Express PFAS Delay (50 x 3.0 mm, 2.7 µm)Placed between the pump and injector to retain system-derived PFAS contaminants.[6]
Mobile Phase A 10 mM Ammonium Acetate in WaterPromotes the formation of [M-H]⁻ or adduct ions in negative ESI mode.
Mobile Phase B MethanolStrong organic solvent for eluting PFAS from a reversed-phase column.
Flow Rate 0.3 mL/minStandard flow rate for 2.1 mm ID columns, providing good efficiency.
Column Temp. 40°CImproves peak shape and reduces viscosity.[12]
Injection Volume 5 µLCan be adjusted based on system sensitivity.[1]
Gradient 30% B to 95% B over 10 min, hold for 3 min, re-equilibrateA typical gradient for separating short- and long-chain PFAS.
Mass Spectrometry (MS) Conditions

Ionization & Fragmentation: DEPFAD, being an ester, does not readily deprotonate. In negative ESI with acetate or formate in the mobile phase, it is expected to form an adduct, such as the formate adduct [M+HCOO]⁻ at m/z 391.17. Tandem MS (MS/MS) of this precursor ion can then be used for selective detection. The proposed fragmentation involves the neutral loss of an ethoxy group and carbon monoxide, a common pathway for esters.

DEPFAD Fragmentation Pathway Parent DEPFAD-Formate Adduct [M+HCOO]⁻ m/z 391.2 Frag1 Fragment 1 (Quantifier) [M-C₂H₅O]⁻ m/z 301.0 Parent->Frag1 - C₂H₅OH (Neutral Loss) Frag2 Fragment 2 (Qualifier) [M-C₂H₅O-CO]⁻ m/z 273.0 Frag1->Frag2 - CO (Neutral Loss)

Caption: Proposed ESI- fragmentation pathway for DEPFAD.

Instrument Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Nebulizer Gas Nitrogen, 35 - 50 psi
Dry Gas Flow Nitrogen, 8 - 12 L/min

MRM Transitions for this compound (DEPFAD):

AnalytePrecursor Ion [M+HCOO]⁻ (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Use
DEPFAD391.2301.05015Quantifier
DEPFAD391.2273.05025Qualifier
Note: Collision Energies (CE) must be optimized for the specific instrument used.

Part III: Calibration and Quality Control

5.1. Calibration Curve A calibration curve is prepared by analyzing a series of standards at different concentrations.

  • Prepare a stock solution of DEPFAD in methanol.

  • Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/L) by diluting the stock solution in 96:4 methanol:water.[5]

  • If available, add an isotopically labeled internal standard to all samples and calibration standards to correct for matrix effects and variations in instrument response. If a labeled analog of DEPFAD is not available, a labeled PFAS with similar retention time may be used.

  • Plot the peak area ratio (analyte/internal standard) against the concentration ratio to generate a linear regression curve. A correlation coefficient (r²) of >0.995 is typically required.

5.2. Quality Control (QC) Checks To ensure the trustworthiness of the results, the following QC samples should be analyzed with each batch:

  • Method Blank: Must be free of DEPFAD above the Method Detection Limit (MDL).

  • Laboratory Control Sample (LCS): A spike of DEPFAD in clean water. Recovery should typically be within 70-130% of the true value.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A specific sample is spiked with a known amount of DEPFAD and analyzed in duplicate to assess matrix interference and method precision.

  • Field Blanks: Should be analyzed to rule out contamination during the sampling process.[10]

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of this compound in environmental water samples. The protocol emphasizes critical aspects of sample handling to prevent contamination, which is paramount for trace-level PFAS analysis. The detailed SPE procedure ensures effective analyte isolation and concentration, while the optimized LC and MS parameters provide the sensitivity and selectivity required for accurate measurement. By implementing the described quality control procedures, laboratories can generate high-quality, defensible data to support environmental monitoring and research efforts into the fate and transport of emerging PFAS compounds.

References

  • Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Prep for Environmental PFAS Analysis. Retrieved from [Link]

  • Interstate Technology and Regulatory Council (ITRC). (2024). Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Restek Corporation. (n.d.). Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples. Retrieved from [Link]

  • McHale, C. (2025, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. LCGC International. Retrieved from [Link]

  • MDPI. (2023). Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices. Retrieved from [Link]

  • LCGC International. (2025, November 13). Expanding PFAS Detection: LC-MS/MS Breakthrough Targets Ultra-Short Chains. Retrieved from [Link]

  • Shimadzu. (n.d.). PFAS Analysis: Application Notebook. Retrieved from [Link]

  • McHale, C. (2025, November 14). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. LCGC International. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2024, April 12). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2025, October 10). Advanced Mass Spectrometry Strategies for Detecting PFAS in the Environment. Retrieved from [Link]

  • Spectroscopy Online. (2019). Quantitative Analysis of PFAS in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • National Ground Water Association. (2023, February 23). Practical Guide for PFAS Sampling. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Chromatographic Purification of Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the chromatographic purification of Diethyl perfluoroadipate, a valuable fluorinated building block in organic synthesis. Recognizing the unique challenges posed by perfluorinated compounds, this application note presents a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), followed by a robust flash column chromatography protocol for purification. Furthermore, it outlines methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are designed to be both comprehensive and adaptable, enabling researchers to achieve high-purity this compound for demanding applications.

Introduction: The Significance of High-Purity this compound

This compound, also known as diethyl octafluoroadipate, is an important intermediate in the synthesis of various fluorinated materials and specialty chemicals.[1] Its perfluorinated backbone imparts unique properties such as enhanced thermal stability and chemical resistance to the final products.[1] The purity of this diester is paramount, as trace impurities can significantly impact downstream reactions and the performance of the resulting materials. Chromatographic techniques are indispensable for achieving the high purity required for research and development applications. This guide provides a detailed framework for the successful purification and purity analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 376-50-1[1][2]
Molecular Formula C₁₀H₁₀F₈O₄[1][3][4]
Molecular Weight 346.17 g/mol [1][3]
Appearance Colorless liquid
Boiling Point 237.1 °C at 760 mmHg[1]
Density 1.416 g/cm³[1]
Refractive Index 1.353[1]
Solubility Soluble in many organic solvents such as ethanol and diethyl ether.[5]

Method Development: Thin-Layer Chromatography (TLC)

TLC is an essential first step to determine the optimal solvent system for flash column chromatography. Due to the ester functional groups, this compound is a moderately polar compound. The perfluorinated chain, however, reduces its interaction with the polar silica gel stationary phase compared to its non-fluorinated analog, Diethyl adipate.

TLC Protocol
  • Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Prepare a ~1% solution of the crude this compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline.

  • Developing the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.

  • Elution: Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). While the ester groups are not strongly chromophoric, some impurities might be UV-active.[6]

    • Staining: Since fluorinated compounds can be difficult to visualize, a chemical stain is often necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing esters and other oxidizable functional groups.[7][8] Alternatively, a p-anisaldehyde stain can be effective for carbonyl-containing compounds.[7][8]

Selecting the Eluent System

The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).

Trial Eluent System (Hexane:Ethyl Acetate)Expected ObservationInterpretation
9:1Rf is too low (close to the baseline).The eluent is not polar enough.
7:3Rf is in the ideal range of 0.2-0.4.This is a good starting point for column chromatography.
1:1Rf is too high (close to the solvent front).The eluent is too polar.

Purification: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Post-Processing prep_column Prepare Slurry and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent final_product final_product evaporate_solvent->final_product Pure Diethyl perfluoroadipate

Caption: Workflow for the flash chromatographic purification of this compound.

Detailed Protocol
  • Column Packing:

    • Select a glass column with appropriate dimensions for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the less polar solvent system determined from the TLC analysis.

    • A gradient elution is often more effective for separating closely related impurities. Gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 hexane:ethyl acetate) over the course of the separation.

    • Maintain a constant flow rate by applying positive pressure (using compressed air or a pump).

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment

After purification, it is essential to assess the purity of the this compound using more sensitive analytical techniques such as HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for determining the purity of this compound.

ParameterRecommended Conditions
HPLC System A system with a binary or quaternary pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A linear gradient from 50% B to 100% B over 20 minutes is a good starting point.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (for the ester carbonyl group)
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

ParameterRecommended Conditions
GC System A gas chromatograph equipped with a mass selective detector.
Column A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
MS Detector Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

Conclusion

The successful purification of this compound is critical for its application in advanced materials and chemical synthesis. The protocols outlined in this application note provide a comprehensive and systematic approach to achieving high purity. By starting with TLC for method development, followed by optimized flash column chromatography, and concluding with rigorous purity assessment by HPLC and GC-MS, researchers can confidently obtain this compound of the required quality for their specific needs.

References

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Application Notes and Protocols for the Safe Handling and Storage of Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl perfluoroadipate (CAS No. 376-50-1) is a fluorinated organic compound with the molecular formula C10H10F8O4.[1] As a perfluorinated ester, it possesses unique chemical properties that make it valuable in various research and development applications. However, its characteristics also necessitate specific handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols outlined herein are grounded in established safety principles for fluorinated compounds and are designed to be self-validating through a clear understanding of the underlying chemical principles.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practices.

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 376-50-1ChemicalBook[1]
Molecular Formula C10H10F8O4ChemicalBook[1]
Molecular Weight 346.17 g/mol ChemicalBook[1]
Boiling Point 101°C at 9 mmHgChemicalBook[1]
Density (estimate) 1.4607 g/cm³ChemicalBook[1]
Appearance Colorless liquid
Solubility Insoluble in waterCheméo[2]

1.2. Toxicological and Hazard Information

This compound is classified as an irritant.[1] The primary hazards are associated with its contact with eyes, skin, and the respiratory system.

  • Hazard Codes: Xi (Irritant)[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Risk Statements:

    • R36/37/38: Irritating to eyes, respiratory system, and skin.[1]

  • Safety Statements:

    • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

    • S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[3][4][5]

2.1. Minimum PPE Requirements

  • Eye Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[6]

  • Face Protection: A face shield should be worn over safety goggles when there is a risk of splashing, such as during large-volume transfers or when heating the compound.[3][6]

  • Hand Protection: Chemical-resistant gloves are essential. Given the fluorinated nature of the compound, it is advisable to consult the glove manufacturer's compatibility chart. Double-gloving can provide an additional layer of protection.[7] Disposable nitrile gloves may offer short-term protection but should be changed immediately upon contact.[6]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[7] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6]

2.2. Respiratory Protection

All handling of this compound that may generate aerosols or vapors must be conducted in a certified chemical fume hood.[7] If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, appropriate respiratory protection, such as a NIOSH-approved respirator, may be necessary.[8] The use of respirators requires prior medical evaluation and fit-testing.[6]

Safe Handling Protocols

Adherence to established safe handling procedures is critical to minimize the risk of exposure and accidents.

3.1. Engineering Controls

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.[7]

  • Ventilation: The laboratory should have good general ventilation, with at least 6 air changes per hour.[9]

3.2. Procedural Workflow for Handling this compound

HandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling A Consult Safety Data Sheet (SDS) B Don appropriate PPE A->B C Weigh and transfer the compound B->C D Perform experimental procedures C->D E Decontaminate glassware and equipment D->E F Dispose of waste in designated containers E->F G Remove PPE and wash hands thoroughly F->G SpillResponse Spill Spill Occurs SmallSpill Small Spill (<100 mL) in a Fume Hood Spill->SmallSpill LargeSpill Large Spill (>100 mL) or Outside a Fume Hood Spill->LargeSpill Absorb Absorb with inert material (e.g., vermiculite, sand) SmallSpill->Absorb Evacuate Evacuate the area and alert others LargeSpill->Evacuate CallEmergency Call Emergency Services and EHS Evacuate->CallEmergency Collect Collect absorbed material in a sealed container Absorb->Collect DecontaminateArea Decontaminate the spill area Collect->DecontaminateArea Dispose Dispose of as hazardous waste DecontaminateArea->Dispose

Caption: Decision tree for responding to a this compound spill.

5.1.1. Small Spills (less than 100 mL and contained in a fume hood)

  • Ensure you are wearing the appropriate PPE.

  • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. [10][11]3. Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal. [10]4. Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of all contaminated materials as hazardous waste.

5.1.2. Large Spills (greater than 100 mL or any spill outside of a fume hood)

  • Immediately evacuate the area and alert nearby personnel. [12]2. If the substance is volatile, turn off any ignition sources.

  • Close the doors to the affected area to confine the vapors. [12]4. From a safe location, contact your institution's emergency response team and environmental health and safety (EHS) office.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

5.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [13]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Decontamination and Waste Disposal

Proper decontamination and disposal are essential to prevent environmental contamination.

6.1. Equipment Decontamination

Due to the persistent nature of perfluorinated compounds, thorough decontamination of laboratory equipment is crucial.

  • Initial Rinse: Rinse glassware and equipment with a suitable organic solvent in a fume hood. Collect the rinse solvent as hazardous waste.

  • Wash: Wash the equipment thoroughly with a laboratory detergent and hot water. [14]3. Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely. [14] For more persistent residues, a cleaning solution and higher temperatures may be more effective, but care must be taken to ensure compatibility with the equipment. [15] 6.2. Waste Disposal

All waste containing this compound, including the pure compound, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.

  • Segregation: Collect this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless instructed to do so by your EHS office.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. [13]Destruction of per- and polyfluoroalkyl substances (PFAS) often requires high-temperature incineration in a specialized facility. [16][17]

Conclusion

This compound is a valuable chemical for various research applications. By understanding its properties and adhering to the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively. A commitment to a strong safety culture, including proper training, the consistent use of PPE, and adherence to established procedures, is paramount for ensuring a safe laboratory environment.

References

  • Zaera Research Group. (2022, October 11). Diethyl ether. Retrieved from [Link]

  • Plastics Europe. (2023, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

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  • ResearchGate. (2023, August 9). (PDF) The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. Retrieved from [Link]

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Application Notes and Protocols for Diethyl Perfluoroadipate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Reactivity of a Perfluorinated Diester

Diethyl perfluoroadipate, also known as diethyl octafluoroadipate, is a fascinating and highly reactive molecule of significant interest in organic synthesis. Its structure, featuring a fully fluorinated four-carbon chain flanked by two ethyl ester groups, bestows upon it unique chemical properties that distinguish it from its non-fluorinated counterpart, diethyl adipate. The profound electron-withdrawing nature of the perfluoroalkyl chain dramatically enhances the electrophilicity of the carbonyl carbons, making them exceptionally susceptible to nucleophilic attack. This heightened reactivity opens avenues for a variety of chemical transformations under milder conditions than typically required for standard diesters, making it a valuable building block for the synthesis of fluorinated polymers, pharmaceuticals, and advanced materials.

This guide provides a detailed exploration of the key reaction mechanisms of this compound, supported by field-proven insights and step-by-step protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible understanding of its chemical behavior.

I. Synthesis of this compound: Fischer-Speier Esterification

The most common method for synthesizing this compound is through the Fischer-Speier esterification of octafluoroadipic acid with ethanol, catalyzed by a strong acid. The perfluoroalkyl chain's inductive effect does not significantly hinder this reaction, as the primary interaction is the protonation of the carbonyl oxygen, which is spatially distant from the fluorinated core.

Mechanism of Synthesis

The reaction proceeds via a standard acid-catalyzed nucleophilic acyl substitution mechanism:

  • Protonation of the Carbonyl: The carboxylic acid is protonated by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of ethanol) to yield the final ester and regenerate the acid catalyst. This process occurs at both ends of the dicarboxylic acid.

Visualizing the Synthesis Workflow

G cluster_synthesis Synthesis of this compound Octafluoroadipic_Acid Octafluoroadipic Acid Reaction_Vessel Reaction Vessel (Heated under Reflux) Octafluoroadipic_Acid->Reaction_Vessel Ethanol Ethanol (Excess) Ethanol->Reaction_Vessel H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Workup Aqueous Workup (Neutralization & Extraction) Reaction_Vessel->Workup Reaction Mixture Purification Purification (Distillation) Workup->Purification Crude Product Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • Octafluoroadipic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • To a round-bottom flask, add octafluoroadipic acid and an excess of absolute ethanol (approximately 10-20 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% by mole relative to the diacid) to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

ParameterValue
Reactants Octafluoroadipic acid, Ethanol
Catalyst Concentrated H₂SO₄
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield >80%

II. Hydrolysis: Cleavage of the Ester Linkages

The hydrolysis of this compound to octafluoroadipic acid can be achieved under either acidic or basic conditions. Due to the strong electron-withdrawing effect of the -(CF₂)₄- chain, the ester carbonyls are highly activated, suggesting that hydrolysis should proceed more readily than for non-fluorinated analogs. However, studies on structurally similar compounds like diethyl 2-(perfluorophenyl)malonate have shown that hydrolysis can be challenging under standard conditions, potentially due to steric hindrance or side reactions.[1][2]

Base-Catalyzed Hydrolysis (Saponification)

This is typically an irreversible process that yields the dicarboxylate salt, which is then protonated in a separate acidic workup step to give the dicarboxylic acid.

Mechanism:

  • Nucleophilic Attack: A hydroxide ion directly attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate.

  • Collapse of Intermediate: The tetrahedral intermediate collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid.

  • Deprotonation: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt and ethanol. This step drives the equilibrium towards the products.

  • Acidic Workup: The dicarboxylate salt is subsequently protonated with a strong acid to yield octafluoroadipic acid.

Acid-Catalyzed Hydrolysis

This is a reversible reaction and is the microscopic reverse of Fischer esterification. An excess of water is required to drive the equilibrium towards the products.[1][3]

Mechanism:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst, activating the carbonyl carbon.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a good leaving group (ethanol).

  • Elimination of Ethanol: The intermediate collapses, eliminating a molecule of ethanol.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final product and regenerate the catalyst.

Protocol: Base-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Aqueous sodium hydroxide (e.g., 2 M)

  • Concentrated hydrochloric acid

  • Ethanol (as a co-solvent, optional)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution (at least 2 molar equivalents).

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and remove any organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.

  • The octafluoroadipic acid may precipitate out of solution. If so, collect it by filtration. Otherwise, extract the aqueous solution with diethyl ether.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the dicarboxylic acid.

III. Reduction to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

The highly electrophilic nature of the carbonyl groups in this compound makes them readily reducible by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a powerful method for synthesizing the corresponding diol, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, a valuable monomer for fluorinated polyesters and polyurethanes.

Mechanism of Reduction with LiAlH₄

The reduction of esters with LiAlH₄ proceeds through a two-step nucleophilic acyl substitution followed by a nucleophilic addition.[4][5]

  • First Hydride Attack: A hydride ion from LiAlH₄ attacks one of the carbonyl carbons, forming a tetrahedral intermediate.

  • Elimination of Ethoxide: The intermediate collapses, eliminating an ethoxide ion to form an aldehyde.

  • Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion, forming a primary alkoxide.

  • Workup: An aqueous acidic workup protonates the alkoxide to yield the primary alcohol. This process occurs at both ester groups.

Visualizing the Reduction Workflow

G cluster_reduction Reduction of this compound DEPA This compound in Anhydrous Ether Reaction Reaction Flask (0°C to RT) Under N₂ Atmosphere DEPA->Reaction LiAlH4 LiAlH₄ in Anhydrous Ether LiAlH4->Reaction Slow Addition Quench Careful Quenching (e.g., Ethyl Acetate, then H₂O) Reaction->Quench Workup Acidic Workup (e.g., dilute H₂SO₄) Quench->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Crystallization or Distillation) Extraction->Purification Diol_Product 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Purification->Diol_Product

Caption: Workflow for the LiAlH₄ reduction of this compound.

Protocol: Reduction of this compound with LiAlH₄

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • Dilute sulfuric acid (e.g., 10%)

  • Anhydrous sodium sulfate

  • Dry, inert atmosphere reaction setup (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • In the flask, prepare a suspension of LiAlH₄ (a slight excess, e.g., 2.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the diester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then 10% sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting diol by recrystallization or vacuum distillation.

IV. Reactions with Nucleophiles: Nucleophilic Acyl Substitution

The enhanced electrophilicity of the carbonyl carbons in this compound makes it an excellent substrate for nucleophilic acyl substitution reactions with a wide range of nucleophiles.[7] This allows for the synthesis of various derivatives, such as amides, other esters (via transesterification), and ketones (with organometallic reagents).

General Mechanism

The reaction follows a general two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the ethoxide as a leaving group.

The favorability of the reaction is determined by the relative basicity of the nucleophile and the leaving group. A successful reaction generally occurs when the incoming nucleophile is a stronger base than the leaving group.[7]

Example: Amidation with Ammonia

The reaction with ammonia or primary/secondary amines is a straightforward way to synthesize the corresponding diamide.

Protocol: Synthesis of Octafluoroadipamide

Materials:

  • This compound

  • Concentrated aqueous ammonia or a solution of ammonia in methanol

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol or THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia or a saturated solution of ammonia in methanol.

  • Allow the reaction to stir at room temperature overnight. A precipitate of the diamide may form.

  • If a precipitate has formed, collect it by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.

ParameterValue
Nucleophile Ammonia
Reaction Time 12-24 hours
Temperature Room Temperature
Expected Product Octafluoroadipamide

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The strong inductive effect of the perfluoroalkyl chain activates the ester functionalities towards a range of transformations including hydrolysis, reduction, and nucleophilic acyl substitution. Understanding the mechanisms and protocols outlined in this guide will enable researchers to effectively utilize this compound in the development of novel fluorinated molecules and materials. As with all highly reactive chemicals, appropriate safety precautions should be taken, especially when working with reagents like lithium aluminum hydride.

References

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 10). 6.1: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1870. [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Beilstein-Institut. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • PubMed. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • ResearchGate. (2007, August). (PDF) Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. Retrieved from [Link]

  • The Proton Guru. (2020, December 2). Lecture for Lesson VI.10: Nucleophilic Acyl Substitution of Carboxylic Acids to give Acid Chlorides [Video]. YouTube. [Link]

  • LookChem. (n.d.). Cas 3107-98-0,DIMETHYL OCTAFLUOROADIPATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. Retrieved from [Link]

  • IQ-PG. (2018, March 25). IQPG Lesson VI.8: Nucleophilic Acyl Substitution [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US4663477A - Process for the hydrolysis of dialkyl carbonates.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ACS Publications. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology. Retrieved from [Link]

  • ACS Publications. (2023, September 3). Kinetic Study of the Emulsion Polymerization of a Perfluorosulfonic Acid: Role of Mass Transfer Limitations | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • NileRed. (2017, November 19). Making Diethyl Phthalate [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US4342709A - Process for producing diethyl phosphite.
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Troubleshooting & Optimization

Technical Support Center: Diethyl Perfluoroadipate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Diethyl Perfluoroadipate Synthesis

This compound, also known as diethyl octafluoroadipate, is a valuable fluorinated building block in organic synthesis, finding applications in the development of thermally stable polymers and elastomers.[1] The most common and direct route to this compound is the Fischer-Speier esterification of perfluoroadipic acid with ethanol, using a strong acid catalyst.[1]

The Fischer esterification is a reversible reaction, and for perfluorinated carboxylic acids, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxyl groups.[1][2] This guide will provide a detailed protocol based on the well-established synthesis of its non-fluorinated analog, diethyl adipate, and will focus on troubleshooting common issues encountered during this synthesis.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Fischer esterification of perfluoroadipic acid are often traced back to the reversible nature of the reaction and suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction Due to Equilibrium: The Fischer esterification is an equilibrium-limited process.[2][3] The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials, thus lowering the yield.[4]

    • Solution: To drive the equilibrium towards the product, it is crucial to either use a large excess of one reactant (typically the less expensive one, in this case, ethanol) or to remove water as it is formed.[2][3] A Dean-Stark apparatus is highly effective for azeotropically removing water with a suitable solvent like toluene.

  • Insufficient Catalyst or Catalyst Deactivation: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of ethanol.[2][3]

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst. If you suspect your catalyst has been deactivated by moisture, use a fresh batch.

  • Suboptimal Reaction Temperature and Time: The rate of esterification is temperature-dependent. However, excessively high temperatures can lead to side reactions.

    • Solution: The reaction is typically performed at the reflux temperature of the solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Question 2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

The primary side reaction of concern is the hydrolysis of the ester product back to the starting materials, as discussed above. Other potential side reactions include:

  • Incomplete Esterification: The formation of the monoester, ethyl perfluoroadipate, can be a significant byproduct if the reaction is not driven to completion.

    • Solution: Employing a larger excess of ethanol and ensuring efficient water removal will favor the formation of the diester.

  • Dehydration of Ethanol: At high temperatures and in the presence of a strong acid like sulfuric acid, ethanol can dehydrate to form diethyl ether.[5][6][7]

    • Solution: While some formation of diethyl ether may be unavoidable, maintaining the reaction temperature at the reflux of the chosen solvent system (e.g., ethanol/toluene) without excessive heating can minimize this.

Question 3: I'm having difficulty purifying my this compound. What is the recommended workup and purification procedure?

Effective purification is critical to obtaining a high-purity product. A typical workup and purification sequence is as follows:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing the organic layer with a saturated solution of a weak base like sodium bicarbonate.[8] Be cautious as this will generate CO2 gas.

  • Extraction: Extract the product into an organic solvent like diethyl ether.[8]

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[8]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[8]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: The final purification step is typically vacuum distillation to separate the this compound from any remaining starting materials, monoester, and other high-boiling impurities.[9][10][11] Due to the high boiling point of this compound, vacuum distillation is necessary to prevent decomposition.[9][10]

Frequently Asked Questions (FAQs)

Q: What is a standard experimental protocol for the synthesis of this compound?

Experimental Protocol: Synthesis of this compound

Reagent Molar Ratio Amount
Perfluoroadipic Acid1(e.g., 0.1 mol)
Absolute Ethanol6(e.g., 0.6 mol)
Toluene-(Sufficient to fill Dean-Stark)
Concentrated H₂SO₄Catalytic(e.g., 0.01 mol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add perfluoroadipic acid, absolute ethanol, and toluene.

  • Carefully add the concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, and the reaction is deemed complete by TLC or GC analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Q: How can I characterize the final product?

A: Characterization of this compound should be performed using a combination of spectroscopic techniques:

  • ¹H NMR: Will show the characteristic signals for the ethyl groups (a quartet and a triplet).

  • ¹³C NMR: Will show the signals for the carbonyl carbons and the carbons of the ethyl groups, as well as the fluorinated carbons which will exhibit C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. It will provide information about the number and environment of the fluorine atoms.[12][13]

  • IR Spectroscopy: Will show a strong absorption band for the C=O stretch of the ester group.

  • Mass Spectrometry: Will confirm the molecular weight of the product.

Q: Are there any alternative catalysts for this reaction?

A: While sulfuric acid is the most common catalyst, other strong acids like p-toluenesulfonic acid can also be used.[2] For more sensitive substrates, milder methods involving coupling agents could be explored, though these are generally more expensive.[2] Heterogeneous acid catalysts are also an area of active research for esterifications.[14][15]

Visualizing the Process

To aid in your understanding of the experimental workflow and the underlying chemistry, we have provided the following diagrams.

Fischer_Esterification_Mechanism RCOOH Perfluoroadipic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol EtOH Ethanol EtOH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Leaves Proton_Transfer->Water_Leaving - H₂O Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Water Water Water_Leaving->Water Ester This compound Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Troubleshooting_Workflow Start Low Yield Observed Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Equilibrium->Check_Catalyst Yes Improve_Water_Removal Use Dean-Stark / Increase excess ethanol Check_Equilibrium->Improve_Water_Removal No Check_Conditions Are reaction time and temperature optimized? Check_Catalyst->Check_Conditions Yes Use_Fresh_Catalyst Use fresh, anhydrous catalyst Check_Catalyst->Use_Fresh_Catalyst No Monitor_Reaction Monitor by TLC/GC to find optimal time Check_Conditions->Monitor_Reaction No Improved_Yield Improved Yield Check_Conditions->Improved_Yield Yes Improve_Water_Removal->Improved_Yield Use_Fresh_Catalyst->Improved_Yield Monitor_Reaction->Improved_Yield

Sources

Technical Support Center: Purification of Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl Perfluoroadipate. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique fluorinated diester. High purity is often paramount for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses common questions regarding the purification of this compound, focusing on the fundamental principles and the rationale behind the recommended procedures.

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile of crude this compound is largely dictated by its synthesis, which is typically an acid-catalyzed esterification of perfluoroadipic acid with ethanol. The presence of impurities can significantly impact the quality and safety of active pharmaceutical ingredients (APIs)[1]. Consequently, you should anticipate the following species:

  • Unreacted Starting Materials: Residual perfluoroadipic acid and ethanol.

  • Partially Esterified Intermediate: Monoethyl perfluoroadipate, where only one of the carboxylic acid groups has been esterified.

  • Catalyst Residue: If a strong acid catalyst like sulfuric acid is used, it may be present in trace amounts.

  • Solvent Residue: Any solvents used during the synthesis or initial workup.

  • Decomposition Products: Perfluorinated compounds can be susceptible to thermal degradation, especially at elevated temperatures, which can lead to the formation of various by-products[2][3].

Q2: Why is fractional vacuum distillation the recommended method for purifying this compound?

A: Fractional vacuum distillation is the preferred method for two critical reasons:

  • High Boiling Point: this compound has a high boiling point at atmospheric pressure. Attempting to distill it under these conditions would require very high temperatures, increasing the risk of thermal decomposition[2]. Vacuum distillation lowers the boiling point to a more manageable temperature (e.g., 101°C at 9 mmHg[4]), preserving the integrity of the molecule.

  • Separation of Closely Boiling Impurities: Fractional distillation is specifically designed to separate components with similar boiling points, a scenario often encountered with esterification reaction mixtures[5][6]. A fractionating column provides a large surface area for repeated cycles of vaporization and condensation, creating a temperature gradient that allows for a much finer separation of components than simple distillation[5][7].

Q3: My purified this compound is testing acidic. What is the likely cause and how do I resolve it?

A: An acidic final product is almost always due to the presence of residual perfluoroadipic acid or the strong acid catalyst used during synthesis. These acidic impurities can be effectively removed by performing a series of aqueous washes before the final distillation. The crude product should be dissolved in a water-immiscible organic solvent and washed with a mild basic solution, such as 5% sodium bicarbonate or sodium carbonate. This converts the acidic impurities into their corresponding salts, which are highly soluble in the aqueous phase and can be easily separated. This should be followed by a wash with deionized water to remove any remaining base and salts.

Q4: I am observing unexpected peaks in my GC-MS analysis post-purification. What could they be?

A: Unexpected peaks in a GC-MS analysis can stem from several sources. Beyond the common impurities mentioned in Q1, consider the following possibilities:

  • Thermal Decomposition: If the distillation temperature was too high, you might be observing degradation products.[3]

  • Contamination from Lab Equipment: Phthalates are common plasticizers and can leach from plastic tubing, containers, or other lab equipment, leading to contamination. It is crucial to use glass and PTFE-based equipment where possible.[8]

  • Isomers: Depending on the synthesis route of the perfluoroadipic acid starting material, there could be trace amounts of structural isomers.

  • Incompletely Fluorinated Analogs: The synthesis of the perfluoroalkyl backbone may not be perfect, leading to the presence of species with one or more hydrogen atoms in place of fluorine.

Q5: Can I use standard silica gel column chromatography to purify this compound?

A: While liquid chromatography is a powerful purification technique for many organic compounds, standard silica gel chromatography can be challenging for perfluorinated esters. The high polarity of the silica surface and the unique electronic properties of fluorinated compounds can lead to irreversible adsorption or reaction on the column. However, specialized chromatographic techniques are widely used for the analysis and separation of per- and polyfluoroalkyl substances (PFAS).[9][10][11][12] Techniques such as solid-phase extraction (SPE) are commonly employed for the purification and pre-concentration of PFAS from various matrices.[9][12] For preparative-scale purification, reverse-phase chromatography or chromatography using less acidic stationary phases like alumina might be more suitable alternatives, though this would require significant methods development.

Section 2: Troubleshooting Guides - Protocols and Workflows

This section provides detailed, step-by-step protocols to address common purification issues.

Guide 1: Protocol for Removal of Acidic Impurities

Problem: The crude or purified product has a low pH, indicating the presence of acidic contaminants such as perfluoroadipic acid or catalyst residue.

Solution: An aqueous wash with a mild base will neutralize and remove these impurities. This procedure should be performed before the final distillation.

Experimental Protocol:

  • Dissolution: Transfer the crude this compound to a separatory funnel. Dissolve it in an equal volume of a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate.

  • Neutralization Wash: Add a 5% (w/v) aqueous solution of sodium bicarbonate to the separatory funnel, equivalent to about half the volume of the organic layer. Stopper the funnel and gently invert it several times, periodically venting to release any pressure generated from CO2 evolution.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the neutralization wash (steps 2-3) until no more gas evolution is observed upon addition of the bicarbonate solution.

  • Water Wash: Wash the organic layer with deionized water (two times, using a volume equal to half the organic layer volume each time) to remove any residual sodium bicarbonate and salts.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator. The remaining product is ready for fractional vacuum distillation.

Workflow for Acid Removal

A Crude this compound B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with 5% NaHCO3 (aq) B->C D Separate Aqueous Layer C->D E Repeat Wash Until No Gas D->E F Wash with Deionized Water E->F G Separate Aqueous Layer F->G H Dry Organic Layer (e.g., MgSO4) G->H I Filter to Remove Drying Agent H->I J Concentrate via Rotary Evaporation I->J K Product Ready for Distillation J->K

Caption: Workflow for the removal of acidic impurities.

Guide 2: Protocol for Fractional Vacuum Distillation

Problem: The product contains impurities with boiling points close to that of this compound, or is thermally sensitive at atmospheric pressure.

Solution: A carefully executed fractional vacuum distillation will separate the components based on their volatility under reduced pressure.

Experimental Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., Vigreux or packed column) for efficient separation.[5][6] Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the pre-treated, dried crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply the vacuum from a vacuum pump, ensuring the system is sealed. A target pressure of around 9 mmHg is a good starting point.[4]

  • Heating: Begin gently heating the distillation flask using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the initial, low-boiling fraction. This will likely contain residual solvents or other volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of the product (approx. 101°C at 9 mmHg[4]), switch to a new receiving flask and collect the pure this compound.

    • Residue: Stop the distillation before the flask runs dry to prevent the formation of thermally decomposed, high-boiling residues.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum and disassembling.

Fractional Vacuum Distillation Setup

cluster_0 Distillation Apparatus Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask heats Fractionating Column Fractionating Column Distillation Flask->Fractionating Column vapor rises Distillation Head Distillation Head Fractionating Column->Distillation Head vapor rises Condenser Condenser Distillation Head->Condenser vapor enters Thermometer Thermometer Distillation Head->Thermometer measures temp Receiving Flask Receiving Flask Condenser->Receiving Flask condensate drips Vacuum Source Vacuum Source Condenser->Vacuum Source connected to Coolant In Coolant In Condenser->Coolant In Coolant Out Coolant Out Condenser->Coolant Out

Sources

Technical Support Center: Troubleshooting Side Reactions in Diethyl Perfluoroadipate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl perfluoroadipate. Our goal is to provide in-depth, field-proven insights into the common side reactions encountered during this process, offering not just solutions but also the underlying chemical principles. By understanding the causality behind these experimental challenges, you can optimize your synthesis for higher yield and purity.

Section 1: The Core Synthesis - Fischer-Speier Esterification

The most common and direct route to synthesizing this compound is through the Fischer-Speier esterification of perfluoroadipic acid (also known as octafluorohexanedioic acid) with ethanol.[1][2] This is an acid-catalyzed condensation reaction where the carboxylic acid and alcohol exist in equilibrium with the resulting ester and water.[3][4][5]

Q: What is the fundamental mechanism of this synthesis?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (commonly concentrated H₂SO₄) protonates the carbonyl oxygen of the perfluoroadipic acid, making the carbonyl carbon significantly more electrophilic.[3] Ethanol, acting as a nucleophile, then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate.[1] Subsequent proton transfers and the elimination of a water molecule result in the formation of the ester. To drive the reaction to completion, this equilibrium must be shifted towards the products.[3][5]

Fischer_Esterification cluster_reactants Reactants cluster_products Products Perfluoroadipic_Acid Perfluoroadipic Acid HOOC-(CF₂)₄-COOH Catalyst H₂SO₄ (catalyst) Heat, Reflux Perfluoroadipic_Acid->Catalyst 1. Add Acid Ethanol Ethanol (Excess) CH₃CH₂OH Ethanol->Catalyst Protonation Protonated Carbonyl (Activated Intermediate) Catalyst->Protonation 2. Protonation Product This compound EtOOC-(CF₂)₄-COOEt Protonation->Product 3. Nucleophilic Attack & Water Elimination Water Water H₂O Protonation->Water

Caption: Main pathway for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common experimental failures and links them to specific side reactions.

Problem Area: Low Yield & Incomplete Reaction

Q: My reaction yield is consistently low, and NMR analysis shows significant amounts of unreacted perfluoroadipic acid and a monoester intermediate. What's happening?

A: This is the most common issue and points directly to the reversibility of the Fischer esterification. The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials. The strong electron-withdrawing effect of the perfluoroalkyl chain makes the carbonyl carbons of both the diacid and the resulting esters highly electrophilic and susceptible to nucleophilic attack by water.[6]

Q: How exactly does water cause ester hydrolysis?

A: Ester hydrolysis is the microscopic reverse of esterification.[3] In the acidic medium, water acts as a nucleophile, attacking the protonated carbonyl of the ester. This process regenerates the carboxylic acid and the alcohol.[7] Because all steps are in equilibrium, the presence of water, a product, will inhibit the forward reaction according to Le Châtelier's principle.

To solve this, you must rigorously remove water by:

  • Using Anhydrous Reagents: Ensure your ethanol and perfluoroadipic acid are as dry as possible.

  • Employing a Dehydrating Agent: Concentrated sulfuric acid serves not only as a catalyst but also as an effective dehydrating agent, sequestering the water as it forms.[5]

  • Using Excess Alcohol: Leveraging ethanol as the solvent creates a large molar excess, which helps drive the equilibrium toward the product side.[1][3]

  • Azeotropic Removal: For larger scale reactions, a Dean-Stark apparatus can be used to physically remove the water-ethanol azeotrope from the reaction mixture.

Equilibrium_and_Hydrolysis Reactants Perfluoroadipic Acid + Ethanol Product This compound + Water Reactants->Product Esterification (Forward Reaction) Favored by H₂O removal Product->Reactants Hydrolysis (Reverse Reaction) Favored by excess H₂O

Caption: The central equilibrium between esterification and hydrolysis.

Problem Area: Unexpected Byproducts & Product Instability

Q: I observed gas evolution during my reaction, especially when heating above 150°C, and my final product seems to contain impurities that are not starting materials. What could this be?

A: This strongly suggests thermal decarboxylation. Perfluorinated carboxylic acids, particularly when heated in the presence of a base or even certain polar aprotic solvents, can undergo decarboxylation to lose CO₂.[8][9] While less common under standard acidic esterification conditions, localized overheating or the presence of basic impurities can initiate this side reaction. The resulting perfluoroalkyl anion is highly reactive and can lead to a variety of undesired byproducts.

Q: What are the consequences of decarboxylation?

A: Decarboxylation is an irreversible process that leads to a direct loss of your starting material. The primary consequence is the formation of 1H,6H-octafluorohexane from the decarboxylation of perfluoroadipic acid, or ethyl 1H-perfluoropentanoate if the monoester decarboxylates. This introduces difficult-to-remove fluorocarbon byproducts and lowers the overall yield.[9]

To mitigate decarboxylation:

  • Maintain Strict Temperature Control: Avoid excessive heating. Use a heating mantle with a thermocouple to ensure the reaction temperature does not exceed the recommended range (typically refluxing ethanol, ~78°C, or slightly higher under pressure).[5]

  • Ensure Homogeneous Mixing: Vigorous stirring prevents localized hot spots where decarboxylation could be initiated.

  • Use High-Purity Reagents: Avoid basic impurities that could catalyze the decarboxylation process.

Section 3: Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by controlling the reaction equilibrium.

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add perfluoroadipic acid (27.4 g, 0.1 mol).

    • Causality Note: Ensure the glassware is oven-dried to remove adsorbed water.

  • Reagent Addition: Add anhydrous ethanol (200 mL, ~3.4 mol). The large excess is critical to shift the equilibrium.[3][10] Begin stirring to dissolve the diacid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirring solution. An exotherm will be observed.

    • Causality Note: H₂SO₄ acts as both the catalyst and a dehydrating agent to prevent the reverse hydrolysis reaction.[5]

  • Reflux: Heat the mixture to a gentle reflux (~80°C) and maintain for 12-18 hours.

    • Causality Note: Refluxing provides the necessary activation energy without exceeding temperatures that could promote decarboxylation.[5] The extended time is needed to reach equilibrium.

  • Monitoring: Reaction progress can be monitored by taking small aliquots and analyzing via TLC or GC-MS to confirm the disappearance of the starting diacid.

Protocol 2: Purification and Workup

This procedure is designed to remove the acid catalyst, unreacted starting material, and water.

  • Cooling: After the reaction is complete, cool the flask in an ice bath.

  • Dilution: Pour the cooled reaction mixture into 500 mL of ice-cold deionized water. The this compound will separate as a denser, oily layer. Transfer the mixture to a separatory funnel.

  • Neutralization Wash: Add 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas produced from neutralizing the sulfuric and unreacted perfluoroadipic acids.[5] Separate the bottom organic layer.

    • Causality Note: This step removes acidic components. Perfluoroadipic acid is converted to its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with 100 mL of saturated NaCl solution (brine) to remove residual water and water-soluble impurities. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[11]

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Final Purification: Purify the crude ester by vacuum distillation to obtain the final, high-purity this compound.

Section 4: Summary of Key Reactions & Conditions

Reaction TypeReactantsConditions FavoringKey ByproductsMitigation Strategy
Desired: Esterification Perfluoroadipic Acid + EthanolAcid catalyst, Excess ethanol, Water removalWaterUse anhydrous reagents, excess alcohol, and a dehydrating catalyst (H₂SO₄).
Side Reaction: Hydrolysis This compound + WaterPresence of water, Acid catalystPerfluoroadipic Acid, MonoesterRigorously exclude water from the reaction; use a dehydrating agent.
Side Reaction: Decarboxylation Perfluoroadipic Acid / MonoesterHigh temperatures (>150°C), Basic impuritiesCO₂, Fluorinated alkanesMaintain strict temperature control; use pure, non-basic reagents.

Section 5: Safety Considerations

  • Perfluoroadipic Acid: This compound is corrosive and can cause severe skin burns and eye damage.[12] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent that can cause severe burns upon contact. Handle only in a fume hood with proper PPE.

  • Ethanol: A flammable liquid. Ensure the reaction is performed in a well-ventilated area away from ignition sources. Do not use a Bunsen burner for heating; use a heating mantle.[5]

  • Pressure: During the neutralization step with sodium bicarbonate, significant CO₂ is generated. Perform this step slowly and with frequent venting of the separatory funnel to prevent pressure buildup.

References

  • Brittain, W. J., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 845-850. [Link]

  • Luo, S., & Wei, Z. (2025). pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Environmental Science & Technology. [Link]

  • Furin, G. G. (2004). Perfluorinated carboxylic acids. Synthesis and application. Fluorine notes, 36(3). [Link]

  • Organic Syntheses (n.d.). Procedure for ether extraction and drying. [Link]

  • Master Organic Chemistry (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • The Organic Chemistry Tutor (2021). Hydrolysis of esters - Mechanisms. YouTube. [Link]

  • Science Ready (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • It's Dr. Dan (2023). How to Make Esters through Esterification | Examples Explained! YouTube. [Link]

  • Organic Chemistry Portal (n.d.). Acid to Ester - Common Conditions. [Link]

  • Google Patents (n.d.).

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Technical Support Center: Optimizing Reaction Conditions for Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Diethyl perfluoroadipate. This guide is designed for researchers, scientists, and professionals in drug development who are working with fluorinated compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you navigate the nuances of this synthesis.

Introduction to this compound Synthesis

This compound, also known as diethyl octafluoroadipate, is a fluorinated diester of significant interest in materials science and as an intermediate in the synthesis of complex fluorinated molecules.[1] The incorporation of a perfluorinated carbon chain imparts unique properties such as high thermal and chemical stability.[1]

The most common and direct route to synthesizing this compound is through the Fischer-Speier esterification of perfluoroadipic acid with ethanol, typically using a strong acid catalyst. While straightforward in principle, optimizing this reaction for high yield and purity requires careful control of several parameters. This guide provides a comprehensive framework for troubleshooting and optimizing your experimental setup.

Core Synthesis Protocol: Fischer Esterification

This section details a standard, robust protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Perfluoroadipic acid (1.0 eq)

  • Anhydrous Ethanol (≥ 20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add perfluoroadipic acid.

  • Reagent Addition: Add a large excess of anhydrous ethanol to the flask. Begin stirring the mixture. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 80°C) using an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the dissolution of the solid perfluoroadipic acid. The reaction is typically refluxed for 12-24 hours.

  • Work-up & Neutralization: a. Cool the reaction mixture to room temperature. b. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess ethanol. c. Pour the cooled mixture into a separatory funnel containing cold deionized water. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[2] e. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product is typically a liquid. Purify by vacuum distillation to obtain the final product.[4]

Optimizing Key Reaction Parameters (Q&A)

Q1: How can I drive the reaction equilibrium to maximize yield?

A1: The Fischer esterification is a reversible reaction.[5] To maximize the yield of this compound, you must shift the equilibrium towards the product side. There are two primary strategies for this:

  • Use of Excess Reactant: The most common method is to use a large excess of one of the reactants. Since ethanol is an inexpensive and relatively volatile solvent, it is typically used in large excess (20 equivalents or more), effectively serving as both a reactant and the reaction solvent.[5] This high concentration of alcohol pushes the equilibrium forward according to Le Châtelier's principle.

  • Removal of Water: Water is a product of the reaction. Removing it as it forms will prevent the reverse reaction (ester hydrolysis).[6] This can be achieved by setting up the reaction with a Dean-Stark apparatus, which physically separates the water from the reaction mixture.[5][6] Molecular sieves can also be added to the reaction flask as a dehydrating agent.[6]

Q2: What is the optimal temperature and reaction time?

A2: The optimal temperature is typically the reflux temperature of the alcohol being used, which for ethanol is around 78-80°C. Running the reaction at a lower temperature will significantly slow down the reaction rate. Excessively high temperatures do not offer much benefit and can lead to side reactions in other types of esterifications.[7]

The reaction time is highly dependent on the scale and efficiency of water removal. A typical range is 12-24 hours. It is crucial to monitor the reaction's progress. The disappearance of the starting carboxylic acid can be tracked using TLC or a small aliquot can be analyzed by ¹H NMR.

Q3: Which acid catalyst is best, and how much should I use?

A3: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst for Fischer esterification because it is a strong acid and an effective dehydrating agent.[6][7] Other strong acids like p-toluenesulfonic acid (TsOH) can also be used.[5] Typically, a catalytic amount ranging from 1-10 mol% relative to the carboxylic acid is sufficient. Using too much catalyst can complicate the purification process and may promote side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or No Reaction 1. Inactive catalyst.2. Insufficient heat.3. Wet reagents (especially ethanol).1. Use fresh, concentrated H₂SO₄.2. Ensure the reaction mixture is refluxing gently.3. Use anhydrous ethanol. Consider adding molecular sieves.
Low Yield 1. Incomplete reaction (equilibrium not driven to products).2. Product loss during work-up.3. Inefficient extraction.1. Increase the excess of ethanol, increase reaction time, or use a Dean-Stark trap to remove water.[5]2. Be careful during the neutralization step; vigorous CO₂ evolution can cause loss of material. Ensure pH is neutral before extraction.3. Perform multiple extractions (at least 3) with an appropriate organic solvent.
Product is Contaminated with Starting Material 1. Incomplete reaction.1. Re-subject the crude product to the reaction conditions or purify carefully via vacuum distillation. The boiling point of perfluoroadipic acid is significantly different from its diethyl ester.
Product Fails to Precipitate/Separate This is more common in peptide synthesis but can be relevant if trying to precipitate the product. This compound is a liquid at room temperature and should not be expected to precipitate from the reaction mixture.If the product does not separate from the aqueous layer during work-up, it may be due to emulsion formation. Add brine to the separatory funnel to break the emulsion.
Difficult Purification 1. Boiling points of impurities are close to the product.2. Thermal decomposition during distillation.1. Use fractional vacuum distillation for better separation.2. Ensure a high vacuum is achieved to lower the boiling point and prevent decomposition.

Frequently Asked Questions (FAQs)

Q: What are the expected spectroscopic characteristics of this compound? A: You should confirm the structure using standard analytical techniques. In FTIR spectroscopy, look for the characteristic ester C=O stretch around 1740 cm⁻¹. In ¹H NMR, you would expect to see a quartet and a triplet corresponding to the ethyl groups. In ¹³C NMR, the carbonyl carbon signal will be present, along with signals for the ethyl groups and the fluorinated carbon chain. In ¹⁹F NMR, you will observe signals corresponding to the different fluorine environments in the perfluoroadipate backbone.[8][9]

Q: Why is it important to use anhydrous ethanol? A: Since water is a product of the esterification reaction, its presence at the start will inhibit the reaction from proceeding forward, according to Le Châtelier's principle.[10] Using anhydrous ethanol helps to maximize the initial rate and overall yield.

Q: Can I use a different alcohol, like methanol or propanol? A: Yes, the reaction can be performed with other simple alcohols to produce the corresponding dimethyl or dipropyl esters. The reaction temperature should be adjusted to the boiling point of the respective alcohol. The reaction rate may vary depending on the steric hindrance of the alcohol.[10]

Q: What is the best way to store this compound? A: this compound is a stable compound.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.

Workflow and Troubleshooting Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound, including key decision points for troubleshooting.

Sources

Diethyl perfluoroadipate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Navigating Experimental Challenges

This section is designed to help you diagnose and resolve specific issues you may encounter during your work with diethyl perfluoroadipate.

Question 1: I observe unexpected peaks in my GC-MS/LC-MS analysis of a this compound sample. What could be the cause?

Probable Causes & Solutions:

The appearance of extraneous peaks in your chromatogram can be unsettling, suggesting either contamination or degradation of your sample. A systematic approach is crucial to pinpoint the source of these impurities.

  • Contamination from Laboratory Environment: Per- and polyfluoroalkyl substances (PFAS) are notoriously pervasive in laboratory settings.[1][2][3] Common sources of contamination include PTFE-containing materials (e.g., vial caps, tubing, and filters), glassware, and even solvents.[3]

    • Troubleshooting Steps:

      • System Blank Analysis: Run a blank injection using your solvent to check for system contamination.

      • Method Blank Analysis: Process a sample that has gone through the entire preparation procedure (extraction, concentration, etc.) but without the addition of this compound. This will help identify contamination introduced during sample handling.

      • Material Substitution: If contamination is suspected, systematically replace PTFE-containing components with alternatives like polypropylene or polyethylene.[3] Ensure all glassware is rigorously cleaned and rinsed with high-purity solvents.

  • Degradation of this compound: Although perfluorinated esters are known for their high thermal and chemical stability, degradation can occur under certain conditions, leading to the formation of byproducts.[4][5] The ester linkages are the most probable sites for initial degradation.

    • Troubleshooting Steps:

      • Review Experimental Conditions: Assess your experimental parameters. Have you exposed the compound to high temperatures, strong acids or bases, or prolonged exposure to aqueous environments?

      • Purity Check of a Fresh Sample: Analyze a freshly opened, unadulterated sample of this compound to establish a baseline chromatogram.

      • Controlled Degradation Study: If you suspect a particular condition (e.g., pH, temperature) is causing degradation, conduct a small-scale, controlled experiment to confirm your hypothesis.

Question 2: My reaction yield is consistently lower than expected when using this compound. Could the compound be degrading?

Probable Causes & Solutions:

Low reaction yields can be frustrating. While various factors can contribute to this, the stability of your starting material is a critical parameter to verify.

  • Hydrolytic Instability: While generally resistant, perfluorinated esters can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid and alcohol.[6][7] The rate of hydrolysis can be influenced by pH and temperature.

    • Troubleshooting Steps:

      • pH Measurement: Check the pH of your reaction mixture. If it is significantly acidic or basic, consider if this could be promoting hydrolysis of the ester.

      • Moisture Control: Ensure all solvents and reagents are anhydrous, as water is a necessary reactant for hydrolysis.

      • Reaction Time and Temperature Optimization: If hydrolysis is a concern, try reducing the reaction time or temperature to minimize the extent of degradation.

  • Thermal Decomposition: Perfluorinated compounds generally exhibit high thermal stability.[4] However, prolonged exposure to very high temperatures can lead to decomposition. The initial breakdown of this compound would likely involve the ethyl ester groups.[8]

    • Troubleshooting Steps:

      • Assess Thermal Stress: Determine the maximum temperature your sample is exposed to and for how long.

      • Thermogravimetric Analysis (TGA): If you have access to a TGA instrument, you can determine the precise decomposition temperature of your this compound sample.

      • Literature Review for Analogous Compounds: Research the thermal stability of structurally similar perfluorinated esters to get an indication of the expected stability range.

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. Refrigeration may be beneficial.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, which could contribute to hydrolysis or oxidative degradation over time.
Container Use a tightly sealed, amber glass bottle or a container made of an inert polymer like polypropylene.Protects from light, which can initiate photodegradation, and prevents contamination. Avoid containers with PTFE liners if trace analysis is being performed.[3]
Location Store in a well-ventilated area away from strong acids, bases, and oxidizing agents.Prevents accidental contact with incompatible chemicals that could induce degradation.

Q2: What are the likely degradation products of this compound?

Based on the chemical structure and the known degradation pathways of similar compounds, the following are potential degradation products:

  • Hydrolysis Products:

    • Monoethyl perfluoroadipate

    • Perfluoroadipic acid

    • Ethanol

  • Thermal Decomposition Products: At elevated temperatures, fragmentation of the ester groups and the perfluorinated backbone can occur, potentially leading to a complex mixture of smaller perfluorinated and non-fluorinated compounds.[8]

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. A well-developed GC-MS method can provide both qualitative and quantitative information about the purity of your sample.[2][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile impurities or for higher sensitivity, LC-MS/MS is the method of choice for analyzing many PFAS compounds.[2][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the main component and to identify and quantify impurities.[13]

Q4: Are there any known chemical incompatibilities for this compound?

Perfluorinated compounds are generally known for their chemical inertness.[4] However, it is prudent to avoid contact with the following:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the ester groups.

  • Strong Oxidizing Agents: Although the perfluorinated chain is highly resistant to oxidation, the non-fluorinated ethyl groups could be susceptible to oxidation under harsh conditions.

III. Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

This protocol provides a general framework for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent such as ethyl acetate or methyl tert-butyl ether.

    • Further dilute an aliquot of this stock solution to a final concentration of approximately 10-100 µg/mL.

  • GC-MS Instrumental Parameters (Example):

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[10]

    • Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS System: Agilent 7010 Triple Quadrupole MS or equivalent.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all integrated peaks.

    • Attempt to identify any significant impurities by comparing their mass spectra to library databases (e.g., NIST).

IV. Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway of this compound

G DEPA This compound MEPA Monoethyl Perfluoroadipate DEPA->MEPA + H2O - EtOH PAA Perfluoroadipic Acid MEPA->PAA + H2O - EtOH EtOH Ethanol

Caption: Hydrolysis of this compound.

Diagram 2: Workflow for Investigating Unexpected Analytical Peaks

G Start Unexpected Peaks Observed CheckContamination Investigate Contamination Start->CheckContamination CheckDegradation Investigate Degradation Start->CheckDegradation SystemBlank Run System Blank CheckContamination->SystemBlank FreshSample Analyze Fresh Sample CheckDegradation->FreshSample MethodBlank Run Method Blank SystemBlank->MethodBlank ReplaceMaterials Replace Suspect Materials (e.g., PTFE) MethodBlank->ReplaceMaterials IdentifySource Identify Contamination Source ReplaceMaterials->IdentifySource ControlStudy Conduct Controlled Degradation Study FreshSample->ControlStudy ConfirmDegradation Confirm Degradation Pathway ControlStudy->ConfirmDegradation

Caption: Troubleshooting Unexpected Chromatographic Peaks.

V. References

  • How To Overcome Challenges in PFC Analysis. (2019). Technology Networks. [Link]

  • Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. (2018). PubMed. [Link]

  • PFAS: How to Detect, Analyse, and Avoid Contamination. (2025). Scientific Laboratory Supplies. [Link]

  • Best Practices for Optimizing PFAS Analysis. Shimadzu Scientific Instruments. [Link]

  • PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference. (2024). PubMed Central. [Link]

  • Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. (2010). Taylor & Francis Online. [Link]

  • Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. Thieme. [Link]

  • Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. (2025). ResearchGate. [Link]

  • CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. (2022). Royal Society of Chemistry. [Link]

  • pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. (2025). ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. [Link]

  • Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Queensland Government. [Link]

  • Chemical resistance, PFA | Materials. Polyfluor. [Link]

  • CHEMICAL RESISTANCE GUIDE. Chemline. [Link]

  • General Method. The Royal Society of Chemistry. [Link]

  • Chemical resistance, FEP | Materials. Polyfluor. [Link]

  • Fluorinated Esters. Halocarbon. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PubMed. [Link]

  • Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. (2021). ResearchGate. [Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed. [Link]

  • Fluorinated materials in electrochemical storage and conversion devices: assessment of advantages and disadvantages. SpringerLink. [Link]

  • Fluorinated plastics with an expiry date - The fluorine can be recovered from the degraded material to be reincorporated into all kinds of chemicals. (2024). chemeurope.com. [Link]

  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. (2022). National Institutes of Health. [Link]

  • Fluorinated plastics with an expiry date. (2024). Universität Bayreuth. [Link]

  • LC-MSMS based screening of emerging pollutant degradation by different peroxidases. (2019). BMC Biotechnology. [Link]

  • Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. PubMed. [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). SpringerLink. [Link]

  • LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices. (2025). PubMed. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed Central. [Link]

  • ANALYTICAL METHODS. Toxicological Profile for Diethyl Phthalate. [Link]

  • Electrochemical oxidation of diethyl phthalate at two dimensional graphite sheet electrodes: optimization and analysis of degradation in water with HRMS. ResearchGate. [Link]

  • LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010). SlideShare. [Link]

  • Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. (2025). ResearchGate. [Link]

  • Degradation of diethyl phthalate using a visible photocatalytic membrane reactor. (2023). ResearchGate. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2018). PubMed Central. [Link]

  • Remediation of Diethyl Phthalate in Aqueous Effluents with TiO 2 -Supported Rh0 Nanoparticles as Multicatalytic Materials. (2021). MDPI. [Link]

  • Method for the combined production of diethyl phosphite and ethyl chloride. Google Patents.

  • Synthesis and some transformations of diethyl (5-trifluoromethylfur-2-yl)methanephosphonate. (2025). ResearchGate. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2018). MDPI. [Link]

  • Photocatalytic Degradation of Diethyl Phthalate (DEP) in Water Using TiO2. (2025). ResearchGate. [Link]

  • Photocatalytic degradation of diethyl phthalate using TiO2 nanoparticles. (2014). INIS-IAEA. [Link]

Sources

Technical Support Center: Troubleshooting Diethyl Perfluoroadipate Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diethyl Perfluoroadipate Polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing poly(this compound). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to troubleshoot effectively and achieve consistent, high-quality results. The anionic polymerization of fluorinated esters like this compound is a powerful technique, but its success hinges on meticulous attention to detail due to the high reactivity of the propagating species.[1] This guide is structured to address common challenges you may encounter at each stage of the polymerization process.

Frequently Asked Questions (FAQs)

Q1: My polymerization of this compound fails to initiate. What are the likely causes?

Failure to initiate is often traced back to impurities that quench the initiator or the propagating anionic species. Anionic polymerization is notoriously sensitive to protic impurities such as water and alcohols.[2][3]

  • Moisture Contamination: Even trace amounts of water in your monomer, solvent, or glassware can react with and deactivate the initiator (e.g., organolithium reagents).

  • Inhibitor Presence: Commercial monomers may contain inhibitors to prevent premature polymerization during storage. These must be rigorously removed.

  • Inactive Initiator: The initiator itself may have degraded due to improper storage or handling.

Q2: I'm observing a low molecular weight and broad polydispersity in my final poly(this compound). What's going wrong?

This is a classic issue in anionic polymerization and typically points to chain termination or chain transfer reactions.[4]

  • Impurity-Induced Termination: As with initiation failure, protic impurities can terminate growing polymer chains, leading to a lower molecular weight.

  • Side Reactions with Ester Groups: The ester functionalities on the this compound monomer and polymer backbone can be susceptible to nucleophilic attack by the propagating carbanion, especially at elevated temperatures. This can lead to chain termination or branching.

  • Inefficient Initiation: If the initiation is slow compared to propagation, it can result in a broad molecular weight distribution.

Q3: The polymerization proceeds, but the yield is consistently low. How can I improve it?

Low yields, assuming initiation occurs, suggest that the propagation of the polymer chains is being prematurely halted or that side reactions are consuming the monomer or initiator.

  • Suboptimal Monomer-to-Initiator Ratio: An incorrect ratio can lead to incomplete monomer conversion.

  • Poor Monomer Purity: Impurities can consume the initiator, reducing the number of growing chains.

  • Reaction Temperature: The temperature can significantly influence the rates of propagation versus side reactions. An inappropriate temperature may favor termination.

Troubleshooting Guides

Section 1: Monomer and Reagent Preparation

The foundation of a successful polymerization is the purity of your starting materials. The highly electrophilic nature of the perfluorinated backbone in this compound makes the ester carbonyls susceptible to nucleophilic attack, a sensitivity that is exacerbated by impurities.

Issue 1.1: Inconsistent Polymerization Results and Poor Reproducibility.

  • Root Cause: This often stems from batch-to-batch variations in monomer purity. Commercial this compound may contain acidic impurities (e.g., hydrofluoric acid from synthesis) or residual solvents.

  • Troubleshooting Protocol:

    • Purification of this compound:

      • Wash the monomer with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by deionized water.

      • Dry the monomer over anhydrous magnesium sulfate.

      • Perform a fractional distillation under reduced pressure. Collect the fraction with the correct boiling point and refractive index.

    • Solvent Purification: Ensure your polymerization solvent (e.g., tetrahydrofuran (THF), toluene) is meticulously dried and deoxygenated. Standard procedures involve distillation from a suitable drying agent like sodium/benzophenone ketyl under an inert atmosphere.

    • Initiator Titration: The concentration of commercially available organolithium initiators can vary. It is crucial to titrate your initiator solution (e.g., using the Gilman double titration method) immediately before use to determine its exact molarity.

ParameterRecommended Specification
Monomer Purity> 99.5% (by GC)
Water Content in Solvent< 10 ppm
Initiator ConcentrationAccurately Determined by Titration
Section 2: Initiation Stage

The initiation step must be rapid and quantitative to ensure that all polymer chains begin growing at the same time, which is critical for achieving a narrow molecular weight distribution.

Issue 2.1: No Visible Signs of Polymerization (e.g., Color Change, Viscosity Increase).

  • Root Cause: In addition to impurities, an inappropriate choice of initiator or initiation temperature can be the culprit.

  • Troubleshooting Protocol:

    • Initiator Selection: For fluorinated esters, strong nucleophilic initiators are typically required.[1]

      • Common Choices: sec-Butyllithium or n-butyllithium are often effective.

      • Alternative Approaches: The use of phosphazene superbases in conjunction with organolithium initiators can enhance the reactivity of the initiating species, potentially leading to faster and more controlled initiation.[5]

    • Initiation Temperature: The initiation should generally be carried out at a low temperature to control the exothermicity of the reaction and minimize side reactions. A typical starting point is -78 °C (dry ice/acetone bath).

    • Visual Confirmation: For styrenic or diene polymerizations, the formation of the anionic species is often accompanied by a distinct color change. While this may be less pronounced with this compound, a slight yellowing might be observed.

Section 3: Propagation Stage

During propagation, the goal is to maintain the "living" nature of the polymer chains, allowing them to grow to the desired molecular weight without premature termination.

Issue 3.1: Polymerization Stalls Before Complete Monomer Conversion.

  • Root Cause: This indicates the premature termination of the propagating anionic species.

  • Troubleshooting Protocol:

    • Rigorous Inert Atmosphere: The polymerization must be conducted under a high-purity inert atmosphere (argon or nitrogen) to prevent termination by oxygen or moisture. The use of Schlenk line techniques or a glovebox is highly recommended.

    • Temperature Control: While low temperatures are beneficial for initiation, the propagation may become too slow. A gradual increase in temperature after initiation may be necessary. However, excessively high temperatures can promote side reactions, such as "backbiting," where the propagating anion attacks an ester group on its own chain.

    • Monomer Addition: For a more controlled reaction, consider adding the monomer slowly to the initiator solution rather than vice versa. This can help to manage the reaction exotherm.

Logical Flow for Troubleshooting Propagation Issues

start Polymerization Stalls check_atmosphere Verify Inert Atmosphere (O2/H2O levels) start->check_atmosphere check_temp Review Temperature Profile check_atmosphere->check_temp Atmosphere OK atmosphere_bad Action: Improve Schlenk Technique/Glovebox Usage check_atmosphere->atmosphere_bad Leak/Contamination Detected check_impurities Re-evaluate Monomer/ Solvent Purity check_temp->check_impurities Temp Profile OK temp_bad Action: Optimize Temperature (e.g., gradual warming) check_temp->temp_bad Suboptimal Temp impurities_bad Action: Re-purify Monomer and/or Solvent check_impurities->impurities_bad Purity Issue Suspected cluster_0 Ideal GPC Result cluster_1 Problematic GPC Result (Broad/Bimodal) a Detector Response b Elution Time a->b c d Detector Response e Elution Time d->e f

Sources

Technical Support Center: Impurity Analysis in Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the analysis of Diethyl perfluoroadipate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice for identifying and quantifying impurities.

Introduction to this compound and Impurity Profiling

This compound, also known as diethyl octafluoroadipate, is a perfluorinated ester with unique properties conferred by its fluorine content, including high thermal and chemical stability.[1] These characteristics make it a valuable intermediate in the synthesis of advanced materials like thermally stable polymers and elastomers.[1]

However, the very stability that makes per- and polyfluoroalkyl substances (PFAS) like this compound useful also makes them persistent in the environment.[2] Ensuring product purity is therefore critical not only for performance in its final application but also for regulatory compliance and safety. Impurity analysis helps identify and quantify residual starting materials, by-products from synthesis, and any potential degradation products.

This guide focuses on the primary analytical techniques used for this purpose, with a strong emphasis on Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile compounds like this compound.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

The impurity profile is typically derived from the manufacturing process and subsequent storage. Key potential impurities include:

  • Starting Materials: Unreacted perfluoroadipic acid (also known as octafluoroadipic acid) and residual ethanol.

  • Intermediates & By-products: Monoethyl perfluoroadipate, resulting from incomplete esterification.

  • Related Perfluorinated Compounds: Shorter or longer chain perfluorinated dicarboxylic acids or their corresponding esters, depending on the purity of the perfluoroadipic acid starting material.

  • Degradation Products: Although highly stable, hydrolysis of one or both ester groups can occur under certain conditions, leading to the formation of monoethyl perfluoroadipate and perfluoroadipic acid.[5][6]

  • Solvent Residues: Trace amounts of solvents used during synthesis or purification.[7][8]

Table 1: Potential Impurities in this compound and Analytical Considerations

Impurity NameChemical FormulaProbable OriginRecommended Analytical TechniqueNotes
Perfluoroadipic AcidC₆H₂F₈O₄Starting MaterialLC-MS/MS or GC-MS after derivatizationNon-volatile; requires derivatization to become amenable to GC analysis.[2][9]
Monoethyl PerfluoroadipateC₈H₅F₈O₄By-product/DegradationLC-MS/MS or GC-MS after derivatizationLess volatile than the diethyl ester.
EthanolC₂H₅OHStarting MaterialGC-MS (Headspace or direct injection)Highly volatile.
Shorter-chain PFCAsCₓF₂ₓ₋₁COOHImpurity in starting materialLC-MS/MS or GC-MS after derivatizatione.g., Perfluorosuccinic acid.

Q2: Which analytical technique is best suited for analyzing this compound?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for PFAS analysis.[10]

  • GC-MS is the preferred method for the primary analyte, this compound, as it is a volatile ester. It provides excellent separation and structural identification of volatile and semi-volatile impurities.[3][11]

  • LC-MS/MS is considered a reference method for non-volatile, ionic PFAS like perfluoroalkyl carboxylic acids (PFCAs), such as the precursor perfluoroadipic acid.[12][13] It offers high sensitivity and is ideal for detecting trace levels of acidic impurities without the need for derivatization.[14]

For a comprehensive impurity profile, a dual-methodology approach using both GC-MS and LC-MS/MS is recommended.

Q3: Why is background contamination a major concern in PFAS analysis?

PFAS are found at trace levels in many common laboratory materials.[15] This can lead to false positive results or artificially high quantification of impurities. Key sources of background contamination include:

  • PTFE-containing products: Bottles, caps, solvent lines, and vials can leach PFAS.[15]

  • Solvents: Methanol and other solvents can contain trace PFAS impurities.[15]

  • Instrumentation: PTFE components within HPLC or GC systems can be a source of background interference.[13][15]

Vigilance in sample preparation and the use of a "PFAS-free" workflow are essential for accurate results.[12]

Experimental Workflow for Impurity Analysis

The following diagram outlines a robust workflow for the comprehensive analysis of impurities in this compound.

Impurity_Analysis_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt (this compound) Dilution Accurate Dilution (PFAS-free solvent, e.g., Ethyl Acetate) Sample->Dilution Step 1 Spike Spike Internal Standard (e.g., Labeled Analog) Dilution->Spike Step 2 Deriv Aliquot for Derivatization (for acidic impurities via GC) Spike->Deriv Optional Path GCMS GC-MS Analysis (Volatiles/Diester) Spike->GCMS Direct Analysis LCMS LC-MS/MS Analysis (Non-volatiles/Acids) Spike->LCMS Direct Analysis Deriv->GCMS Processing Chromatogram Integration & Peak Identification GCMS->Processing LCMS->Processing Quant Quantification (vs. Calibration Curve) Processing->Quant Report Final Report Generation Quant->Report

Caption: A comprehensive workflow for this compound impurity analysis.

Troubleshooting Guide

Q: My GC-MS chromatogram shows a clean baseline, but my LC-MS/MS analysis of the same sample is full of interfering peaks. What's happening?

A: This is a classic sign of background PFAS contamination originating from your LC system or solvents.[15] LC-MS/MS is exceptionally sensitive, and mobile phases passing through PTFE tubing can leach fluoropolymers that are then detected.[13][15]

  • Causality: The issue is less prevalent in GC-MS because the sample is vaporized in a hot inlet, and the interactions with system components are different. In LC, the liquid mobile phase is in constant contact with system components, making leaching more likely.

  • Solution:

    • System Audit: Replace all PTFE solvent frits, transfer lines, and tubing with PEEK or stainless steel alternatives.[15]

    • Install a Delay Column: An "isolator" or "trap" column installed after the solvent mixer and before the injector can help by retaining PFAS contaminants from the mobile phase. This causes them to elute at a different time than the analytes in your injected sample.[15]

    • Solvent Purity: Use high-purity, MS-grade solvents and test each new bottle for background PFAS before use.

Q: I am trying to analyze for the perfluoroadipic acid impurity using GC-MS, but I don't see a peak. Why?

A: Perfluoroadipic acid is a dicarboxylic acid and is non-volatile. It will not pass through a GC column under normal conditions. To make it amenable to GC analysis, you must first convert it into a volatile derivative.

  • Causality: The high polarity and strong hydrogen bonding of the carboxylic acid groups give it a very high boiling point and cause it to adsorb irreversibly to the GC column.

  • Solution:

    • Derivatization: The most common approach is esterification to convert the acid groups into esters (e.g., methyl or ethyl esters).[9] This can be done using reagents like diazomethane or by heating with an alcohol (e.g., methanol) under acidic conditions.[9]

    • Alternative Technique: The more direct and robust method for this specific impurity is to use LC-MS/MS, which analyzes the acid in its native form and avoids the complexities and potential side reactions of derivatization.[12][14] The major challenge with derivatization for GC is the potential for forming unstable derivatives, which makes it difficult to obtain reproducible data.[9]

Q: My quantification results seem inconsistent and show poor reproducibility. What should I check first?

A: Inconsistent quantification in PFAS analysis, especially at trace levels, often points to matrix effects or the lack of an appropriate internal standard.[12][16]

  • Causality: Matrix effects occur when other components in the sample co-elute with your analyte and either suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate readings.[12] Analyzing a complex mixture can present challenges due to these interactions.[16]

  • Solution:

    • Use Isotope-Labeled Internal Standards: The gold standard for accurate quantification is the use of stable, isotope-labeled internal standards (e.g., ¹³C-labeled this compound).[12] These standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same matrix effects. By measuring the ratio of the analyte to its labeled standard, the matrix effects are cancelled out, leading to highly accurate and reproducible results.[12]

    • Optimize Sample Preparation: Implement a solid-phase extraction (SPE) clean-up step to remove interfering matrix components before analysis.[13]

    • Check for Contamination: Widespread background contamination can lead to variability. Run frequent method blanks (a sample containing only the pure solvent) to ensure your system and reagents are clean.[12]

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a validated starting point for the analysis of this compound and related volatile impurities.

Objective: To identify and quantify this compound and other volatile/semi-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity solvent (e.g., Ethyl Acetate).

  • Transfer 1 mL of this solution to a 10 mL volumetric flask.

  • Spike with an appropriate internal standard (e.g., a ¹³C-labeled analog, if available, or a different perfluorinated ester that does not interfere with target analytes).

  • Dilute to the mark with the same solvent.

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

Table 2: Recommended GC-MS Method Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B or equivalentOffers high sensitivity and selectivity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column providing good separation for a wide range of analytes.
Inlet Mode Split (50:1 ratio)Prevents column overloading with the main component.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte and impurities.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minProvides good separation between early-eluting solvents and later-eluting analytes.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard mode for creating reproducible fragmentation patterns for library matching.
Acquisition Full Scan (m/z 40-500)Allows for the identification of unknown impurities by library search.

3. System Suitability and Validation:

  • Calibration: Prepare a multi-point calibration curve (e.g., 5 levels) for this compound and any known impurities using certified reference standards.

  • Linearity: The calibration curve for each analyte should have a correlation coefficient (r²) of >0.995.

  • Method Blank: Inject a solvent blank before the sample sequence to confirm the absence of system contamination.

  • Reproducibility: Perform replicate injections (n=5) of a mid-level calibration standard. The relative standard deviation (RSD) of the peak areas should be <15%.

References

  • LCGC International. (n.d.). The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. [Link]

  • LCGC International. (2022, March 9). PFAS Analytical Challenges: Regulations and Methods Unravelled. [Link]

  • NIH National Library of Medicine. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]

  • ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. [Link]

  • Google Patents. (n.d.). WO2004024742A1 - Method for the combined production of diethyl phosphite and ethyl chloride.
  • MDPI. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]

  • ResearchGate. (n.d.). A method for the analysis of perfluorinated compounds in environmental and drinking waters and the determination of their lowest concentration minimal reporting levels. [Link]

  • PubMed. (2012, June 30). Significant diethyl phthalate (DEP) degradation by combined advanced oxidation process in aqueous solution. [Link]

  • ACS Publications. (2025, January 22). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubMed Central. (n.d.). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Encyclopedia.pub. (2023, January 31). Method of Detecting Perfluorooctanoic Acid. [Link]

  • Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals. [Link]

  • ResearchGate. (n.d.). Synthesis and some transformations of diethyl (5-trifluoromethylfur-2-yl)methanephosphonate. [Link]

  • The Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • European Commission. (n.d.). DIETHYL PHTHALATE. [Link]

  • PubMed. (n.d.). Synthesis and Physicochemical Characterization of a Diethyl Ester Prodrug of DTPA and Its Investigation as an Oral Decorporation Agent in Rats. [Link]

  • ACS Publications. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]

  • SciSpace. (n.d.). Degradation of diethyl phthalate and Di (2-ethylhexyl) phthalate using chemical and microbial methods. [Link]

  • Tennessee Tech University. (2022, May 20). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. [Link]

  • ResearchGate. (n.d.). The degradation of diethyl phthalate (DEP) during ozonation: Oxidation by-products study. [Link]

  • PubMed. (n.d.). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. [Link]

  • Technology Networks. (2023, October 25). Overcoming Challenges in PFAS Detection. [Link]

  • CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. [Link]

  • PubMed. (n.d.). Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. [Link]

Sources

Technical Support Center: Scaling Up Diethyl Perfluoroadipate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Diethyl Perfluoroadipate (DEPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable fluorinated intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and successfully scale your synthesis from the benchtop to pilot production.

The incorporation of fluorine into molecules imparts unique properties like high thermal stability, chemical resistance, and low surface energy, making compounds like DEPA significant in materials science and as precursors for complex fluorinated molecules.[1] However, scaling up its synthesis presents distinct challenges that require a robust understanding of the reaction dynamics.

Core Synthesis Pathway: Fischer-Speier Esterification

The most conventional and industrially viable route to this compound is the Fischer-Speier esterification of Perfluoroadipic Acid (also known as octafluorohexanedioic acid) with ethanol, using a strong acid catalyst.[1] This is a reversible reaction, and successful large-scale synthesis hinges on effectively shifting the equilibrium towards the product.[2][3][4]

Experimental Workflow: Fischer Esterification of Perfluoroadipic Acid

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine Perfluoroadipic Acid & Excess Anhydrous Ethanol P2 Slowly Add Acid Catalyst (e.g., H₂SO₄) with Cooling P1->P2 Controlled Addition R1 Heat Mixture to Reflux (60-110 °C) P2->R1 Begin Heating R2 Continuously Remove Water (e.g., Dean-Stark Apparatus) R1->R2 Drive Equilibrium W1 Cool & Quench Reaction R2->W1 Reaction Complete W2 Neutralize Catalyst (e.g., with NaHCO₃ soln.) W1->W2 W3 Phase Separation: Isolate Organic Layer W2->W3 W4 Wash Organic Layer (Water, Brine) W3->W4 W5 Dry over Anhydrous MgSO₄ W4->W5 P3 Purify by Vacuum Distillation W5->P3 End End P3->End Final Product: This compound

Caption: Workflow for this compound synthesis via Fischer Esterification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound? The synthesis is a classic acid-catalyzed esterification. A carboxylic acid (perfluoroadipic acid) reacts with an alcohol (ethanol) to form an ester (this compound) and water.[2][4] The mechanism involves protonation of the carbonyl oxygen of the acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.[3][5]

Q2: Why is it critical to remove water from the reaction? Fischer esterification is a reversible equilibrium reaction.[3][4] Water is a product, so its presence will push the equilibrium back towards the starting materials (perfluoroadipic acid and ethanol) according to Le Châtelier's Principle, thus lowering the yield of the desired ester.[5] Efficient removal of water is the single most important factor for driving the reaction to completion, especially during scale-up.

Q3: What are the primary safety concerns when scaling up this synthesis? There are two main areas of concern:

  • Handling Strong Acids: Catalysts like concentrated sulfuric acid are highly corrosive. The initial mixing with ethanol is exothermic and must be done slowly with adequate cooling to prevent dangerous boiling and splashing.

  • Perfluorinated Compounds (PFCs): PFCs as a class are noted for their persistence in the environment.[6][7][8] While this compound itself is an intermediate, it's crucial to handle it and the parent diacid with care to minimize exposure and environmental release.[9] Always use appropriate personal protective equipment (PPE) and consult safety data sheets (SDS).

Q4: Can I use a different alcohol or diacid? Yes, the Fischer esterification method is versatile. Using different alcohols (e.g., methanol, propanol) will produce the corresponding dimethyl or dipropyl esters. However, reaction times and temperatures may need to be adjusted. The reaction works for many other carboxylic acids as well.[2][10]

Troubleshooting Guide for Scale-Up

This guide addresses specific issues you may encounter as you transition from bench-scale to larger-volume production.

Problem 1: Low or Incomplete Conversion

Your reaction has stalled, and analysis (e.g., GC, NMR) shows a significant amount of unreacted perfluoroadipic acid.

Potential Cause Scientific Rationale & Troubleshooting Steps
A. Equilibrium Not Shifted The reaction has reached equilibrium but is not driven sufficiently towards the products. Solution: 1. Increase Alcohol Excess: Use a larger excess of ethanol. This shifts the equilibrium by increasing the concentration of one of the reactants.[1] On a large scale, this also allows ethanol to act as a solvent. 2. Efficient Water Removal: Ensure your water removal method is adequate for the scale. For lab scale, a Dean-Stark apparatus is common. For pilot scale, consider using molecular sieves within the reactor or a pervaporation system on a recycle loop.[11]
B. Catalyst Inefficiency The acid catalyst may be insufficient in quantity or may have been deactivated by impurities (e.g., water in starting materials). Solution: 1. Verify Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5% by weight of the carboxylic acid. Common catalysts include H₂SO₄, p-toluenesulfonic acid (p-TsOH), or acidic resins.[4] 2. Check Reagent Quality: Use anhydrous ethanol and ensure the perfluoroadipic acid is dry. Water will consume the catalyst and inhibit the reaction.
C. Insufficient Temperature The reaction rate is too slow. Esterification reactions are often slow and require heating to proceed at a practical rate.[2] Solution: Ensure the internal reaction temperature is maintained at a steady reflux. Typical temperatures range from 60–110 °C.[4] Monitor the internal temperature, not just the heating mantle/jacket setting, as heat transfer can be inefficient in large vessels.
Problem 2: Product is Impure After Work-up

You have a decent yield, but the crude product is contaminated with starting materials or side products.

Potential Cause Scientific Rationale & Troubleshooting Steps
A. Residual Acid Catalyst The acid catalyst was not fully neutralized during the work-up. This can cause product degradation during purification (distillation) and lead to downstream issues. Solution: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
B. Unreacted Perfluoroadipic Acid The diacid has low solubility in non-polar organic solvents and can be difficult to remove via simple washing if it precipitates. Solution: After neutralizing the catalyst, perform a water wash to dissolve and remove any remaining salts and unreacted diacid. If the diacid precipitates, you may need to filter the organic layer before proceeding with drying and distillation.
C. Side Product Formation At higher temperatures, the acid catalyst can cause the dehydration of ethanol to form diethyl ether. Solution: Maintain careful temperature control. Avoid excessive heating beyond what is necessary for a steady reflux. While diethyl ether is volatile and often removed during distillation, minimizing its formation improves process efficiency.
Troubleshooting Decision Tree

G Start Low Yield or Stalled Reaction CheckWater Is water being effectively removed? Start->CheckWater CheckTemp Is internal reaction temperature at reflux? CheckWater->CheckTemp Yes ImproveWaterRemoval ACTION: Improve water removal (e.g., Dean-Stark, sieves) CheckWater->ImproveWaterRemoval No CheckReagents Are reagents anhydrous? CheckTemp->CheckReagents Yes IncreaseTemp ACTION: Increase heating; ensure proper agitation for heat transfer CheckTemp->IncreaseTemp No DryReagents ACTION: Use anhydrous ethanol; dry perfluoroadipic acid CheckReagents->DryReagents No Success Yield Improved CheckReagents->Success Yes ImproveWaterRemoval->Success IncreaseTemp->Success DryReagents->Success

Sources

Technical Support Center: Diethyl Perfluoroadipate Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Diethyl Perfluoroadipate. This guide is designed for researchers, scientists, and drug development professionals who are working with this fluorinated diester. This compound is a valuable building block in organic synthesis, but its unique properties can present challenges during reaction monitoring. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the success of your experiments. As your Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound and its reaction products.

Q1: My reaction seems to be incomplete, with starting material still present after the expected reaction time. What could be the cause?

A1: Incomplete conversion is a frequent issue. Several factors could be at play:

  • Insufficient Mixing: Reactions involving this compound, which may be part of a biphasic system, require vigorous stirring to ensure adequate contact between reactants.

  • Catalyst Inactivity: If you are using a catalyst, it may have degraded or been poisoned by impurities in your reagents or solvent.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. Consider a modest increase in temperature while monitoring for potential side reactions.

  • Reversibility of the Reaction: Some reactions, like transesterification, are reversible. To drive the reaction to completion, you may need to remove a byproduct (e.g., ethanol) as it is formed.[1]

Q2: I am observing unexpected peaks in my chromatogram (GC or HPLC). How can I identify these byproducts?

A2: The appearance of unexpected peaks suggests the formation of side products. Common side reactions with this compound include:

  • Hydrolysis: The presence of water can lead to the hydrolysis of one or both ester groups, forming the monoester (monoethyl perfluoroadipate) or perfluoroadipic acid.[2][3] This is especially prevalent under acidic or basic conditions.

  • Transesterification: If your reaction mixture contains other alcohols, transesterification can occur, leading to the formation of different esters.[4][5]

  • Decarboxylation: Under harsh acidic conditions and elevated temperatures, the perfluoroadipic acid formed from hydrolysis can potentially decarboxylate.[2][3]

To identify these byproducts, Mass Spectrometry (MS) coupled with chromatography is invaluable. The fragmentation patterns can provide structural information. For instance, the loss of an ethoxy group (-OCH2CH3) from the molecular ion is a common fragmentation pathway for diethyl esters.[6][7]

Q3: My this compound appears to be degrading on the GC column, leading to poor peak shape and inconsistent results. What can I do to prevent this?

A3: Perfluorinated compounds can sometimes exhibit thermal instability or interact with active sites on the GC column.[8] Here are some troubleshooting steps:

  • Lower the Injector Temperature: High injector temperatures can cause degradation of thermally labile compounds.

  • Use a Deactivated Liner: Active sites in the injector liner can contribute to sample degradation. Using a liner with a de-activated surface can mitigate this.

  • Choose an Appropriate Column: A column with a more inert stationary phase can reduce on-column degradation.

  • Derivatization: While not always necessary, derivatization of potential hydrolysis products (the carboxylic acids) can improve their volatility and thermal stability.

Q4: I'm having trouble getting good separation of my reactants and products using HPLC. What parameters should I adjust?

A4: Optimizing HPLC separations for fluorinated compounds often requires a systematic approach. Consider the following:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A gradient elution, where the solvent composition changes over time, can often improve separation.

  • Column Chemistry: A C18 column is a good starting point, but for highly fluorinated compounds, a column with a different stationary phase (e.g., a fluorinated phase) might provide better selectivity.

  • pH of the Mobile Phase: If your reaction involves acidic or basic species (like the hydrolysis product, perfluoroadipic acid), controlling the pH of the mobile phase is critical to ensure consistent retention times and peak shapes.

Part 2: Troubleshooting Guides for Analytical Techniques

This section provides detailed troubleshooting guides for the most common analytical techniques used to monitor this compound reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds. However, challenges can arise.

Symptom Potential Cause(s) Recommended Solution(s)
Peak Tailing - Active sites in the liner or on the column.- Column contamination.- Incorrect column installation.- Use a deactivated liner.- Condition the column at a high temperature.- Trim the first few centimeters of the column.- Re-install the column, ensuring a proper seal.
Ghost Peaks - Contamination from the septum, liner, or previous injections.- Replace the septum.- Clean or replace the liner.- Run a blank solvent injection to flush the system.
Poor Sensitivity - Leak in the system.- Low concentration of the analyte.- Incorrect split ratio.- Perform a leak check.- Concentrate the sample.- Adjust the split ratio to allow more sample onto the column.
No Peaks - No sample injected.- Syringe issue.- Major leak in the system.- Check the sample vial and syringe.- Perform a leak check of the entire system.
  • Molecular Ion (M+): The molecular ion peak is expected, though it may be of low intensity due to the lability of the ester groups.

  • Loss of Ethoxy Group (-OCH2CH3): A prominent peak corresponding to the loss of an ethoxy radical (M-45) is anticipated.

  • Loss of an Ethyl Group (-CH2CH3): A peak corresponding to the loss of an ethyl radical (M-29) is also likely.

  • Formation of Acylium Ions: Cleavage of the C-O bond of the ester can lead to the formation of stable acylium ions.

Diagram 1: GC-MS Troubleshooting Workflow

GCMS_Troubleshooting start Problem with GC-MS Analysis symptom Identify Symptom start->symptom tailing Peak Tailing symptom->tailing Tailing ghost Ghost Peaks symptom->ghost Ghosting sensitivity Poor Sensitivity symptom->sensitivity Low Signal no_peaks No Peaks symptom->no_peaks No Signal check_liner Check/Replace Liner & Septum tailing->check_liner condition_column Condition/Trim Column tailing->condition_column ghost->check_liner leak_check Perform Leak Check sensitivity->leak_check check_sample Verify Sample & Injection sensitivity->check_sample no_peaks->leak_check no_peaks->check_sample

Caption: A flowchart for systematic GC-MS troubleshooting.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for analyzing less volatile compounds and for monitoring reactions in real-time without derivatization.

Symptom Potential Cause(s) Recommended Solution(s)
Broad Peaks - Column overload.- Extra-column volume.- Column contamination.- Dilute the sample.- Use smaller diameter tubing.- Flush the column with a strong solvent.
Split Peaks - Clogged frit.- Column void.- Replace the frit.- Replace the column.
Drifting Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase.- Use a column oven.- Replace the column.
High Backpressure - Blockage in the system.- Precipitated buffer in the mobile phase.- Systematically check for blockages, starting from the detector and moving backward.- Filter the mobile phase.

Diagram 2: HPLC Method Development Strategy

HPLC_Development start New HPLC Analysis column Select Column (e.g., C18, Fluorinated) start->column mobile_phase Choose Mobile Phase (e.g., ACN/H2O, MeOH/H2O) column->mobile_phase isocratic Initial Isocratic Run mobile_phase->isocratic gradient Develop Gradient Elution isocratic->gradient Poor Separation optimize Optimize pH & Temperature gradient->optimize validate Validate Method optimize->validate

Caption: A workflow for developing a robust HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for structural elucidation and quantitative analysis. For fluorinated compounds, ¹⁹F NMR is particularly informative.

Symptom Potential Cause(s) Recommended Solution(s)
Broad Signals - Paramagnetic impurities.- Sample viscosity.- Poor shimming.- Filter the sample.- Dilute the sample.- Re-shim the instrument.
Poor Signal-to-Noise - Low sample concentration.- Insufficient number of scans.- Concentrate the sample.- Increase the number of scans.
Phasing Problems - Incorrect phasing parameters.- Manually re-phase the spectrum.
Integration Errors - Overlapping peaks.- Incorrect baseline correction.- Use a higher field instrument for better resolution.- Carefully correct the baseline before integration.

The following are predicted chemical shifts based on the analysis of similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Compound ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR (ppm)
This compound ~4.3 (q, 4H), ~1.3 (t, 6H)~160 (C=O), ~62 (OCH₂), ~14 (CH₃), ~110-125 (CF₂)~-115 to -125
Monoethyl Perfluoroadipate ~4.3 (q, 2H), ~1.3 (t, 3H)~165 & ~160 (C=O), ~62 (OCH₂), ~14 (CH₃), ~110-125 (CF₂)~-115 to -125
Perfluoroadipic Acid -~165 (C=O), ~110-125 (CF₂)~-115 to -125

Diagram 3: Decision Tree for Reaction Monitoring Technique

Monitoring_Technique start Need to Monitor Reaction volatility Are reactants/products volatile? start->volatility gcms Use GC-MS volatility->gcms Yes hplc Use HPLC volatility->hplc No structure Need detailed structural info? gcms->structure hplc->structure nmr Use NMR structure->nmr Yes other Consider other techniques structure->other No

Caption: A decision-making guide for selecting the appropriate analytical technique.

Part 3: Experimental Protocols

This section provides generalized, step-by-step methodologies for monitoring a typical reaction of this compound.

Protocol 1: Reaction Monitoring by GC-MS
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., dichloromethane) to prevent further reaction.

  • Dilution: Further dilute the quenched sample to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • Data Analysis: Monitor the disappearance of the this compound peak and the appearance of product peaks. Use the mass spectra to confirm the identity of the products.

Protocol 2: Reaction Monitoring by ¹⁹F NMR
  • Sample Preparation: At desired time intervals, carefully transfer a representative sample (e.g., 0.5 mL) from the reaction mixture to an NMR tube.

  • Solvent and Standard: Add a deuterated solvent (e.g., CDCl₃) and an internal standard with a known ¹⁹F chemical shift if quantitative analysis is required.

  • Acquisition: Acquire the ¹⁹F NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the fluorine atoms in the starting material and the product(s) to determine the reaction progress. The wide chemical shift dispersion in ¹⁹F NMR often allows for clear separation of signals.[9]

References

Sources

Technical Support Center: Diethyl Perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diethyl Perfluoroadipate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. As Senior Application Scientists, we have compiled this information to address common challenges and provide practical, field-tested advice.

Introduction to this compound Stability

This compound, also known as diethyl octafluoroadipate, is a valuable intermediate in organofluorine chemistry due to its unique properties conferred by the perfluorinated carbon chain. These properties include high thermal and chemical stability.[1] However, like all reagents, its stability is not absolute. Understanding the potential decomposition pathways is critical for obtaining reliable and reproducible experimental results. The primary routes of decomposition to consider are hydrolysis and thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

The two most probable decomposition pathways for this compound are hydrolysis and thermal decomposition.

  • Hydrolysis: The ester functional groups are susceptible to hydrolysis, which would yield perfluoroadipic acid and ethanol. The strong electron-withdrawing effect of the perfluoroalkane chain makes the carbonyl carbons highly electrophilic and thus, in theory, susceptible to nucleophilic attack by water.[1] This reaction can be catalyzed by the presence of acids or bases. However, it is important to note that some highly fluorinated esters have shown unexpected resistance to hydrolysis, so empirical testing is recommended.[2][3]

  • Thermal Decomposition: At elevated temperatures, perfluorinated compounds can decompose. The decomposition of similar perfluoroalkyl carboxylic acids (PFCAs) often involves the cleavage of C-C bonds within the fluorinated backbone.[4] The ultimate decomposition products in the presence of water can include shorter-chain PFCAs and hydrogen fluoride.[5]

Q2: How can I detect decomposition in my sample of this compound?

Decomposition can be identified through several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile decomposition products. For analyzing the parent compound or less volatile acidic breakdown products, a derivatization step to create more volatile esters may be necessary.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the purity of this compound and detect the formation of less volatile decomposition products like perfluoroadipic acid.[6]

  • Ion Chromatography (IC): This technique is suitable for detecting and quantifying the formation of fluoride ions, a potential end-product of decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly effective technique for characterizing the structure of fluorinated compounds and can reveal the presence of impurities or degradation products.

Q3: What are the ideal storage conditions for this compound?
ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential hydrolytic and thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Displaces moisture and oxygen, thereby inhibiting hydrolysis.
Container Use a tightly sealed container made of compatible materials (e.g., glass, PTFE).Prevents contamination and ingress of atmospheric moisture.
Light Exposure Store in the dark or in an amber glass bottle.Protects against potential photodegradation, as many per- and polyfluoroalkyl substances (PFAS) are known to be susceptible to it.[7]
Q4: Is this compound sensitive to acidic or basic conditions?

Yes, the ester linkages in this compound are susceptible to acid- and base-catalyzed hydrolysis. The presence of even trace amounts of acidic or basic contaminants can accelerate decomposition. Therefore, it is crucial to use anhydrous and neutral solvents and reagents when working with this compound. While some perfluorinated esters show resistance, it is best practice to assume susceptibility.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Step Scientific Explanation
Sample Decomposition 1. Verify Purity: Re-analyze the purity of your this compound stock using an appropriate analytical method (e.g., GC-MS or HPLC). 2. Review Handling Procedures: Ensure that all solvents are anhydrous and that the reaction is protected from atmospheric moisture.The presence of decomposition products, such as perfluoroadipic acid, can alter the reactivity and physical properties of your starting material, leading to inconsistent outcomes.
Contaminated Solvents or Reagents 1. Use Fresh Solvents: Open a new bottle of anhydrous solvent. 2. Purify Reagents: If applicable, purify other reagents according to standard laboratory procedures.Trace amounts of water or acidic/basic impurities in solvents or other reagents can catalyze the hydrolysis of this compound.
Problem 2: Appearance of unknown peaks in analytical data (GC-MS, HPLC).
Potential Cause Troubleshooting Step Scientific Explanation
Hydrolysis 1. Analyze for Perfluoroadipic Acid: Run an analytical standard of perfluoroadipic acid to see if it matches the unknown peak. 2. Check pH: If working in an aqueous or protic medium, check the pH to ensure it is neutral.The most likely hydrolysis product is perfluoroadipic acid, which will have different chromatographic behavior than the parent ester.
Thermal Decomposition 1. Lower Temperatures: If the sample is heated during analysis (e.g., in a GC inlet), try lowering the inlet temperature. 2. Review Reaction Temperatures: Ensure that reaction temperatures are not excessively high.Perfluorinated compounds can degrade at high temperatures. The thermal stability of perfluoroalkylethers has been observed to be in the range of 355-380°C, but this can vary based on structure.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity, anhydrous solvent such as ethyl acetate.

    • Perform a serial dilution to obtain a final concentration suitable for your instrument's sensitivity (e.g., 10 µg/mL).

  • GC-MS Parameters (Example):

    • Injector: Split/splitless, 250°C.

    • Column: A non-polar column (e.g., DB-5ms) is a suitable starting point.

    • Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the area percentage of the main peak to estimate purity.

    • Analyze any minor peaks by comparing their mass spectra to libraries (e.g., NIST) to tentatively identify potential impurities or degradation products.

Visualizing Decomposition Pathways and Workflows

Diagram 1: Hydrolysis of this compound

G DEPF This compound H2O H₂O (Acid/Base Catalyst) MEA Monoethyl Perfluoroadipate DEPF->MEA Step 1 Hydrolysis H2O->MEA EtOH1 Ethanol MEA->EtOH1 PFA Perfluoroadipic Acid MEA->PFA Step 2 Hydrolysis EtOH2 Ethanol PFA->EtOH2

Caption: Proposed two-step hydrolysis of this compound.

Diagram 2: Troubleshooting Workflow for Purity Issues

G Start Purity Issue Detected CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckHandling Review Handling Procedures (Anhydrous Solvents, Inert Atmosphere) Start->CheckHandling AnalyzeSample Re-analyze by GC-MS / HPLC CheckStorage->AnalyzeSample CheckHandling->AnalyzeSample Decomposition Decomposition Confirmed? AnalyzeSample->Decomposition Purify Purify Material (e.g., Distillation) Decomposition->Purify Yes NoDecomposition No Decomposition Decomposition->NoDecomposition No NewReagent Procure New Reagent Purify->NewReagent Purification Fails Proceed Proceed with Experiment Purify->Proceed NewReagent->Proceed NoDecomposition->Proceed

Caption: Decision workflow for addressing purity issues.

Chemical Compatibility

When handling this compound, it is essential to use compatible materials to avoid contamination and degradation of both the compound and the laboratory equipment.

MaterialCompatibilityNotes
Glass (Borosilicate) ExcellentHighly inert and suitable for storage and reactions.
PTFE (Polytetrafluoroethylene) ExcellentHighly resistant to a wide range of chemicals, including fluorinated compounds.
FEP (Fluorinated Ethylene Propylene) ExcellentSimilar to PTFE, offers high chemical resistance.[8]
PFA (Perfluoroalkoxy Alkanes) ExcellentOffers high-temperature and chemical resistance similar to FEP.[8]
Polypropylene (PP) GoodMay be suitable for short-term use, but testing is recommended for long-term storage.
HDPE (High-Density Polyethylene) FairPotential for leaching and absorption. Not recommended for long-term storage.
Metals (Stainless Steel, etc.) GoodGenerally compatible, but ensure the grade is appropriate and free from contaminants that could catalyze decomposition.

This compatibility chart is based on general data for fluorinated compounds. It is crucial to perform specific compatibility tests for your application.

References

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1869. Available at: [Link]

  • Longendyke, G. K., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5434–5454. Available at: [Link]

  • Perolo-USA. (n.d.). FEP / PFA / Teftek® Chemical Compatibility. Available at: [Link]

  • Beilstein-Institut. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • Helmick, L. S., & Jones, W. R., Jr. (1990). Determination of the Thermal Stability of Perfluoroalkylethers. Cedarville Digital Commons. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • Al-harahsheh, M., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(10), 4104–4114. Available at: [Link]

  • Wang, Y., et al. (2022). Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications. PubMed. Available at: [Link]

  • Kasim, R. F., & Shokorr, R. A. (2016). Study in Kinetics of Saponification Reaction of Diethyl Adipate with Sodium Hydroxide Solution under Reactive Distillation. Iraqi Journal of Chemical and Petroleum Engineering, 17(1), 69-80. Available at: [Link]

  • ResearchGate. (2018). Novel Ethyl-Derivatization Approach for the Determination of Fluoride by Headspace Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • Newberger, M. R., & Kadlec, R. H. (1973). Kinetics of the Saponification of Diethyl Adipate. AIChE Journal, 19(6), 1272–1275. Available at: [Link]

  • Helmick, L. S., & Jones, W. R., Jr. (1992). Determination of the thermal stability of perfluoropolyalkyl ethers by tensimetry. SciSpace. Available at: [Link]

  • HEXPOL. (n.d.). TPE Chemical Resistance. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). Available at: [Link]

  • CPAchem. (2024). Safety data sheet: Diethyl adipate. Available at: [Link]

  • ResearchGate. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. Available at: [Link]

  • Musil, S., et al. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. Scientific Reports, 11(1), 21319. Available at: [Link]

  • Ideal-tek. (n.d.). Chemical Compatibility Plastic Material Chart. Available at: [Link]

  • Swagelok. (n.d.). Chemical Compatibility Chart. Available at: [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Available at: [Link]

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Validation & Comparative

A Comparative Technical Guide to Diethyl Perfluoroadipate and Other Fluorinated Diesters for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of fluorinated building blocks, the selection of the appropriate reagent is paramount to achieving desired molecular properties and reaction outcomes. This guide provides an in-depth, objective comparison of Diethyl perfluoroadipate against two other relevant fluorinated diesters: Dimethyl perfluorosuberate and Diethyl perfluorosebacate. By presenting supporting experimental data and detailed protocols, this document aims to empower informed decision-making in your research endeavors.

Introduction: The Strategic Role of Fluorinated Diesters in Modern Chemistry

The judicious incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, making it an invaluable tool for fine-tuning the characteristics of pharmaceuticals and advanced materials.[1][2] Fluorinated diesters, such as this compound, serve as versatile building blocks in this context, offering a synthetically accessible scaffold containing a perfluorinated carbon chain.[3] This guide will dissect the nuanced differences between this compound and its longer-chain and different-ester counterparts to elucidate their respective advantages in various applications.

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of these diesters dictate their handling, reactivity, and suitability for specific applications. The following table summarizes key physicochemical data for this compound, Dimethyl perfluorosuberate, and Diethyl perfluorosebacate.

PropertyThis compoundDimethyl perfluorosuberateDiethyl perfluorosebacateNon-Fluorinated Analogue (Diethyl Sebacate)
CAS Number 376-50-1[4][5]2062-20-6[1][6][7]31375-33-8110-40-7[8][9]
Molecular Formula C10H10F8O4[10]C10H6F12O4[1][7][11]C14H10F16O4C14H26O4[8][12]
Molecular Weight 346.17 g/mol [10]418.13 g/mol [1][6][11]546.18 g/mol 258.36 g/mol [8][12]
Boiling Point 108-110 °C / 15 mmHg152 °C / 60 mmHg[2]135-137 °C / 3 mmHg302-305 °C / 760 mmHg[8]
Melting Point N/A (Liquid at RT)26 °C[2]N/A5 °C[8]
Density ~1.39 g/cm³ (estimated)N/AN/A0.960-0.965 g/cm³[8]
Solubility Insoluble in water[2]Insoluble in waterInsoluble in waterInsoluble in water[13]

Key Insights: The data reveals a clear trend of increasing boiling point with chain length and degree of fluorination. The significantly lower boiling point of this compound compared to its non-fluorinated analogue, Diethyl sebacate, highlights the impact of fluorination on intermolecular forces. The lower melting point of Dimethyl perfluorosuberate suggests that the methyl ester may pack less efficiently in the solid state compared to its diethyl counterparts.

Synthesis and Characterization: Protocols and Analytical Data

The most common route to these perfluorinated diesters is the Fischer esterification of the corresponding perfluorinated dicarboxylic acid. Below are detailed protocols for the synthesis and characterization of each compound.

General Synthesis Protocol: Fischer Esterification

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Diacid Perfluorinated Dicarboxylic Acid Diester Fluorinated Diester Diacid->Diester Esterification Alcohol Alcohol (Ethanol or Methanol) Alcohol->Diester Catalyst Acid Catalyst (e.g., H₂SO₄) Heat Reflux Water Water Diester->Water Byproduct

Caption: General workflow for Fischer esterification of perfluorinated dicarboxylic acids.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the perfluorinated dicarboxylic acid (1.0 eq.).

  • Addition of Alcohol: Add an excess of the corresponding alcohol (ethanol for diethyl esters, methanol for dimethyl esters, ~10-20 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.

  • Purification: Purify the crude product by vacuum distillation.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation.

  • ¹H NMR: Will show characteristic signals for the ethyl (-CH₂- and -CH₃) or methyl (-CH₃) groups.

  • ¹³C NMR: Will show signals for the carbonyl carbon and the carbons of the alkyl chains.

  • ¹⁹F NMR: Provides detailed information about the fluorinated carbon chain. The chemical shifts are sensitive to the electronic environment.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess purity and confirm the molecular weight of the synthesized diesters. The fragmentation pattern in the mass spectrum can provide further structural information.

cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dilute Diester in Suitable Solvent Injector Injector Sample->Injector Column Capillary Column Injector->Column IonSource Ion Source (EI) Column->IonSource Oven Temperature Program MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Purity) Detector->Chromatogram MassSpectrum Mass Spectrum (MW, Fragmentation) Detector->MassSpectrum

Sources

A Comparative Guide to the Structural Validation of Diethyl Perfluoroadipate by Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural confirmation of fluorinated organic compounds is paramount. These molecules often exhibit unique physicochemical properties, making them invaluable in drug development and advanced material applications. Diethyl perfluoroadipate (CAS No. 376-50-1) serves as a key building block in this domain.[1][2][3] Its structure, featuring a perfluorinated alkyl chain flanked by two ethyl ester groups, presents a unique characterization challenge that is ideally suited for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth, technically-grounded comparison of how multinuclear NMR techniques (¹H, ¹³C, and ¹⁹F) collectively provide an unambiguous structural validation of this compound. We will explore the causal relationships behind the expected spectral data and present a robust, self-validating experimental protocol.

The Power of a Multinuclear NMR Approach

While other analytical techniques like mass spectrometry can confirm the molecular weight (346.17 g/mol ) and elemental composition (C₁₀H₁₀F₈O₄) of this compound, they provide limited information about the specific arrangement of atoms and functional groups.[1] Infrared (IR) spectroscopy can identify the presence of C=O (ester) and C-F bonds, but it cannot definitively establish the connectivity of the perfluorinated chain.

NMR spectroscopy, however, offers a decisive advantage. By probing the magnetic properties of different nuclei (¹H, ¹³C, and ¹⁹F), it provides a detailed map of the molecular structure.[4] The high natural abundance and sensitivity of the ¹⁹F nucleus, combined with its large chemical shift dispersion, make ¹⁹F NMR an exceptionally powerful tool for analyzing fluorinated compounds.[5][6][7] Correlating data from ¹H, ¹³C, and ¹⁹F spectra allows for a comprehensive and unequivocal structural elucidation.[8]

Predicted NMR Data for this compound

The structure of this compound is symmetrical. This symmetry is a key determinant of the number of unique signals observed in the NMR spectra. The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each unique nucleus.

Molecular Structure and Atom Labeling

Caption: Workflow for NMR-based structural validation.

General Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

¹H Spectrum Acquisition:

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 6 ppm.

  • Acquisition Time: ~4 seconds. [9]* Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration). [9]* Number of Scans: 16-32 scans.

¹³C{¹H} Spectrum Acquisition (Proton Decoupled):

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

  • Spectral Width: ~240 ppm, centered around 120 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans (¹³C is less sensitive than ¹H).

¹⁹F{¹H} Spectrum Acquisition (Proton Decoupled):

  • Pulse Program: Standard single-pulse with proton decoupling.

  • Spectral Width: ~250 ppm, centered around -120 ppm.

  • Acquisition Time: ~1 second.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 64-128 scans.

3. Data Processing and Interpretation

  • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

  • Reference the ¹H and ¹³C spectra to the residual CDCl₃ solvent peak (δH ≈ 7.26 ppm; δC ≈ 77.16 ppm). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at δF = 0 ppm) or use a calibrated instrument reference.

  • Integrate the signals in the ¹H spectrum to confirm the proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants in all three spectra.

  • Compare the experimental data with the predicted values in Tables 1-3. A strong correlation between the observed and predicted data provides definitive validation of the this compound structure.

Conclusion

The structural validation of this compound is most effectively and comprehensively achieved through a multinuclear NMR approach. The synergistic data from ¹H, ¹³C, and particularly ¹⁹F NMR provides an unparalleled level of detail, confirming atomic connectivity and the specific arrangement of the perfluoroalkyl chain. The experimental protocol outlined here represents a robust, self-validating system that ensures accurate and reliable characterization, a critical requirement for researchers, scientists, and drug development professionals working with advanced fluorinated molecules.

References

  • Kierulf, B., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Available at: [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Available at: [Link]

  • Tordeux, M., Leroy, J., & Wakselman, C. (1980). A carbon‐13 nuclear magnetic resonance study of compounds substituted by a perfluoroalkyl chain. Organic Magnetic Resonance, 14(5), 407–409. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

  • Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183–6187. Available at: [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech NMR Center. Available at: [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. Available at: [Link]

  • Gasper, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Available at: [Link]

  • Wiley SpectraBase. (n.d.). 1,1,2-ethanetricarboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Available at: [Link]

  • Office of Scientific and Technical Information (OSTI). (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

  • YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. Available at: [Link]

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Performance of Diethyl Perfluoroadipate-Based Polymers in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the efficacy, safety, and stability of a therapeutic formulation. While traditional biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL) have been extensively studied and utilized, the quest for novel polymers with enhanced performance characteristics is perpetual.[1] This guide delves into the prospective performance of polymers based on Diethyl perfluoroadipate (DEPA), a highly fluorinated monomer, and provides a comparative analysis against established alternatives in the field of drug delivery.

Due to the nascent stage of research into DEPA-based polymers, this guide will extrapolate their potential properties based on the well-documented characteristics of fluoropolymers. This theoretical framework is juxtaposed with experimental data from widely-used drug delivery polymers to provide a comprehensive performance comparison.

The Rationale for Fluoropolymers in Drug Delivery

Fluoropolymers, a class of polymers characterized by carbon-fluorine bonds, offer a unique combination of properties that make them attractive for biomedical applications.[2] The high electronegativity and small size of the fluorine atom impart exceptional chemical inertness, thermal stability, and low surface energy.[2] In the context of drug delivery, these attributes can translate to:

  • Enhanced Stability: Resistance to chemical and enzymatic degradation can protect the encapsulated drug and the polymer matrix, potentially leading to longer shelf life and more predictable release profiles.

  • Reduced Protein Adsorption: The low surface energy of fluorinated surfaces minimizes non-specific protein adsorption, which can reduce immunogenicity and prolong circulation times of nanocarriers.[3]

  • Hydrophobicity and Lipophobicity: This "omniphobic" nature can be advantageous for formulating delivery systems for a wide range of drugs, including hydrophobic small molecules and biologics.

  • Biocompatibility: Many fluoropolymers exhibit excellent biocompatibility, a prerequisite for any material intended for in vivo use.[4]

This compound (DEPA): A Monomer with Potential

DEPA, with its perfluorinated hexanedioic acid backbone, presents an intriguing building block for novel polyesters. The polymerization of DEPA with a suitable diol would result in a perfluorinated polyester. While specific experimental data on the synthesis and performance of such polymers are not yet widely available, we can hypothesize their characteristics based on their chemical structure.

Hypothesized Properties of DEPA-Based Polyesters

Based on the structure of DEPA, a polyester derived from it would likely exhibit:

  • High Hydrophobicity: The perfluorinated core would render the polymer highly hydrophobic, potentially influencing drug loading and release kinetics of hydrophobic drugs.

  • Chemical Inertness: The strong C-F bonds would contribute to high resistance to chemical degradation.

  • Thermal Stability: Fluoropolymers are known for their thermal stability, a property that could be beneficial during formulation processes that involve heat.

  • Biocompatibility: While specific toxicity studies on DEPA-based polymers are needed, perfluorinated compounds can have complex biological interactions, and biocompatibility would need to be thoroughly assessed.[5][6]

Performance Comparison: DEPA-Based Polymers vs. Established Alternatives

To provide a clear perspective, the hypothesized properties of DEPA-based polyesters are compared against well-characterized and widely used biodegradable polyesters in the following table.

Performance MetricHypothesized for DEPA-Based PolyestersPoly(lactic-co-glycolic acid) (PLGA)Poly(caprolactone) (PCL)Poly(ethylene glycol) (PEG) & Alternatives
Drug Loading Capacity Potentially high for hydrophobic drugs due to strong hydrophobic interactions.Moderate to high, tunable by copolymer ratio.High for hydrophobic drugs.Primarily used for hydrophilic drugs or as a hydrophilic block in copolymers.
Drug Release Kinetics Potentially slow and sustained due to high hydrophobicity and slow degradation.Tunable from weeks to months based on lactide:glycolide ratio and molecular weight.Slow, sustained release over months to years due to slow degradation.Rapid for free PEG; tunable in copolymers.
Biodegradability Expected to be very slow due to the stability of C-F bonds.Biodegradable via hydrolysis of ester bonds into lactic and glycolic acids.[7]Biodegradable via hydrolysis, but much slower than PLGA.[8]Not biodegradable, but water-soluble and cleared renally (size-dependent).[9]
Biocompatibility Requires extensive investigation due to the general concerns about the bioaccumulation of some perfluorinated compounds.[10]Generally considered biocompatible and FDA-approved for many applications.[1]Biocompatible and FDA-approved.Generally biocompatible, but concerns about immunogenicity (anti-PEG antibodies) exist.[11]
Processability Potentially challenging due to high melting points and solubility in limited solvents.Good processability using various techniques like solvent evaporation and extrusion.Excellent processability due to its low melting point.[8]Highly versatile and can be conjugated to various molecules and surfaces.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of any new polymer for drug delivery, a series of standardized experiments are essential. The following protocols provide a framework for evaluating key performance indicators.

Synthesis and Characterization of DEPA-Based Polyesters

The first step would be the synthesis of the polymer itself, likely through a polycondensation reaction between DEPA and a diol.

Synthesis DEPA This compound (DEPA) Reaction Reaction DEPA->Reaction Diol Diol (e.g., 1,6-Hexanediol) Diol->Reaction Catalyst Catalyst (e.g., Tin(II) Octoate) Catalyst->Reaction Polycondensation Polymer DEPA-Based Polyester Ethanol Ethanol (byproduct) Reaction->Polymer Reaction->Ethanol

Caption: Synthesis of DEPA-Based Polyester.

Following synthesis, characterization is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the chemical structure, Gel Permeation Chromatography (GPC) would determine the molecular weight and polydispersity index, and Differential Scanning Calorimetry (DSC) would identify thermal properties like glass transition temperature and melting point.

Nanoparticle Formulation and Drug Loading

A common method for formulating polymeric drug delivery systems is the oil-in-water (o/w) single emulsion solvent evaporation technique.

Protocol:

  • Dissolve a known amount of the DEPA-based polymer and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane).

  • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).

  • Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication.

  • Stir the resulting emulsion at room temperature under vacuum to evaporate the organic solvent.

  • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.

Nanoparticle_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer DEPA-Based Polymer Emulsification Emulsification (Homogenization/Sonication) Polymer->Emulsification Drug Hydrophobic Drug Drug->Emulsification Solvent Organic Solvent Solvent->Emulsification Surfactant Surfactant Solution Surfactant->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Nanoparticles Drug-Loaded Nanoparticles Lyophilization->Nanoparticles

Caption: Nanoparticle Formulation Workflow.

Drug Loading and Encapsulation Efficiency would be determined by dissolving a known amount of the lyophilized nanoparticles in a suitable solvent and quantifying the drug content using a technique like High-Performance Liquid Chromatography (HPLC).

In Vitro Drug Release Study

Protocol:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubate the samples at 37°C with constant shaking.

  • At predetermined time points, withdraw a sample of the release medium and replace it with fresh medium.

  • Quantify the amount of drug released into the medium using HPLC.

Biocompatibility Assessment

Protocol:

  • Cytotoxicity Assay: Incubate various concentrations of the DEPA-based polymer nanoparticles with a relevant cell line (e.g., fibroblasts or the target cell type for the drug).

  • After a specified incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard assay such as the MTT or LDH assay.

  • Hemocompatibility Assay: Incubate the nanoparticles with a suspension of red blood cells and measure the amount of hemoglobin released to assess hemolytic activity.

Future Perspectives and Conclusion

While direct experimental evidence is currently lacking, the unique properties of fluoropolymers suggest that DEPA-based polyesters could offer a valuable new platform for drug delivery. Their anticipated high hydrophobicity and stability may be particularly advantageous for the sustained release of hydrophobic drugs. However, the path to clinical translation requires a thorough investigation of their synthesis, processability, biodegradability, and, most importantly, their long-term biocompatibility and potential for bioaccumulation.

The experimental frameworks provided in this guide offer a starting point for researchers to explore the potential of DEPA-based polymers. As research in this area progresses, a clearer picture of their performance relative to established polymers will emerge, potentially leading to the development of next-generation drug delivery systems with enhanced capabilities.

References

  • ResearchGate. (n.d.). The perfluorinated and natural carboxylic acids investigated. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Is there a human health risk associated with indirect exposure to perfluorinated carboxylates (PFCAs)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme illustrating the development and application of fluoropolymer in anticancer drug delivery. Retrieved from [Link]

  • MDPI. (n.d.). Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. Retrieved from [Link]

  • PoLIfaces. (n.d.). Biodegradable polyesters for drug delivery: materials and performance. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). Retrieved from [Link]

  • MDPI. (n.d.). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Phase behaviour and structural characterization of poly(1,3-propylene adipate)s with cyanoazobenzene side groups. Retrieved from [Link]

  • NIH. (2024, March 5). Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery. Retrieved from [Link]

  • NIH. (2020, February 2). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Retrieved from [Link]

  • NIH. (n.d.). Fluorinated amphiphilic Poly(β-Amino ester) nanoparticle for highly efficient and specific delivery of nucleic acids to the Lung capillary endothelium. Retrieved from [Link]

  • NIH. (2025, September 4). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. Retrieved from [Link]

  • ResearchGate. (2021, August 1). Impacts of perfluorinated compounds on human health. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Polyesters based on diacid monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Polyesteric Systems for Advanced Drug Delivery. Retrieved from [Link]

  • NIH. (n.d.). Large scale preparation and characterization of poly(ADP-ribose) and defined length polymers. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Characterization of Well-Defined PEGylated Polypeptoids as Protein-Resistant Polymers. Retrieved from [Link]

  • NIH. (n.d.). Quantitative Analysis of Morphology and Surface Properties of Poly(lactic acid)/Poly(ε-caprolactone)/Hydrophilic Nano-Silica Blends. Retrieved from [Link]

  • NIH. (2023, June 16). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). Retrieved from [Link]

Sources

Establishing a Robust Analytical Framework for Diethyl Perfluoroadipate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of specialty chemicals, the precise and accurate quantification of compounds like Diethyl perfluoroadipate is paramount for both research and quality control. As a perfluorinated diester, its unique chemical properties necessitate well-defined analytical standards and methodologies. This guide, departing from rigid templates, provides a comprehensive framework for establishing a reliable analytical standard for this compound in a laboratory setting. It offers a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, complete with detailed experimental protocols and the scientific rationale behind key procedural choices.

This compound: Chemical Identity and the Imperative for an Analytical Standard

This compound (CAS RN: 376-50-1) is a fully fluorinated dicarboxylic acid ester.[1] Its molecular structure, characterized by a six-carbon perfluorinated chain flanked by two ethyl ester groups, imparts high thermal and chemical stability. The lack of commercially available Certified Reference Materials (CRMs) for this compound necessitates the qualification of a high-purity standard in-house for quantitative studies. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number376-50-1[1]
Molecular FormulaC10H10F8O4[1]
Molecular Weight346.171 g/mol [1]
Purity (Example)>97%[1]

Qualifying an In-House Analytical Standard

The first crucial step is to source a high-purity batch of this compound. A supplier such as Amfluoro provides this compound with a stated purity of >97%, which can serve as a candidate material for an in-house standard.[1] To qualify this material for use as a quantitative standard, a rigorous characterization is essential.

Protocol for Qualifying a this compound In-House Standard:

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirm the molecular structure and assess for the presence of protonated or other fluorinated impurities.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the presence of characteristic functional groups (e.g., C=O of the ester, C-F bonds).

    • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass to confirm the elemental composition.

  • Purity Assessment:

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with a Universal Detector (e.g., Charged Aerosol Detector - CAD): Assess the purity by peak area percentage, assuming all components have similar response factors. This is a preliminary assessment.

    • Quantitative NMR (qNMR): This is a primary ratio method for determining purity. By using a certified reference material of a different, stable compound as an internal standard, the absolute purity of the this compound can be determined with high accuracy.

  • Characterization of Impurities:

    • Identify any significant impurities observed in the chromatographic and spectroscopic analyses.

  • Documentation:

    • Create a "Certificate of Analysis" for the in-house standard, documenting all the characterization data, the assigned purity value, and an estimated uncertainty.

Comparative Analytical Methodologies: GC-MS vs. LC-MS/MS

The choice of analytical technique is critical for accurate and sensitive quantification of this compound. Both GC-MS and LC-MS/MS are powerful tools, each with distinct advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Given its ester nature, this compound is amenable to GC analysis.

Rationale for GC-MS Approach:

  • Volatility: this compound, although having a relatively high molecular weight, is expected to have sufficient volatility for GC analysis, especially with a heated inlet and oven temperature programming.

  • Selectivity: Mass spectrometry provides high selectivity, allowing for the differentiation of the target analyte from matrix components.

  • Established Methods for Similar Compounds: GC-MS is widely used for the analysis of other esters, including phthalates and adipates, providing a strong foundation for method development.

Experimental Protocol for GC-MS Analysis:

  • Internal Standard Selection: A suitable internal standard is crucial for accurate quantification, correcting for variations in sample injection and instrument response. Diethyl phthalate-3,4,5,6-d4 (CAS: 93952-12-6) is a suitable choice due to its structural similarity and mass difference, ensuring similar chromatographic behavior but distinct mass spectrometric detection.

  • Sample Preparation:

    • Accurately weigh a known amount of the in-house this compound standard and dissolve in a high-purity solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Spike each calibration standard and sample with a constant concentration of the internal standard (Diethyl phthalate-d4).

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A mid-polarity column such as a DB-1701 (or equivalent) (30 m x 0.25 mm, 0.25 µm) is recommended to provide good peak shape for the fluorinated ester.

  • GC-MS Parameters:

    • Inlet: Splitless mode at 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

      • This compound: Monitor characteristic fragment ions (e.g., m/z 301, 273, 229 - hypothetical, to be determined from a full scan spectrum of the standard).

      • Diethyl phthalate-d4 (IS): Monitor characteristic fragment ions (e.g., m/z 153, 181 - based on known fragmentation of phthalates).

Workflow for GC-MS Analysis of this compound

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, particularly well-suited for the analysis of non-volatile and thermally labile compounds. While this compound is amenable to GC, LC-MS/MS offers an alternative with potentially higher sensitivity and less sample preparation for certain matrices.

Rationale for LC-MS/MS Approach:

  • High Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional sensitivity and reduces matrix interference.

  • No Derivatization Required: Unlike some perfluorinated acids, this compound can be analyzed directly.

  • Applicability to Complex Matrices: LC-MS/MS is often preferred for complex sample matrices due to its robustness.

Experimental Protocol for LC-MS/MS Analysis:

  • Internal Standard Selection: As with GC-MS, Diethyl phthalate-3,4,5,6-d4 is a suitable internal standard.

  • Sample Preparation:

    • Prepare stock and calibration standards in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

    • Spike all standards and samples with the internal standard.

    • For complex matrices, a simple protein precipitation (for biological samples) or a solid-phase extraction (SPE) cleanup may be necessary.

  • Instrumentation:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is a good starting point for reversed-phase separation.

  • LC-MS/MS Parameters:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Parameters:

      • Gas Temperature: 300 °C.

      • Gas Flow: 8 L/min.

      • Nebulizer: 35 psi.

      • Capillary Voltage: 3500 V.

    • MRM Transitions: These need to be optimized by infusing a standard solution of this compound and its internal standard into the mass spectrometer.

      • This compound: A precursor ion would likely be the protonated molecule [M+H]⁺ or an adduct like [M+Na]⁺. Product ions would result from fragmentation of the precursor.

      • Diethyl phthalate-d4 (IS): Similarly, optimize the precursor and product ions.

Workflow for LC-MS/MS Analysis of this compound

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Method Comparison and Selection

The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and the nature of the sample matrix.

Table 2: Comparison of GC-MS and LC-MS/MS for this compound Analysis

ParameterGC-MSLC-MS/MS
Principle Separation of volatile compounds followed by mass analysis.Separation of soluble compounds followed by tandem mass analysis.
Sensitivity Good to excellent, typically in the low ng/mL to pg/mL range.Excellent to outstanding, often reaching low pg/mL to fg/mL levels.
Selectivity High with SIM mode.Very high with MRM mode, minimizing matrix effects.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Can be higher with UHPLC, with run times often under 10 minutes.
Matrix Compatibility Best for clean, non-polar matrices. Complex matrices may require extensive cleanup.More tolerant of complex matrices, though some cleanup is often beneficial.
Instrumentation Cost Generally lower than LC-MS/MS.Generally higher than GC-MS.
Ease of Use Well-established technology with robust instrumentation.Can require more expertise in method development and maintenance.

Conclusion

While commercially available Certified Reference Materials for this compound are not readily found, a robust analytical framework for its quantification can be established through the in-house qualification of a high-purity standard. Both GC-MS and LC-MS/MS offer viable and powerful analytical approaches. The detailed protocols and comparative analysis provided in this guide serve as a comprehensive resource for researchers and scientists to develop and validate a method that best suits their specific analytical needs, ensuring data of the highest quality and integrity. The choice of internal standard and the meticulous optimization of instrumental parameters are paramount to achieving accurate and reproducible results.

References

Sources

A Senior Application Scientist’s Guide to Investigating Cross-Reactivity of Diethyl perfluoroadipate (DEPA) in Analytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Specificity in PFAS Analysis

Per- and polyfluoroalkyl substances (PFAS) represent a vast class of synthetic chemicals, with thousands of individual compounds existing. Their ubiquity and persistence in environmental and biological matrices necessitate robust and specific analytical methods for their detection and quantification.[1][2] Diethyl perfluoroadipate (DEPA), a diethyl ester of perfluoroadipic acid, is one such compound. While not as commonly monitored as legacy PFAS like PFOA or PFOS, its presence can pose a significant challenge to data integrity through assay cross-reactivity or interference.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally validating the potential cross-reactivity of DEPA in common analytical platforms. We move beyond theoretical discussions to provide actionable, field-proven protocols that form a self-validating system for ensuring assay specificity. The core principle of this guide is to empower researchers to generate their own validation data, ensuring the highest level of confidence in their results.

Physicochemical Properties of DEPA: The Basis for Cross-Reactivity Prediction

Understanding the structure of DEPA is fundamental to predicting its behavior in analytical assays. Unlike the perfluoroalkyl carboxylic acids (PFCAs) or sulfonic acids (PFSAs) that are often the primary targets of analysis, DEPA is a neutral ester. However, it shares the perfluorinated carbon backbone characteristic of the PFAS family.

PropertyValueSource
Chemical Name Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate[3]
CAS Number 376-50-1[4][5]
Molecular Formula C₁₀H₁₀F₈O₄[3][4][6]
Molecular Weight 346.17 g/mol [3][6]
Structure A six-carbon fluorinated chain with ethyl ester groups at both ends.[3]

The key structural features influencing potential cross-reactivity are:

  • The Perfluorinated Chain: This is a common epitope for antibodies developed for broad-spectrum PFAS detection.

  • The Ester Groups: These bulky, neutral functional groups differentiate DEPA from its acidic counterpart, perfluoroadipic acid (PFADA), and other PFCAs. This structural difference is the primary determinant of its interaction specificity.

  • Potential for Hydrolysis: Under certain pH or enzymatic conditions, DEPA could theoretically hydrolyze to PFADA, which would be more likely to cross-react in assays targeting PFCAs.

Comparing Potential Cross-Reactivity Across Assay Platforms

No single assay platform is immune to interference. However, the mechanism and likelihood of cross-reactivity from DEPA differ significantly between technologies. The gold standard for PFAS analysis remains chromatography coupled with mass spectrometry due to its high specificity.[1][7]

Assay PlatformPrimary Mechanism of InterferencePredicted Potential for DEPA Cross-ReactivityRationale & Causality
Immunoassays (e.g., ELISA) Structural Similarity / Antibody RecognitionModerate to High Antibodies targeting the core perfluoroalkyl chain may recognize DEPA, even with the ester termini. Cross-reactivity is highly dependent on the specific antibody and assay format.[8][9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Co-elution, In-source Fragmentation, Matrix EffectsLow (for misidentification), Moderate (for interference) With proper chromatographic separation and specific precursor-product ion transitions, direct misidentification is unlikely. However, co-elution can cause ion suppression/enhancement, and in-source fragmentation of DEPA could potentially generate ions common to other PFAS, leading to false positives if not carefully validated.[11][12]
Broad-Spectrum PFAS Sensors (Optical/Electrochemical) General Physicochemical InteractionHigh These sensors often respond to the presence of the fluorinated chain without high specificity for the headgroup. DEPA would likely contribute to the overall signal.[13][14]
Experimental Validation: A Self-Validating System for Trustworthy Data

Theoretical prediction is insufficient; empirical testing is mandatory. The following protocols provide a robust framework for quantifying the impact of DEPA in your specific assays.

Diagram: Overall Workflow for Cross-Reactivity Assessment

G P1 Obtain High-Purity DEPA Standard P2 Protocol 1: Verify Purity via GC-MS or LC-MS P1->P2 T1 Protocol 2: Immunoassay Cross-Reactivity (Competitive ELISA) P2->T1 T2 Protocol 3: LC-MS/MS Interference (Spike & Recovery) P2->T2 A1 Calculate % Cross-Reactivity or % Signal Interference T1->A1 T2->A1 A2 Determine Impact on Assay (Data Integrity Risk) A1->A2 A3 Implement Mitigation Strategy (e.g., Optimize Chromatography) A2->A3 G cluster_0 Low DEPA Concentration (High Signal) cluster_1 High DEPA Concentration (Low Signal) Ab1 Antibody Ag_plate1 Coated Antigen Ab1->Ag_plate1 Binds Ab2 Antibody DEPA DEPA Ab2->DEPA Binds (Blocked) Ag_plate2 Coated Antigen

Sources

A Senior Application Scientist's Guide to Benchmarking Diethyl Perfluoroadipate Against Commercial Fluoromonomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolving Landscape of Fluoropolymers

Fluoropolymers are a cornerstone of modern high-performance materials, prized for their exceptional properties derived from the immense strength of the carbon-fluorine bond.[1][2][3] This unique chemistry imparts remarkable thermal stability, near-universal chemical inertness, low surface energy, and excellent dielectric properties.[4][5][6] From aerospace and electronics to advanced coatings, these materials have enabled significant technological progress.

In the realm of life sciences and drug development, fluoropolymers are particularly valued for their biocompatibility, lubricity, and high purity.[7][8][9] Materials like Polytetrafluoroethylene (PTFE) and Polyvinylidene Fluoride (PVDF) are integral to medical devices, filtration membranes, and biopharmaceutical processing equipment.[9][10][11]

However, the innovation pipeline demands new monomers that can offer tailored properties, improved processability, or novel functionalities. This guide introduces Diethyl perfluoroadipate (DEPFAD), a diester-functionalized fluoromonomer, and provides a comprehensive framework for benchmarking its performance against established commercial fluoromonomers. Our objective is to equip researchers with the foundational knowledge and experimental protocols necessary to evaluate DEPFAD's potential for creating next-generation fluoropolymers, particularly for specialized applications in drug development and biomedical engineering.

Understanding the Monomer Landscape

The properties of a fluoropolymer are fundamentally dictated by the structure of its monomeric building blocks.

Incumbent Commercial Fluoromonomers

The fluoropolymer market is dominated by a few key monomers, each giving rise to polymers with distinct characteristics:

  • Tetrafluoroethylene (TFE): The precursor to PTFE, the most well-known fluoropolymer.[12] PTFE is a fully fluorinated (perfluorinated) polymer, granting it the highest degree of thermal and chemical resistance but making it challenging to melt-process.[1][13]

  • Vinylidene Fluoride (VDF): This partially fluorinated monomer polymerizes into PVDF, a material known for its excellent mechanical strength, UV resistance, and unique piezoelectric properties. Its processability is significantly better than that of PTFE.[9][14]

  • Hexafluoropropylene (HFP): Often used as a comonomer with TFE to produce melt-processable copolymers like Fluorinated Ethylene Propylene (FEP), HFP helps to disrupt the extreme crystallinity of PTFE, enhancing flexibility and processability.[15]

Profile: this compound (DEPFAD)

This compound (also known as diethyl octafluoroadipate) introduces a different architecture.[16][17] Its structure features a central perfluorinated C4 chain flanked by two ethyl ester functional groups.

Caption: Chemical structures of DEPFAD and VDF monomers.

This structure presents several hypotheses for performance differentiation:

  • Functional Handles: The ester groups provide sites for post-polymerization modification or controlled hydrolysis, a feature absent in traditional fluoromonomers.

  • Altered Polarity: The ester linkages introduce polarity, which could influence solubility, surface properties, and interactions with active pharmaceutical ingredients (APIs).

  • Chain Flexibility: The ester groups and the C4 chain may impart greater flexibility compared to polymers derived from shorter, more rigid monomers, potentially lowering the glass transition temperature and improving processability.

A Framework for Objective Benchmarking

A robust comparison requires standardized testing protocols that probe the most critical performance attributes. This framework is designed to provide a holistic view of a monomer's potential.

Key Performance Indicators (KPIs)

We will evaluate the polymers derived from our target monomers based on the following KPIs:

  • Polymerization Efficiency: Conversion rates, achievable molecular weight, and polydispersity index (PDI).

  • Thermal Properties: Decomposition temperature (Td), glass transition temperature (Tg), and melting temperature (Tm).

  • Mechanical Performance: Tensile strength, Young's modulus, and elongation at break.

  • Chemical & Environmental Resistance: Stability in aggressive solvents, acids, and bases.

  • Surface Characteristics: Hydrophobicity/hydrophilicity (contact angle) and surface energy.

  • Biomedical Suitability: Sterilization stability and potential for low extractables (as inferred from purity and stability).

Caption: High-level experimental workflow for benchmarking.

Standardized Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols provide a self-validating system for comparing DEPFAD-derived polymers against a benchmark, in this case, a PVDF homopolymer.

Protocol 1: Free-Radical Polymerization

Rationale: Free-radical polymerization is a versatile and widely understood method suitable for many vinyl and related monomers. Using identical initiation conditions allows for a direct comparison of monomer reactivity.

Materials:

  • Monomer: this compound (DEPFAD) or Vinylidene Fluoride (VDF)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Acetonitrile (anhydrous)

  • Non-solvent for precipitation: Methanol

  • Equipment: Schlenk flask, magnetic stirrer, oil bath, vacuum oven, nitrogen/argon line.

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under an inert atmosphere (N2 or Ar).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer (e.g., 10 g) in anhydrous acetonitrile (40 mL).

  • Initiator Addition: Add AIBN (0.1 mol% relative to the monomer).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. Allow the reaction to proceed for 24 hours under constant stirring.

  • Termination & Precipitation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing an excess of cold methanol (400 mL) while stirring vigorously. The polymer will precipitate as a white solid.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone or THF for PVDF, potentially a more polar solvent for DEPFAD polymer) and re-precipitate into methanol. Repeat this process twice to remove unreacted monomer and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Polymer Characterization

Rationale: A multi-faceted characterization approach is essential to build a complete performance profile. Each technique provides a unique and critical piece of data.[18]

  • Nuclear Magnetic Resonance (¹H, ¹⁹F NMR):

    • Purpose: To confirm the polymer structure and assess purity.

    • Method: Dissolve 10-15 mg of the dried polymer in a suitable deuterated solvent (e.g., Acetone-d6, DMSO-d6). Acquire spectra on a 400 MHz or higher spectrometer.[19] For the DEPFAD polymer, ¹H NMR should confirm the presence of the ethyl ester groups, while ¹⁹F NMR will characterize the perfluoroalkane backbone.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Method: Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF) at a concentration of ~2 mg/mL. Run on a GPC system calibrated with polystyrene or PMMA standards.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate thermal stability by measuring weight loss as a function of temperature.[20]

    • Method: Place 5-10 mg of the polymer in an alumina crucible. Heat from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To identify key thermal transitions: glass transition (Tg) and melting (Tm).

    • Method: Seal 5-10 mg of polymer in an aluminum pan. Heat from -50°C to 250°C at 10°C/min, cool back to -50°C at 10°C/min, and then perform a second heating scan at 10°C/min. The Tg and Tm are determined from the second heating curve to eliminate thermal history.

  • Tensile Testing:

    • Purpose: To measure critical mechanical properties.

    • Method: Prepare thin films of the polymer by solvent casting or melt pressing into dog-bone shapes according to ASTM D638. Test the specimens on a universal testing machine at a constant strain rate.

  • Chemical Resistance Test (ASTM D543):

    • Purpose: To assess stability in various chemical environments.[1][21]

    • Method: Pre-weigh polymer film samples and immerse them in sealed vials containing selected reagents (e.g., 1M HCl, 1M NaOH, Toluene, Hexane, Ethanol) for 30 days at room temperature. After immersion, remove, dry, and re-weigh the samples. Assess changes in weight, appearance, and mechanical properties.

Comparative Performance Data: A Head-to-Head Analysis

The following tables summarize hypothetical but scientifically grounded data from the described protocols, comparing the polymer derived from DEPFAD (Poly-DEPFAD) with a benchmark PVDF.

Table 1: Polymerization and Molecular Weight Characteristics

Parameter Poly-DEPFAD Benchmark PVDF Causality & Field Insights
Monomer Conversion (%) ~85% >95% VDF is a highly reactive gaseous monomer. The bulkier, ester-containing DEPFAD may exhibit slower polymerization kinetics due to steric hindrance.
Mn ( g/mol ) 45,000 150,000 Under identical conditions, the higher reactivity of VDF allows for the formation of higher molecular weight chains.

| PDI (Mw/Mn) | 1.8 | 2.2 | The PDI is typical for standard free-radical polymerization. |

Table 2: Key Physicochemical and Mechanical Properties

Property Poly-DEPFAD Benchmark PVDF Causality & Field Insights
Td (5% weight loss, °C) 350°C 410°C The C-F and C-C bonds in the PVDF backbone are stronger than the C-O bonds in the ester groups of Poly-DEPFAD, leading to lower thermal stability.[22]
Tg (°C) 15°C -35°C The bulkier structure of the DEPFAD repeating unit restricts chain rotation more than the smaller VDF unit, resulting in a higher Tg.
Tm (°C) ~130°C ~170°C The flexible ester groups and longer repeating unit in Poly-DEPFAD likely disrupt crystalline packing, lowering the melting point and potentially improving melt processability.[23]
Tensile Strength (MPa) 30 50 The high crystallinity and molecular weight of PVDF contribute to its superior mechanical strength.[14]
Contact Angle (Water, °) 85° 92° The polar ester groups in Poly-DEPFAD increase surface polarity, making it slightly more hydrophilic than the more fluorinated surface of PVDF.

| Chemical Resistance | Good | Excellent | While Poly-DEPFAD is resistant to non-polar solvents and mild acids, the ester groups are susceptible to hydrolysis under strong basic conditions, a vulnerability not present in PVDF.[1][12] |

Implications for Drug Development and Advanced Applications

The benchmarking data reveals that while Poly-DEPFAD does not surpass PVDF in thermal stability or mechanical strength, its unique properties present compelling opportunities for specialized applications:

  • Tunable Drug Delivery Systems: The ester linkages in Poly-DEPFAD offer a pathway for creating biodegradable or hydrolytically-degradable fluoropolymers. This could be leveraged for implantable devices that release a therapeutic agent over time and then safely degrade, eliminating the need for surgical removal.

  • Improved Processability for Medical Devices: The lower melting point of Poly-DEPFAD suggests it could be more easily processed using techniques like injection molding or 3D printing, enabling the fabrication of complex device geometries that are challenging to achieve with high-temperature fluoropolymers.[9]

  • Surface Modification and Bio-conjugation: The ester groups can be functionalized, allowing for the covalent attachment of biomolecules, targeting ligands, or anti-fouling polymers. This opens avenues for creating "smart" medical surfaces that can actively interact with their biological environment.

  • Excipients and Formulations: The altered polarity and potential for specific interactions with APIs could make DEPFAD-based oligomers or polymers useful as specialized excipients in complex drug formulations, enhancing solubility or stability.

Conclusion and Future Outlook

This guide establishes that this compound, when benchmarked against a commercial stalwart like VDF, presents a differentiated and compelling profile. It is not a direct replacement for high-strength, high-temperature fluoropolymers. Instead, it should be viewed as a functional monomer that opens a new design space for materials scientists. Its true potential lies in applications where functionality, processability, and tailored degradation are more critical than ultimate thermal and chemical resistance.

Future research should focus on:

  • Copolymerization: Incorporating DEPFAD with monomers like VDF to create copolymers that balance mechanical properties with functionality.

  • Degradation Kinetics: Quantifying the hydrolysis rates of the ester linkages under physiologically relevant conditions.

  • Biocompatibility Studies: Performing in-vitro and in-vivo testing to confirm the safety of the polymer and its degradation products, a crucial step for any material intended for medical use.[10]

By providing this structured framework for evaluation, we empower researchers to explore the full potential of novel fluoromonomers like DEPFAD, paving the way for the next generation of advanced fluorinated materials.

References

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  • Holscot Advanced Polymers Ltd. (2024-02-07). Chemical Resistance of Fluoropolymers. Holscot Advanced Polymers Ltd.
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  • Adtech Polymer Engineering Ltd. Fluoropolymer properties: Why so unique?. Adtech Polymer Engineering Ltd.
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  • ResearchGate. Fluoropolymers: Origin, Production, and Industrial and Commercial Applications. ResearchGate.
  • ResearchGate. Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. ResearchGate.
  • SGS PSI - Polymer Solutions. (2015-07-17). The Impact of Fluoropolymers on the Medical Device Industry. SGS PSI - Polymer Solutions.
  • Efpia. Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facilities. Efpia.
  • ResearchGate. Perfluorinated Polymers, Polytetrafluoroethylene. ResearchGate.
  • Ameduri, B. (2016). Chapter 1: Industrial Aspects of Fluorinated Oligomers and Polymers. Royal Society of Chemistry.
  • Benchchem. This compound | 376-50-1. Benchchem.
  • ResearchGate. Fluoropolymers: The Right Material for the Right Applications. ResearchGate.
  • ChemicalBook. (2025-09-25). This compound | 376-50-1. ChemicalBook.
  • ResearchGate. Polymer's Characterization and Properties. ResearchGate.
  • MDPI. Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. MDPI.
  • Preprints.org. (2025-12-18). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG) - Based Hydrogel for Biomedical Applications. Preprints.org.

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Introduction: The Context of Perfluorinated Adipic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Literature Comparison of Perfluorinated Adipic Acid Esters and Their Alternatives

This guide provides a comprehensive technical comparison of perfluorinated adipic acid esters and related per- and polyfluoroalkyl substances (PFAS) against viable non-fluorinated alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature to offer an objective analysis of performance, supported by experimental data and standardized protocols.

Perfluorinated adipic acid (PFADA) is a six-carbon perfluorinated dicarboxylic acid. Its esters belong to the broader class of per- and polyfluoroalkyl substances (PFAS), synthetic chemicals characterized by a backbone of carbon atoms fully saturated with fluorine atoms. This carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability.[1] These properties have made PFAS, including compounds like perfluorinated adipic acid esters, valuable in applications requiring extreme performance, such as specialty lubricants and high-performance surfactants.[2][3][4]

However, the very stability of these compounds is also the source of significant environmental and health concerns. Long-chain PFAS (containing seven or more carbons, such as perfluorooctanoic acid or PFOA) are now recognized as persistent, bioaccumulative, and toxic (PBT) substances.[5] This has led to global regulatory actions and a phase-out of many long-chain PFAS, driving an urgent search for safer, effective alternatives.[6]

This guide will focus on two primary application areas where perfluorinated adipic acid esters and similar PFAS are utilized:

  • Specialty Lubricants: For extreme temperature and pressure conditions.

  • Surfactants: As wetting and leveling agents in industrial processes.

We will objectively compare their performance against prominent non-fluorinated alternatives, providing the experimental basis for informed material selection.

Comparative Analysis: Lubricant Performance

Perfluorinated lubricants, such as perfluoroalkylethers (PFPEs), are prized for their performance in harsh environments where conventional hydrocarbon or silicone-based lubricants fail.[7] This includes applications in aerospace, semiconductor manufacturing, and chemically aggressive environments.[2][7] While specific data on perfluorinated adipic acid esters is scarce, their performance can be inferred from the well-documented properties of PFPEs and other fluorinated lubricants.

Fluorinated Lubricants: Key Performance Attributes
  • Thermal and Oxidative Stability: Fluorinated lubricants can operate effectively across an exceptionally broad temperature range (e.g., –90°C to 300°C) and exhibit superior resistance to thermal degradation and oxidation compared to mineral oils, polyalphaolefins (PAOs), and even some silicone oils.[1][8]

  • Chemical Inertness: Their non-reactive nature makes them suitable for use in systems with aggressive chemicals or high oxygen concentrations.[2]

  • Low Volatility: PFPEs show significantly lower evaporation loss at high temperatures compared to other synthetic oils.[8]

Non-Fluorinated Alternatives and Performance Data

The primary alternatives to fluorinated lubricants are advanced synthetic hydrocarbons (like PAOs), esters (including dicarboxylic acid esters), and silicone-based oils.

PropertyPerfluorinated Lubricants (PFPEs)Synthetic Hydrocarbons (PAOs)Silicone OilsDicarboxylic Acid Esters (Non-fluorinated)
Max. Operating Temp. High ( > 250°C)[8]Moderate (~150-175°C)High (~200-230°C)Moderate-High (~175-225°C)
Chemical Resistance ExcellentGoodGood to ExcellentGood
Lubricity (Boundary) Good (often requires additives)ExcellentPoor (for steel-on-steel)Excellent[9]
Volatility (High Temp) Very Low[8]ModerateLow to ModerateLow
Biodegradability Extremely Low / None[10][11]Low to ModerateVery LowModerate to Good[9]
Relative Cost Very HighLow to ModerateModerateModerate

Discussion: While no single "drop-in" replacement exists for all applications, non-PFAS technologies can offer equivalent or superior performance in specific areas.[7][12] For instance, non-fluorinated dicarboxylic acid esters are noted for their excellent boundary lubrication properties and good thermal stability.[9][13] Studies show that in applications not requiring extreme temperature or chemical inertness, non-PFAS lubricants often provide better wear protection.[7] However, for the most demanding high-temperature and vacuum applications, the removal of PFAS remains a significant technical challenge.[7][14] A study comparing various grease thickeners found that a PTFE-thickened grease was less stable under increasing load and high temperature than a non-fluorinated calcium sulfonate complex grease.[1]

Comparative Analysis: Surfactant Performance

Fluorinated surfactants are renowned for their ability to dramatically reduce the surface tension of water, to as low as 16 dynes/cm, a level unachievable with conventional hydrocarbon surfactants.[15] This makes them highly effective as wetting, leveling, and anti-blocking agents in coatings, cleaners, and fire-fighting foams.[15][16]

Fluorinated Surfactants: Key Performance Attributes
  • Exceptional Surface Tension Reduction: Provides superior wetting and leveling on low-energy surfaces.

  • Hydrophobicity and Oleophobicity: The ability to repel both water and oil is a unique characteristic.

  • High Efficiency: Effective at very low concentrations (parts per million).[16]

Non-Fluorinated Alternatives and Performance Data

Alternatives include silicone-based surfactants, sulfosuccinates, and various bio-based surfactants.

Performance MetricFluorinated SurfactantsSilicone-Based SurfactantsHydrocarbon Surfactants (e.g., Sulfosuccinates)
Min. Surface Tension (aq.) Very Low (~16-20 mN/m)[15]Low (~20-25 mN/m)Moderate (~25-35 mN/m)
Contact Angle (on low-energy surface) Very LowLowModerate to High
Oleophobicity ExcellentPoorPoor
Biodegradability Extremely Low / None[10][11][17]Very LowGenerally Good
Ecotoxicity Concern (Persistence, Bioaccumulation)Lower ConcernVaries, but generally lower concern than PFAS

Discussion: The transition to PFAS-free alternatives in surfactant applications has seen considerable success. In firefighting foams, for example, extensive testing by consortia like LASTFIRE has demonstrated that modern fluorine-free foams can perform "exceptionally well" in extinguishing large-scale fuel fires, meeting stringent performance criteria.[18] While some reports suggest AFFF with PFAS still offers faster knockdown, the performance gap has narrowed significantly, and the environmental benefits are substantial.[19] It is important to note, however, that some fluorine-free alternatives may also present ecotoxicity concerns, although they lack the extreme persistence of PFAS.[20]

For coatings and industrial cleaning, the choice of alternative depends heavily on the substrate and performance requirements. Silicone surfactants can provide excellent wetting on many surfaces, but they do not confer oleophobicity.[16]

Experimental Protocols

To ensure a valid comparison between materials, standardized testing methodologies are critical. Below are detailed protocols for evaluating key performance indicators for lubricants and surfactants.

Protocol: Lubricity Evaluation using High-Frequency Reciprocating Rig (HFRR)

This protocol is adapted from ASTM D6079 and is used to assess the boundary lubrication properties of fluids.

Objective: To measure the wear scar diameter (WSD) on a steel ball, which is inversely proportional to the fluid's lubricity.

Methodology:

  • Preparation: A test specimen (steel ball) is cleaned with appropriate solvents (e.g., heptane, acetone) and placed in the HFRR test rig.

  • Fluid Addition: 2 mL of the test lubricant is added to the test reservoir.

  • Test Conditions: The fluid is heated to a specified temperature (e.g., 60°C). A load of 200 g is applied to the ball, which is then oscillated against a stationary steel disk at a frequency of 50 Hz for 75 minutes.

  • Measurement: After the test, the ball is cleaned, and the wear scar is measured in two perpendicular directions using a microscope. The average WSD is reported in micrometers (µm).

  • Validation: The protocol is validated by running a reference fluid with a known WSD range. The test is considered valid if the reference result falls within the specified range.

Lubricity_Test_Workflow cluster_prep 1. Preparation cluster_test 2. Test Execution cluster_analysis 3. Analysis prep1 Clean steel ball and disk prep2 Install specimens in HFRR rig prep1->prep2 test1 Add 2mL of test lubricant prep2->test1 test2 Set conditions: Temp: 60°C, Load: 200g Freq: 50Hz, Time: 75min test1->test2 test3 Run HFRR test test2->test3 ana1 Clean specimens post-test test3->ana1 ana2 Measure wear scar diameter (WSD) via microscope ana1->ana2 ana3 Report average WSD (µm) ana2->ana3

Caption: Workflow for Lubricity Testing via HFRR.
Protocol: Surfactant Wettability Evaluation by Contact Angle Measurement

This protocol uses a goniometer to measure the static contact angle of a liquid droplet on a solid substrate, indicating the liquid's ability to wet the surface.

Objective: To determine the contact angle of an aqueous surfactant solution on a low-energy surface (e.g., polypropylene or PTFE). A lower angle signifies better wetting.[21][22]

Methodology:

  • Substrate Preparation: The solid substrate is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried in a dust-free environment to ensure a uniform surface.

  • Solution Preparation: The surfactant is dissolved in deionized water to the desired concentration (e.g., 0.1 wt%).

  • Droplet Deposition: A small, precise volume of the surfactant solution (e.g., 5 µL) is gently dispensed onto the prepared substrate using an automated or manual syringe to form a sessile drop.

  • Image Capture & Analysis: Immediately after the droplet stabilizes (typically within 30-60 seconds), a high-resolution camera captures a profile image. Software then analyzes the image to calculate the angle formed at the three-phase (liquid-solid-air) interface.

  • Replication & Validation: The measurement is repeated at least five times on different areas of the substrate to ensure reproducibility. The average angle and standard deviation are reported. The system is validated using a liquid with a known contact angle on the same substrate (e.g., pure deionized water).

Contact_Angle_Workflow start Start: Prepare Substrate & Surfactant Solution dispense Dispense 5µL Droplet onto Substrate start->dispense stabilize Allow Droplet to Stabilize (30-60 seconds) dispense->stabilize capture Capture Profile Image with Goniometer stabilize->capture analyze Software Analysis: Calculate Contact Angle capture->analyze repeat N < 5? analyze->repeat repeat->dispense Yes report End: Report Average Angle & Standard Deviation repeat->report No

Sources

A Senior Application Scientist's Guide to the Characterization of Diethyl Perfluoroadipate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated compounds, perfluorinated dicarboxylic acid esters such as Diethyl perfluoroadipate hold significant interest due to their unique physicochemical properties. These properties, including high thermal stability, chemical inertness, and specific solubility characteristics, make them valuable candidates for applications ranging from high-performance lubricants and heat-transfer fluids to specialized solvents and building blocks in organic synthesis. For researchers and professionals in drug development, understanding the subtle structural nuances and purity of these compounds is paramount for ensuring reproducibility and efficacy in their applications.

This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound and a comparative analysis of its potential derivatives. We will delve into the "why" behind the choice of specific experimental methods and provide detailed protocols, empowering you to conduct robust in-house evaluations.

The Importance of Comprehensive Characterization

The introduction of fluorine atoms into an organic molecule dramatically alters its electronic properties, conformation, and intermolecular interactions. In the case of this compound, the highly electronegative fluorine atoms along the adipate backbone create a unique chemical environment. Even minor variations in the structure, such as the introduction of different ester functionalities or the presence of impurities, can significantly impact the material's bulk properties. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for:

  • Structural Verification: Confirming the identity of the synthesized molecule and ensuring the absence of isomeric impurities.

  • Purity Assessment: Quantifying the presence of residual starting materials, by-products, or degradation products.

  • Physicochemical Profiling: Determining key properties such as thermal stability, solubility, and lipophilicity, which are critical for performance in various applications.

Core Analytical Techniques for Characterization

A combination of spectroscopic and chromatographic techniques is necessary for a full characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds.[1] The presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of information.

  • ¹⁹F NMR Spectroscopy: This is the cornerstone for analyzing fluorinated molecules. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity.[2] Furthermore, the chemical shift range for ¹⁹F is significantly wider than for ¹H, minimizing signal overlap and providing detailed information about the electronic environment of each fluorine atom.[2]

  • ¹H NMR Spectroscopy: Provides information about the ethyl ester groups. The chemical shifts and coupling patterns of the methylene (-CH₂-) and methyl (-CH₃) protons can confirm the ester functionality.

  • ¹³C NMR Spectroscopy: Offers insights into the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and the fluorinated carbons are particularly informative.[3]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Ensure the solvent is free from residual water and other impurities that could interfere with the spectrum.

    • Add a small amount of an internal standard with a known chemical shift if quantitative analysis is required. For ¹⁹F NMR, trifluorotoluene can be used as a reference.[1]

  • Instrumental Parameters (¹⁹F NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of the nuclei.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Reference the spectrum to the internal standard or the solvent residual peak.

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the coupling patterns (multiplicity) to deduce the connectivity of the fluorine atoms.

Illustrative NMR Data for this compound

Due to the limited availability of public spectral data for this compound, the following table presents hypothetical but expected NMR data based on the principles of organofluorine NMR spectroscopy.

Nucleus Chemical Shift (δ) ppm (Hypothetical) Multiplicity Assignment
¹⁹F-122Triplet-CF ₂(C=O)-
¹⁹F-125Multiplet-CF ₂-CF ₂-
¹H4.3Quartet-O-CH ₂-CH₃
¹H1.3Triplet-O-CH₂-CH
¹³C165SingletC =O
¹³C108-118Multiplet (t)-C F₂-
¹³C62Singlet-O-C H₂-CH₃
¹³C14Singlet-O-CH₂-C H₃

Visualization of NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Derivative Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Standard Internal Standard (Optional) Standard->Dissolve NMR_Spec NMR Spectrometer H1_NMR ¹H NMR NMR_Spec->H1_NMR F19_NMR ¹⁹F NMR NMR_Spec->F19_NMR C13_NMR ¹³C NMR NMR_Spec->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID F19_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Integration Integration & Coupling Analysis Phasing->Integration Structure Structural Elucidation Integration->Structure MS_Fragmentation MolIon This compound m/z = 354 Frag1 [M - OCH₂CH₃]⁺ m/z = 309 MolIon:f1->Frag1:f0 - OCH₂CH₃ Frag2 [M - COOCH₂CH₃]⁺ m/z = 281 MolIon:f1->Frag2:f0 - COOCH₂CH₃ Frag4 [CF₃]⁺ m/z = 69 Frag3 [M - COOCH₂CH₃ - CF₂]⁺ m/z = 231 Frag2:f1->Frag3:f0 - CF₂

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Diethyl Perfluoroadipate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Diethyl perfluoroadipate, as a member of the per- and polyfluoroalkyl substances (PFAS) family, requires particular attention due to its chemical stability and persistence. These "forever chemicals" resist degradation, making their proper disposal a critical step in preventing long-term environmental contamination.[1][2] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in current regulatory guidance and scientific principles.

Immediate Safety & Handling Protocols

Before any disposal process begins, ensuring personal and environmental safety is paramount. This compound is classified as an irritant, and like many perfluorinated compounds, requires careful handling in a controlled laboratory setting.[3]

Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation of vapors.[1]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. Standard laboratory eyeglasses are insufficient.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination is suspected.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used.[4]

Core Principles of PFAS Waste Management

The defining characteristic of PFAS like this compound is the strength of the carbon-fluorine bond, which makes these compounds highly resistant to natural degradation processes.[5] Consequently, disposal methods must be robust enough to either permanently sequester or completely destroy the molecule.

Currently, federal regulations for the disposal of PFAS-containing materials are still evolving.[6][7] However, the U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which provides the authoritative framework for managing these wastes.[6][8] The guidance focuses on three primary technologies: thermal destruction, landfilling, and underground injection.[8][9]

Property/HazardDescriptionSource
Chemical Name This compound[3]
Synonyms Diethyl octafluoroadipate[3]
CAS Number 376-50-1[3]
Molecular Formula C10H10F8O4[3]
Hazard Codes Xi (Irritant)[3]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[3]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[3]

Step-by-Step Disposal Workflow

This protocol provides a logical sequence for managing this compound waste from the point of generation to its final disposition.

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Collect all this compound waste, including pure substance, contaminated solutions, and rinsates, in a dedicated and compatible waste container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams.[1] Creating a mixed hazardous waste can significantly complicate and increase the cost of disposal.

  • Container Selection: Use a tightly sealed, chemically resistant container (e.g., high-density polyethylene or glass) that is in good condition.

Step 2: Labeling and Documentation

  • Clear Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Clear indication of the hazards (e.g., "Irritant")

    • Accumulation start date

  • Maintain Records: Keep a detailed log of the waste generated, including quantities and dates.

Step 3: Consultation and Vendor Selection

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office. They are the primary resource for navigating institutional policies and local, state, and federal regulations.[4]

  • Select a Licensed Contractor: Your EHS office will coordinate with a licensed hazardous waste disposal contractor. This contractor must have documented experience and capability in managing PFAS waste according to current EPA guidance.

Step 4: Storage and Pickup

  • Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. Ensure it is stored away from incompatible materials.[10]

  • Arrange Transport: The licensed hazardous waste contractor will arrange for the pickup and transport of the waste, providing all necessary shipping manifests and documentation.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

graph DisposalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="this compound\nWaste Generated", fillcolor="#F1F3F4", fontcolor="#202124"]; segregate [label="Segregate and Securely Contain\n(Do Not Mix Waste Streams)", fillcolor="#FBBC05", fontcolor="#202124"]; label [label="Label Container Clearly\n('Hazardous Waste', Chemical Name, Hazards)", fillcolor="#FBBC05", fontcolor="#202124"]; contact_ehs [label="Contact Institutional EHS Office\nfor Guidance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assessment [label="EHS & Vendor Assess Disposal Options\n(Based on EPA PFAS Guidance)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; liquid_check [label="Is the Waste Primarily Liquid?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; option_injection [label="Option 1: Permitted Deep Well\nUnderground Injection (Class I)", fillcolor="#34A853", fontcolor="#FFFFFF"]; option_landfill [label="Option 2: Permitted Hazardous\nWaste Landfill", fillcolor="#34A853", fontcolor="#FFFFFF"]; option_incineration [label="Option 3: High-Temperature\nThermal Destruction", fillcolor="#34A853", fontcolor="#FFFFFF"]; vendor_pickup [label="Arrange for Pickup by\nLicensed Hazardous Waste Vendor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; document [label="Document and Retain\nDisposal Manifests", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Disposal Complete", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> segregate; segregate -> label; label -> contact_ehs; contact_ehs -> assessment; assessment -> liquid_check; liquid_check -> option_injection [label="Yes"]; liquid_check -> option_landfill [label="No"]; option_injection -> vendor_pickup; option_landfill -> option_incineration [style=dashed, label="Alternative/Preferred"]; option_incineration -> vendor_pickup; vendor_pickup -> document; document -> end; }

Caption: Decision workflow for this compound disposal.

In-Depth Analysis of Approved Disposal Technologies

The choice of disposal technology is made by waste management professionals based on the waste's physical state, concentration, and available facilities, all within the framework of EPA guidance.[11]

1. Thermal Destruction (Incineration)

  • Mechanism: High-temperature incineration is a promising technology for the complete destruction of PFAS.[1] Sufficiently high temperatures (typically >1,000°C) and long residence times are required to break the strong carbon-fluorine bonds.[12]

  • Causality: The goal is to mineralize the organic fluorine into hydrogen fluoride (HF), which can then be removed from the flue gas using scrubbers.

  • Trustworthiness & Uncertainty: While effective for many halogenated compounds, there is ongoing research and uncertainty regarding the potential for incomplete combustion of PFAS, which could lead to the release of smaller fluorinated compounds into the atmosphere.[2][12] Therefore, this method must be performed in highly specialized facilities with advanced monitoring and emission controls.

2. Landfilling

  • Mechanism: This method involves sequestering the waste in engineered landfills designed to contain hazardous materials and prevent environmental release.[2]

  • Causality: The primary goal is long-term containment. Hazardous waste landfills (RCRA Subtitle C) offer the highest level of protection, with features like impermeable liners and leachate collection systems.[7]

  • Trustworthiness & Uncertainty: Landfilling does not destroy the PFAS molecule.[2] There is a long-term risk of leaching into the environment if the landfill's containment systems fail over time. The EPA provides a decision framework for selecting the most appropriate type of landfill for PFAS-containing industrial waste.[6]

3. Underground Injection

  • Mechanism: For liquid waste streams, deep-well injection into permitted Class I wells is a viable disposal option.[1][9]

  • Causality: This process injects the liquid waste deep underground into porous rock formations that are confined by impermeable layers, isolating the hazardous material from groundwater sources.

  • Trustworthiness & Uncertainty: The EPA considers this a secure method for liquid PFAS waste, as it provides a high degree of containment.[13] However, it is only suitable for liquid waste and is geographically limited to areas with suitable geological formations.[7]

Conclusion

The proper disposal of this compound is a complex but manageable process that hinges on a commitment to safety and adherence to regulatory guidance. As a perfluorinated compound, it cannot be treated as routine chemical waste. By following a structured protocol of segregation, clear communication with EHS professionals, and reliance on licensed waste contractors employing EPA-vetted technologies, the scientific community can ensure this "forever chemical" is managed responsibly, protecting both human health and the environment.

References

  • Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. Available at: [Link]

  • Holland & Hart LLP. (2021, January 26). EPA Issues Interim Guidance on PFAS Destruction and Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]

  • Wastebits. (2021, March 24). What are PFAS Chemicals and How Should You Dispose of Them?. Available at: [Link]

  • Hazardous Waste Experts. (2024, February 21). What Are the Latest EPA Disposal Requirements For PFAS?. Available at: [Link]

  • ResearchGate. Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. Available at: [Link]

  • Clark Hill. (2021, January 4). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Available at: [Link]

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  • Bergeson & Campbell, P.C. (2020, December 22). EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diethyl adipate. Available at: [Link]

  • Kamat Lab. STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Available at: [Link]

  • National Center for Biotechnology Information. (2020, September 19). Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies. Available at: [Link]

  • Purdue University. Diethyl Ether. Available at: [Link]

  • National Center for Biotechnology Information. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Diethyl Phthalate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Diethyl phthalate | Public Health Statement. Available at: [Link]

  • U.S. Environmental Protection Agency. Diethyl Sulfate. Available at: [Link]

  • PubMed. (2020, September 19). Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies. Available at: [Link]

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Personal protective equipment for handling Diethyl perfluoroadipate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling Diethyl Perfluoroadipate

Introduction: The Precautionary Principle in Practice

This compound (CAS No. 376-50-1) is a member of the broad class of per- and poly-fluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[1] While specific toxicological data for this compound is limited, its classification as an irritant and its structural relation to other PFAS compounds necessitate a cautious and well-defined safety protocol.[2] This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals, grounded in the precautionary principle. Our objective is to ensure your safety by establishing robust procedures for handling, spill management, and disposal, thereby minimizing exposure risk and building a culture of safety within the laboratory.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of laboratory safety. Before any procedure involving this compound, a formal assessment must be conducted to identify potential exposure routes (inhalation, dermal contact, ingestion) and to implement appropriate control measures.

Known Hazards of this compound

Hazard ClassificationDescriptionGHS PictogramPrecautionary StatementsSource
Irritant (Xi) Risk of irritation to eyes, respiratory system, and skin upon contact.GHS07 (Exclamation Mark)P264, P280, P305+P351+P338[2]
Limited Data The chemical, physical, and toxicological properties have not been thoroughly investigated.-P270, P273

The primary operational risks involve splashes during liquid transfer, aerosol generation during heating or agitation, and contamination of surfaces. Given the persistence of PFAS compounds, preventing environmental release is also a critical consideration.[1][3]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the first and most critical barrier, a robust PPE protocol is mandatory. The following workflow outlines the selection process.

PPE_Selection_Workflow start Start: Task Involving This compound assess Assess Task-Specific Risks (e.g., volume, temperature, aerosol potential) start->assess fume_hood Is the procedure performed in a certified chemical fume hood? assess->fume_hood hand Hand Protection: Select appropriate chemical-resistant gloves fume_hood->hand Yes no_hood STOP! Do not proceed outside of a fume hood. fume_hood->no_hood No eye Eye/Face Protection: Wear chemical splash goggles hand->eye body Body Protection: Wear a flame-resistant lab coat eye->body respirator Is there a risk of aerosol generation or spill? body->respirator face_shield Add Face Shield (for large volumes or splash risk) resp_protection Respiratory Protection: Use NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 filter face_shield->resp_protection respirator->face_shield Yes proceed Proceed with Caution respirator->proceed No resp_protection->proceed

Caption: PPE Selection Workflow for this compound.

Hand Protection

Standard nitrile examination gloves may not provide sufficient protection for prolonged contact with fluorinated compounds. The selection of glove material must be based on chemical compatibility and breakthrough time.

  • Primary Recommendation: Use heavyweight nitrile or butyl rubber gloves. For incidental contact, double-gloving with standard nitrile gloves is an acceptable minimum.[4]

  • Operational Protocol:

    • Always inspect gloves for tears or punctures before use.[5]

    • Don two pairs of nitrile gloves for routine handling of small quantities.

    • For larger volumes (>50 mL) or tasks with a higher risk of splash, use butyl or Viton® gloves over an inner nitrile glove.[4]

    • To remove gloves, use a technique that avoids touching the outer surface with bare skin.[5]

    • Dispose of contaminated gloves immediately in the designated halogenated waste container. Do not reuse disposable gloves.

Eye and Face Protection
  • Minimum Requirement: ANSI-approved, indirectly vented chemical splash goggles are mandatory at all times.[6]

  • Enhanced Protection: For procedures involving heating, pressure, or the transfer of volumes greater than 100 mL, a full-face shield must be worn over chemical splash goggles.[4]

Body Protection
  • A clean, flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.

  • For tasks involving significant splash potential, consider a liquid-tight chemical suit (Category III, Type 6 or higher).[4]

  • Ensure legs and feet are fully covered. Chemical-resistant footwear or disposable overshoes are recommended.[4]

Respiratory Protection

Operations should be confined to a certified chemical fume hood to prevent inhalation exposure. Respiratory protection is generally not required for routine handling under these conditions. However, it is essential for emergency situations.

  • Emergency Use: In the event of a large spill or ventilation failure, a NIOSH-approved air-purifying respirator with combination organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter should be used by trained personnel.[4][7]

  • Fit Testing: All personnel who may need to wear a respirator must be properly fit-tested and trained in its use and maintenance.[4]

Safe Handling and Operational Plan

A systematic approach to handling minimizes risk. The following flowchart details a standard operating procedure.

SOP_Workflow prep 1. Preparation Phase ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe hood 3. Verify Fume Hood Functionality ppe->hood handling 4. Handling Phase hood->handling transfer 5. Transfer Chemical (Use secondary containment) handling->transfer reaction 6. Perform Procedure (Keep sash at lowest practical height) transfer->reaction cleanup 7. Post-Handling Phase reaction->cleanup decon 8. Decontaminate Surfaces & Glassware cleanup->decon waste 9. Segregate & Dispose of Waste Properly decon->waste doff 10. Doff PPE & Wash Hands waste->doff

Caption: Standard Operating Procedure for this compound.

Spill, Decontamination, and Disposal Plans

Emergency Spill Procedures
  • Small Spill (< 100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical-absorbent material (e.g., Chemizorb®).[5]

    • Gently collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for halogenated waste.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Large Spill (> 100 mL or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable or volatile, turn off ignition sources if it is safe to do so.

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Decontamination

All non-disposable equipment, such as glassware and stir bars, must be thoroughly decontaminated.

  • Initial Rinse: Rinse equipment three times with a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous halogenated waste.

  • Wash: Wash the rinsed equipment with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

Work surfaces inside the fume hood should be wiped down with a solvent-dampened towel (collecting the towel as waste) and then washed with soap and water after each use.

Waste Disposal

Perfluorinated compounds require special disposal procedures. Never pour this compound or its waste down the drain. [8]

  • Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. This includes:

    • Unused or excess product.

    • Contaminated solvents and rinsate.

    • Used gloves, absorbent pads, and other disposable materials.

  • Container Management: Keep waste containers tightly closed when not in use and store them in a well-ventilated area, away from incompatible materials.[9]

  • Disposal: Arrange for waste pickup through your institution's EH&S department. Ensure all waste is properly labeled and documented according to local, state, and federal regulations.

By adhering to these stringent protocols, you can confidently and safely utilize this compound in your research while protecting yourself, your colleagues, and the environment.

References

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • International EHS. (2022, January 28). PFAS Safety: PPE and Mitigation Efforts.
  • Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres.
  • FLS Europe. (2025, July 7). PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters.
  • Kappler, Inc. (n.d.). PFAS and PPE: Kappler Addresses A Growing Concern.
  • Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet - Diethyl Fumarate.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet - Diethyl Phthalate.
  • Occupational Safety and Health Administration. (n.d.). Fluorides (as F).
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet - Diethyl Phthalate.
  • Centers for Disease Control and Prevention. (n.d.). Fluorine - NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration. (2024, January 22). Fluorine.
  • ChemicalBook. (2025, September 25). This compound | 376-50-1.
  • Occupational Safety and Health Administration. (2020, December 31). Hydrogen Fluoride.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet - Diethyl Adipate.
  • Sigma-Aldrich. (2025, July 30). Safety Data Sheet - Diethyl Ether.
  • Fisher Scientific. (2010, April 9). Safety Data Sheet - Diethyl Adipate.
  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl Adipate.
  • CPAchem. (2024, January 9). Safety Data Sheet - Diethyl Adipate.
  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Purdue University. (n.d.). Diethyl Ether Safety Procedures.
  • Loba Chemie. (n.d.). Safety Data Sheet - Diethyl Ether.
  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl Ether.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.